molecular formula C20H23FN2O3 B10830910 Mij821 CAS No. 1892581-29-1

Mij821

Número de catálogo: B10830910
Número CAS: 1892581-29-1
Peso molecular: 358.4 g/mol
Clave InChI: NEFQLCKWVRZEJA-ZWVKXQFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Onfasprodil (also known as MIJ821) is a highly potent and selective negative allosteric modulator (NAM) of the NMDA receptor subunit 2B (NR2B) . By selectively targeting the NR2B subunit, it modulates glutamatergic signaling and is under investigation for its potential to produce rapid antidepressant effects, particularly in Treatment-Resistant Depression (TRD) . A recent Phase 2 proof-of-concept study demonstrated that Onfasprodil has a rapid onset of action, with significant reductions in depressive symptoms observed as early as 24 hours after a single intravenous infusion . The efficacy was sustained over a 6-week treatment period, with the lower dose (0.16 mg/kg) showing a robust and maintained effect . In clinical studies, Onfasprodil was generally well-tolerated, presenting a favorable safety profile . The most common treatment-emergent adverse events were dizziness, transient amnesia, and somnolence, which were typically mild and resolved quickly . Notably, dissociative effects, a common concern with non-selective NMDA antagonists like ketamine, were less frequent and less intense with Onfasprodil . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1892581-29-1

Fórmula molecular

C20H23FN2O3

Peso molecular

358.4 g/mol

Nombre IUPAC

6-[(1S)-2-[(3aR,6aS)-5-(2-fluorophenoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-1-hydroxyethyl]pyridin-3-ol

InChI

InChI=1S/C20H23FN2O3/c21-17-3-1-2-4-20(17)26-16-7-13-10-23(11-14(13)8-16)12-19(25)18-6-5-15(24)9-22-18/h1-6,9,13-14,16,19,24-25H,7-8,10-12H2/t13-,14+,16?,19-/m0/s1

Clave InChI

NEFQLCKWVRZEJA-ZWVKXQFTSA-N

SMILES isomérico

C1[C@@H]2CN(C[C@@H]2CC1OC3=CC=CC=C3F)C[C@@H](C4=NC=C(C=C4)O)O

SMILES canónico

C1C(CC2C1CN(C2)CC(C3=NC=C(C=C3)O)O)OC4=CC=CC=C4F

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mij821, also known as Onfasprodil, is an investigational drug developed by Novartis for the treatment of treatment-resistant depression (TRD). It is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B). By selectively inhibiting the activity of NR2B-containing NMDA receptors, this compound is designed to produce a rapid antidepressant effect, potentially with a more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine. Preclinical and clinical studies have demonstrated its potential for rapid onset of action in reducing depressive symptoms.

Core Mechanism of Action: Targeting the NMDA Receptor

The primary molecular target of this compound is the ionotropic glutamate (B1630785) receptor NMDA, specifically the subtype containing the GluN2B (formerly NR2B) subunit. This compound functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate or glycine (B1666218) agonist binding sites. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing Ca2+ influx in response to agonist binding. This selective inhibition of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to rapid antidepressant effects, including increased protein synthesis and synaptogenesis.[1]

Signaling Pathway of this compound

The proposed signaling pathway for this compound's antidepressant action, based on its mechanism as an NR2B NAM and parallels with other NMDA receptor modulators, is as follows:

Mij821_Signaling_Pathway This compound This compound (Onfasprodil) NR2B_NMDA NR2B-containing NMDA Receptor This compound->NR2B_NMDA Binds to allosteric site Ca_Influx Ca²+ Influx NR2B_NMDA->Ca_Influx Inhibits Downstream_Signaling Downstream Signaling (e.g., mTOR pathway) Ca_Influx->Downstream_Signaling Modulates Protein_Synthesis Increased Protein Synthesis (e.g., BDNF) Downstream_Signaling->Protein_Synthesis Leads to Synaptogenesis Increased Synaptogenesis Protein_Synthesis->Synaptogenesis Promotes Antidepressant_Effect Rapid Antidepressant Effect Synaptogenesis->Antidepressant_Effect Results in

Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacological and Pharmacokinetic Properties of this compound
ParameterSpeciesValueReference
NR2B IC50 Human8 nM[2]
Rat6 nM[2]
Brain/Plasma Kp,uu Rat0.9[2]
Clearance (IV) Mouse130 mL/min·kg[2]
Rat56 mL/min·kg[2]
Dog40 mL/min·kg[2]
Half-life (IV) Mouse3.8 h[2]
Rat8.9 h[2]
Dog6.3 h[2]
NOAEL (6-week GLP) Rat10 mg/kg[2]
Dog10 mg/kg[2]
Table 2: Pharmacokinetics of this compound in Healthy Human Volunteers (Single Ascending Dose Study)
DoseGeometric Mean AUCinf (h·ng/mL)Geometric Mean Cmax (ng/mL)Reference
0.016 - 0.48 mg/kgDose-proportional increaseSlight overproportional increase[3]
0.48 mg/kg708462[3]
Table 3: Clinical Efficacy of this compound in Treatment-Resistant Depression (Phase 2, NCT03756129)
Treatment GroupChange from Baseline in MADRS Score at 24 hours (vs. Placebo)P-valueReference
Pooled Onfasprodil 0.16 mg/kg-8.250.001[4]
Pooled Onfasprodil 0.32 mg/kg-5.710.019[4]
Ketamine 0.5 mg/kg-5.670.046[4]
Treatment GroupChange from Baseline in MADRS Score at 6 weeks (vs. Placebo)P-valueReference
Pooled Onfasprodil 0.16 mg/kg-5.780.0427[4]
Pooled Onfasprodil 0.32 mg/kg-4.240.1133[4]

Experimental Protocols

Preclinical Assessment of this compound
  • In Vitro Potency and Selectivity: The inhibitory concentration (IC50) of this compound on human and rat NR2B-containing NMDA receptors was determined using electrophysiological or binding assays. Selectivity was assessed by testing against other NMDA receptor subtypes and a panel of other receptors and ion channels.[2]

  • Pharmacokinetics: The pharmacokinetic profile of intravenously administered this compound was evaluated in mice, rats, and dogs. Plasma and brain concentrations were measured over time to determine clearance, half-life, and brain penetration (Kp,uu).[2]

  • In Vivo Target Engagement: The effect of this compound on reversing haloperidol-induced catalepsy in rats was used as a measure of in vivo target engagement and potency compared to ketamine.[2]

  • Safety Pharmacology and Toxicology: Good Laboratory Practice (GLP) 6-week toxicology studies were conducted in rats and dogs to determine the no-observed-adverse-effect-level (NOAEL). Cardiovascular safety was assessed in a dog telemetry study, and genotoxic and phototoxic potential were also evaluated.[2]

First-in-Human Study in Healthy Volunteers

A randomized, placebo-controlled, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study consisted of a single ascending dose part and a repeated intravenous dose part. This compound was administered as a 40-minute intravenous infusion. Blood samples were collected at various time points to determine the pharmacokinetic parameters. Electroencephalography (EEG) was used to explore the pharmacodynamic effects and target engagement.[3]

First_in_Human_Study_Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Part1 Part 1: Single Ascending Dose (this compound or Placebo) Randomization->Part1 Part2 Part 2: Repeated Dose (this compound or Placebo) Randomization->Part2 Infusion 40-minute IV Infusion Part1->Infusion Part2->Infusion Assessments Safety, Tolerability, Pharmacokinetics (PK), and EEG Assessments Infusion->Assessments Follow_up Follow-up Assessments->Follow_up

Workflow for the first-in-human study of this compound.
Phase 2 Proof-of-Concept Study in TRD (NCT03756129)

This was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study in adult patients with treatment-resistant depression.[2] Participants were randomized to receive intravenous infusions of either a low dose (0.16 mg/kg) or a high dose (0.32 mg/kg) of this compound, placebo, or ketamine (0.5 mg/kg) on a weekly or bi-weekly basis for 6 weeks. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first dose.[4] Safety and tolerability were also assessed throughout the study.

Phase2_TRD_Study_Workflow Screening Screening of Patients with TRD Randomization Randomization Screening->Randomization Treatment_Arms Treatment Arms (6 weeks) - this compound (0.16 mg/kg, weekly/bi-weekly) - this compound (0.32 mg/kg, weekly/bi-weekly) - Placebo (weekly) - Ketamine (0.5 mg/kg, weekly) Randomization->Treatment_Arms Efficacy_Assessment Primary Efficacy Assessment: Change in MADRS score at 24h Treatment_Arms->Efficacy_Assessment Secondary_Assessment Secondary Efficacy and Safety Assessments (up to 6 weeks) Treatment_Arms->Secondary_Assessment Follow_up Follow-up Secondary_Assessment->Follow_up

Workflow for the Phase 2 study of this compound in TRD.

References

Onfasprodil: A Technical Guide to its Binding Affinity for the NMDA Receptor GluN2B Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil (also known as MIJ821) is a novel, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] Developed by Novartis, this intravenous drug has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3][4] The NMDA receptor, a key player in synaptic plasticity and neuronal communication, is a heterotetrameric ion channel.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Onfasprodil's selectivity for the GluN2B subunit offers the potential for a targeted therapeutic approach with a favorable side-effect profile compared to non-selective NMDA receptor antagonists.[1]

This technical guide provides an in-depth overview of the binding affinity of Onfasprodil to the NMDA receptor GluN2B subunit, presents detailed experimental protocols for assessing this interaction, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of Onfasprodil and other notable GluN2B-selective NAMs for the NMDA receptor is summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTargetAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference(s)
Onfasprodil (MIJ-821) Human NR2BNot SpecifiedNot SpecifiedNot Specified8 [6]
Onfasprodil (MIJ-821) Rat NR2BNot SpecifiedNot SpecifiedNot Specified6 [6]
IfenprodilGluN1/GluN2BInhibition of [3H]ifenprodil binding[3H]ifenprodilRat brain membranes25.7
Traxoprodil (CP-101,606)GluN2BNot SpecifiedNot SpecifiedNot Specified4.03 - 6.3[7]
Ro 25-6981Cloned GluN1C/GluN2BElectrophysiologyNot ApplicableXenopus oocytes9
Ro 25-6981Cloned GluN1C/GluN2AElectrophysiologyNot ApplicableXenopus oocytes52,000

NMDA Receptor Signaling Pathway and Onfasprodil's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[5] Upon activation and in conjunction with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, the channel opens, allowing the influx of calcium ions (Ca2+).[5] This calcium influx triggers a cascade of downstream signaling events involving molecules such as CaMKII, PKA, MAPK, and CREB, which are critical for synaptic plasticity, learning, and memory.[8] Onfasprodil, as a negative allosteric modulator, binds to a site on the GluN2B subunit distinct from the glutamate binding site.[9][10] This binding event induces a conformational change in the receptor that reduces the probability of channel opening, thereby dampening the downstream signaling cascade without completely blocking the receptor.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate_vesicle->NMDA_Receptor Glutamate CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ Influx PKA PKA CaMKII->PKA MAPK MAPK PKA->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Onfasprodil Onfasprodil Onfasprodil->NMDA_Receptor Negative Allosteric Modulation Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain) Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ifenprodil) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Onfasprodil) Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

References

Mij821 (Onfasprodil): A Technical Guide to a Novel NR2B Negative Allosteric Modulator for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mij821 (onfasprodil) is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. Developed by Novartis, this intravenous investigational drug has demonstrated a rapid onset of antidepressant effects in patients with treatment-resistant depression (TRD). This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant portion of patients failing to respond to conventional monoaminergic antidepressants, leading to a diagnosis of Treatment-Resistant Depression (TRD). The glutamate (B1630785) system, particularly the NMDA receptor, has emerged as a key target for rapid-acting antidepressants. Ketamine, a non-selective NMDA receptor antagonist, exhibits rapid and robust antidepressant effects but is associated with undesirable psychotomimetic side effects. This has driven the development of more targeted agents with improved safety profiles.

This compound (onfasprodil) is a next-generation NMDA receptor modulator that selectively inhibits the function of GluN2B-containing receptors. By allosterically modulating the receptor, this compound offers the potential for a more favorable side-effect profile compared to channel blockers like ketamine, while retaining rapid antidepressant efficacy.

Mechanism of Action

This compound acts as a negative allosteric modulator of the NMDA receptor. Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) binding sites, or channel blockers that physically obstruct the ion channel, this compound binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the probability of channel opening in response to agonist binding, thereby decreasing Ca2+ influx. This selective modulation of GluN2B-containing receptors is thought to normalize glutamatergic neurotransmission in brain circuits implicated in depression, leading to its therapeutic effects. The downstream signaling cascade is believed to involve the modulation of pathways such as the mTOR pathway, leading to synaptogenesis.[1][2]

Signaling Pathway of this compound

Mij821_Signaling_Pathway This compound This compound NR2B NMDA Receptor (GluN2B Subunit) This compound->NR2B Binds to allosteric site Ca_influx Ca²+ Influx (Reduced) NR2B->Ca_influx Negative modulation mTOR_pathway mTOR Pathway (Activated) Ca_influx->mTOR_pathway Leads to disinhibition Synaptogenesis Synaptogenesis & Neuroplasticity mTOR_pathway->Synaptogenesis Promotes Antidepressant_Effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_Effects Results in in_vitro_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Harvesting & Defolliculation crna_injection cRNA Injection (GluN1 + GluN2B) oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup (Holding at -70mV) incubation->tevc_setup baseline Establish Baseline Response (Glutamate + Glycine) tevc_setup->baseline mij821_application Co-apply this compound (Varying Concentrations) baseline->mij821_application current_measurement Measure Current Inhibition mij821_application->current_measurement dose_response Construct Dose-Response Curve current_measurement->dose_response ic50 Calculate IC₅₀ dose_response->ic50 clinical_trial_workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (6 weeks) cluster_assessment Efficacy & Safety Assessment screening Screening of Patients (18-65 years, TRD) informed_consent Informed Consent screening->informed_consent baseline_assessment Baseline Assessment (MADRS, etc.) informed_consent->baseline_assessment randomization Randomization to Treatment Arms baseline_assessment->randomization infusion 40-minute IV Infusion (Weekly or Bi-weekly) randomization->infusion primary_endpoint Primary Endpoint Assessment (MADRS at 24h) infusion->primary_endpoint safety_monitoring Safety Monitoring (Adverse Events) infusion->safety_monitoring secondary_endpoints Secondary Endpoint Assessment (MADRS at 48h & Week 6) primary_endpoint->secondary_endpoints

References

Preclinical Pharmacology of Onfasprodil (Mij821): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil (Mij821) is an investigational intravenous drug developed for the rapid treatment of treatment-resistant depression.[1] It functions as a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of Onfasprodil, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Mechanism of Action: Targeting the NMDA Receptor

Onfasprodil exerts its therapeutic effect by modulating the activity of the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. Unlike traditional antagonists, Onfasprodil acts as a negative allosteric modulator, binding to a site on the GluN2B subunit distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[3] This binding event reduces the probability of channel opening in response to agonist binding, thereby dampening excessive glutamatergic signaling implicated in the pathophysiology of depression.

The proposed signaling pathway for Onfasprodil's action is depicted below:

Onfasprodil_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate_vesicle->NMDA_Receptor Binds Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Activates Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_channel->Downstream_Signaling Initiates Onfasprodil Onfasprodil (this compound) Onfasprodil->NMDA_Receptor Negative Allosteric Modulation

Figure 1: Onfasprodil's Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of Onfasprodil has been characterized to determine its potency and selectivity for the GluN2B subunit of the NMDA receptor.

Quantitative In Vitro Data
ParameterSpeciesValue (nM)
NR2B IC50 Human8
NR2B IC50 Rat6
Table 1: In Vitro Potency of Onfasprodil.[2]
Experimental Protocol: In Vitro NMDA Receptor Binding Assay

The potency of Onfasprodil was likely determined using a competitive radioligand binding assay with membranes from cells expressing specific NMDA receptor subunits. A typical protocol would involve:

  • Membrane Preparation: Homogenization of cells (e.g., HEK293) stably expressing human or rat GluN1/GluN2B receptors, followed by centrifugation to isolate the membrane fraction.

  • Binding Assay: Incubation of the membrane preparation with a radiolabeled ligand known to bind to the GluN2B subunit (e.g., [³H]ifenprodil) in the presence of varying concentrations of Onfasprodil.

  • Separation and Detection: Separation of bound and free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculation of the IC50 value, the concentration of Onfasprodil that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Selectivity would be assessed by performing similar binding assays with cell lines expressing other NMDA receptor subunit combinations (e.g., GluN2A, GluN2C, GluN2D).

Preclinical Pharmacokinetics

The pharmacokinetic profile of Onfasprodil has been evaluated in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data
ParameterMouseRatDog
Clearance (mL/min·kg) 1305640
Half-life (h) 3.88.96.3
Brain/Plasma Kp,uu -0.9-
Table 2: Pharmacokinetic Parameters of Onfasprodil (Intravenous Administration).[2]
Experimental Protocol: Determination of Brain/Plasma Unbound Concentration Ratio (Kp,uu) in Rats

The brain penetration of Onfasprodil was assessed by determining the Kp,uu, which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A common methodology is as follows:

  • Dosing: Intravenous administration of Onfasprodil to rats.

  • Sample Collection: Collection of blood and brain samples at multiple time points after dosing.

  • Measurement of Total Concentrations: Determination of the total concentration of Onfasprodil in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Determination of Unbound Fraction: Measurement of the fraction of Onfasprodil unbound to plasma proteins (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.

  • Calculation of Kp,uu: Calculation of the Kp,uu using the following equation: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound), where AUC is the area under the concentration-time curve.

In Vivo Preclinical Efficacy

The in vivo efficacy of Onfasprodil has been demonstrated in a preclinical model of catalepsy, a state of motor immobility that can be induced by dopamine (B1211576) D2 receptor antagonists like haloperidol (B65202).

Experimental Protocol: Reversal of Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential antipsychotic and antidepressant-like activity of test compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Catalepsy: Administration of haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a cataleptic state.

  • Drug Administration: Administration of Onfasprodil or a vehicle control at various doses and time points relative to the haloperidol injection.

  • Assessment of Catalepsy: The degree of catalepsy is measured at regular intervals using a bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.

  • Data Analysis: Comparison of the catalepsy scores between the Onfasprodil-treated groups and the vehicle-treated group to determine the ability of Onfasprodil to reverse the haloperidol-induced catalepsy.

Onfasprodil was found to be more potent than ketamine in this model and did not induce hyperactivity, a side effect sometimes observed with ketamine.[2]

Preclinical Safety and Toxicology

A comprehensive safety and toxicology program was conducted to support the clinical development of Onfasprodil.

Quantitative Safety Data
StudySpeciesNo-Observed-Adverse-Effect-Level (NOAEL)
6-week GLP Toxicology Rat10 mg/kg
6-week GLP Toxicology Dog10 mg/kg
Table 3: Key Safety Findings for Onfasprodil.[2]
Experimental Protocol: 6-Week GLP Toxicology Study

Good Laboratory Practice (GLP) toxicology studies are conducted to evaluate the safety profile of a drug candidate under standardized and regulated conditions. A typical 6-week study design includes:

  • Species Selection: Two species, typically a rodent (rat) and a non-rodent (dog), are used.

  • Dose Groups: Multiple dose groups, including a vehicle control and at least three dose levels of Onfasprodil, are included to determine a dose-response relationship for any observed toxicities.

  • Administration: The drug is administered via the intended clinical route (intravenous for Onfasprodil) for a period of 6 weeks.

  • Monitoring: Comprehensive monitoring of clinical signs, body weight, food consumption, and other relevant parameters throughout the study.

  • Clinical Pathology: Collection of blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

  • Cardiovascular Assessment: In the dog study, cardiovascular parameters (ECG, blood pressure, heart rate) are monitored using telemetry.

  • Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination by a veterinary pathologist.

  • Data Analysis and Reporting: All findings are documented and analyzed to determine the NOAEL and to characterize the overall toxicity profile of the drug.

In these studies, Onfasprodil was well-tolerated, with no adverse effects observed at the highest dose tested (10 mg/kg) in both rats and dogs.[2]

Experimental Workflow Visualization

The preclinical development of Onfasprodil followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow Start Start In_Vitro_Potency In Vitro Potency & Selectivity (NMDA Receptor Binding Assays) Start->In_Vitro_Potency Pharmacokinetics Multi-Species Pharmacokinetics (Mouse, Rat, Dog) In_Vitro_Potency->Pharmacokinetics Brain_Penetration Brain Penetration (Rat Kp,uu) Pharmacokinetics->Brain_Penetration In_Vivo_Efficacy In Vivo Efficacy (Rat Haloperidol-Induced Catalepsy) Brain_Penetration->In_Vivo_Efficacy Safety_Tox GLP Toxicology & Safety Pharmacology (Rat & Dog) In_Vivo_Efficacy->Safety_Tox IND Investigational New Drug (IND) Application Safety_Tox->IND

Figure 2: Preclinical Development Workflow for Onfasprodil.

Conclusion

The preclinical data for Onfasprodil (this compound) demonstrate a promising profile for a novel, rapid-acting antidepressant. It is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor with favorable pharmacokinetic properties, including good brain penetration in rats.[2] In vivo studies have shown its efficacy in a relevant animal model, and comprehensive GLP toxicology studies have established a good safety margin.[2] These preclinical findings provided a strong rationale for advancing Onfasprodil into clinical development for the treatment of treatment-resistant depression.

References

The Therapeutic Potential of Onfasprodil (MIJ821) in Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil, also known as MIJ821, is an investigational drug under development by Novartis for the treatment of neuropsychiatric disorders, with a primary focus on treatment-resistant depression (TRD).[1][2] It is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding onfasprodil, including its mechanism of action, preclinical data, and clinical trial findings, to inform ongoing research and development in the field of neuropsychiatry.

Mechanism of Action: Targeting the NMDA Receptor NR2B Subunit

Onfasprodil's therapeutic potential stems from its specific modulation of the NMDA receptor, a key player in synaptic plasticity and neuronal communication. Unlike traditional antidepressants that primarily target monoaminergic systems, onfasprodil offers a novel approach by influencing glutamatergic neurotransmission.

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-D), with the NR2B subunit being predominantly expressed in the forebrain and implicated in various neurological and psychiatric conditions.

Onfasprodil acts as a negative allosteric modulator, meaning it binds to a site on the NR2B subunit distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. This binding event reduces the probability of the ion channel opening in response to glutamate, thereby dampening NMDA receptor activity. This targeted modulation of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to a rapid antidepressant effect.

Signaling Pathway of Onfasprodil's Action

The precise downstream signaling pathway of onfasprodil is still under investigation, but it is believed to involve the modulation of synaptic plasticity. Chronic stress and depression are associated with synaptic deficits in brain regions like the prefrontal cortex. By selectively inhibiting NR2B-containing NMDA receptors, onfasprodil may help restore synaptic function. One key interaction is with Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical protein in learning and memory, which binds to the C-terminal tail of the NR2B subunit.[5] Onfasprodil's modulation of NR2B may influence CaMKII activity and its downstream effects on synaptic strength. Furthermore, NR2B signaling has been shown to negatively regulate the synaptic incorporation of AMPA receptors.[6] By inhibiting NR2B, onfasprodil may lead to an increase in AMPA receptor trafficking to the synapse, enhancing synaptic transmission and producing rapid antidepressant effects.

Mij821_Mechanism_of_Action Proposed Signaling Pathway of Onfasprodil (this compound) cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (with NR2B subunit) Glutamate->NMDA_R Activates CaMKII CaMKII NMDA_R->CaMKII Inhibits (via this compound) This compound Onfasprodil (this compound) This compound->NMDA_R Negative Allosteric Modulation AMPA_R AMPA Receptor CaMKII->AMPA_R Promotes Synaptic Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity AMPA_R->Synaptic_Plasticity Leads to Antidepressant_Effect Rapid Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effect Results in

Proposed Signaling Pathway of Onfasprodil (this compound)

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the pharmacology and toxicology of onfasprodil, providing the foundational data for its progression into clinical trials.

Pharmacology
  • Potency and Selectivity: Onfasprodil demonstrated high potency as a negative allosteric modulator of the NR2B subunit, with IC50 values of 8 nM in humans and 6 nM in rats.[3] It also showed selectivity for NR2B over other NMDA receptor subunits.[3]

  • Pharmacokinetics: Pharmacokinetic studies in mice, rats, and dogs revealed linear pharmacokinetics with intravenous administration.[3] The drug exhibited high clearance and good brain penetration.[3] The half-life was 3.8 hours in mice, 8.9 hours in rats, and 6.3 hours in dogs.[3]

  • In Vivo Efficacy: In a rat model of catalepsy induced by haloperidol, onfasprodil was more potent than ketamine at reversing the cataleptic state.[3] Notably, onfasprodil did not produce ketamine-like hyperactivity, suggesting a potentially different side-effect profile.[3]

Toxicology

Six-week Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs.[3] The No-Observed-Adverse-Effect-Level (NOAEL) was established at 10 mg/kg in both species.[3] An invasive dog telemetry study showed no onfasprodil-related changes in cardiovascular parameters, including QRS duration, QTc interval, or blood pressure.[3] No genotoxic or phototoxic potential was observed, and there was no evidence of neuronal necrosis at doses up to 15 mg/kg.[3]

Clinical Development

Onfasprodil has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with treatment-resistant depression.

Phase I: First-in-Human Study

A randomized, placebo-controlled, single-ascending dose and repeated intravenous dose study was conducted in healthy volunteers.[7][8]

  • Methodology: The study assessed the safety, tolerability, and pharmacokinetics of onfasprodil administered as a 40-minute intravenous infusion.[7]

  • Results: Onfasprodil demonstrated a good safety and tolerability profile.[7] Dissociative adverse events were reported as mild, transient, and dose-dependent.[7] The pharmacokinetic analysis showed that the area under the curve (AUC) increased in a dose-proportional manner.[8]

Phase II: Proof-of-Concept Study in TRD (NCT03756129)

A multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted to evaluate the efficacy and safety of onfasprodil in patients with treatment-resistant depression.[9][10][11]

  • Study Design: Patients were randomized to receive intravenous infusions of onfasprodil (0.16 mg/kg or 0.32 mg/kg), placebo, or ketamine (as an active comparator in some regions).[11] The treatments were administered either weekly or bi-weekly for a duration of 6 weeks.[11]

  • Patient Population: The study enrolled adults aged 18 to 65 years diagnosed with treatment-resistant depression, defined as an inadequate response to at least two prior antidepressant treatments.[10]

  • Outcome Measures: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first infusion.[11] Secondary endpoints included the change in MADRS score at 48 hours and at the end of the 6-week treatment period.[11] Safety and tolerability were also assessed.

Outcome MeasureTreatment GroupMean Difference from Placebo (MADRS Score)p-value
Change in MADRS at 24 hours Onfasprodil 0.16 mg/kg (pooled)-8.250.001
Onfasprodil 0.32 mg/kg (pooled)-5.710.019
Ketamine-5.670.046
Change in MADRS at 48 hours Onfasprodil 0.16 mg/kg (pooled)-7.060.013
Onfasprodil 0.32 mg/kg (pooled)-7.370.013
Ketamine-11.020.019
Change in MADRS at 6 weeks Onfasprodil 0.16 mg/kg (pooled)-5.780.0427
Onfasprodil 0.32 mg/kg (pooled)-4.240.1133

Data summarized from published results of the NCT03756129 trial.[11]

The most common treatment-emergent adverse events reported in the onfasprodil groups were dizziness (14.3%), transient amnesia (14.3%), and somnolence (11.4%).[11] Overall, onfasprodil was considered to have a good safety profile and was well-tolerated.[11]

NCT03756129_Workflow Experimental Workflow for NCT03756129 Screening Screening of TRD Patients (18-65 years, >=2 prior treatment failures) Randomization Randomization Screening->Randomization Treatment 6-Week Treatment Period Randomization->Treatment IV Infusion: - Onfasprodil (0.16 or 0.32 mg/kg) - Placebo - Ketamine Endpoint_24h Primary Endpoint Assessment: Change in MADRS at 24 hours Treatment->Endpoint_24h Endpoint_48h Secondary Endpoint Assessment: Change in MADRS at 48 hours Treatment->Endpoint_48h Endpoint_6w Secondary Endpoint Assessment: Change in MADRS at 6 weeks Treatment->Endpoint_6w Follow_up Safety and Tolerability Monitoring Treatment->Follow_up

Experimental Workflow for NCT03756129
Phase II: Subcutaneous Administration in TRD (NCT05454410)

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of a single subcutaneous injection of onfasprodil in participants with TRD.[12]

  • Study Design: Eligible participants were randomized to receive a single subcutaneous injection of onfasprodil (1 mg, 4 mg, or 10 mg) or placebo.[12]

  • Patient Population: The study enrolled participants with treatment-resistant depression.

  • Outcome Measures: Efficacy was assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS).[12] Safety assessments included laboratory tests, ECGs, and vital signs.[12]

Detailed results from this trial have not yet been fully published.

Future Directions and Conclusion

Onfasprodil (this compound) represents a promising novel therapeutic agent for neuropsychiatric disorders, particularly treatment-resistant depression. Its unique mechanism of action, targeting the NR2B subunit of the NMDA receptor, offers a potential alternative to traditional antidepressant therapies. The preclinical data and results from the Phase II clinical trial (NCT03756129) are encouraging, demonstrating a rapid onset of antidepressant effect and a generally favorable safety profile.

Further research is warranted to fully elucidate the downstream signaling pathways of onfasprodil and to confirm its long-term efficacy and safety. The results of the subcutaneous administration trial (NCT05454410) will be crucial in determining the viability of more convenient dosing regimens. Continued investigation into onfasprodil and other glutamatergic modulators holds the potential to significantly advance the treatment landscape for patients suffering from severe and persistent neuropsychiatric conditions.

References

An In-depth Technical Review of Early-Phase Clinical Trial Results for Onfasprodil (Mij821)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the early-phase clinical trial data for Onfasprodil (Mij821), a novel therapeutic agent under investigation for treatment-resistant depression (TRD). This compound, developed by Novartis, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2] This document synthesizes publicly available data from key clinical studies to offer a detailed overview of the drug's mechanism of action, clinical efficacy, safety profile, and the experimental protocols employed in its evaluation.

Mechanism of Action

Onfasprodil (this compound) functions by selectively modulating the NR2B subunit of the NMDA receptor.[1][2] As a negative allosteric modulator, it inhibits the receptor's activity, which is believed to produce rapid antidepressant effects.[3] This targeted approach is intended to offer a more favorable side-effect profile compared to broader NMDA receptor antagonists like ketamine, particularly concerning psychotomimetic effects.[4][5] Preclinical studies have demonstrated this compound's high potency and selectivity for the NR2B receptor.[2]

Signaling Pathway

The therapeutic effect of this compound is hypothesized to be initiated by its modulation of the NMDA receptor signaling cascade. The following diagram illustrates the proposed mechanism.

Mij821_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (with NR2B subunit) Glutamate->NMDA_R Activates Ca_ion Ca2+ Influx NMDA_R->Ca_ion Mediates This compound This compound (Onfasprodil) This compound->NMDA_R Inhibits (NAM) Downstream Downstream Signaling Ca_ion->Downstream Synaptogenesis Synaptogenesis & Neuroplasticity Downstream->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

This compound's proposed mechanism of action at the NMDA receptor.

Clinical Development Program

This compound has been evaluated in several early-phase clinical trials to establish its safety, tolerability, pharmacokinetics, and preliminary efficacy. The core of its development for TRD is centered around a proof-of-concept Phase 2 study (NCT03756129), with supportive data from a first-in-human study in healthy volunteers and other ongoing trials investigating different formulations and patient populations.[6][7][8]

Phase 2 Proof-of-Concept Study (NCT03756129)

This randomized, double-blind, placebo-controlled, parallel-group study was a pivotal trial in assessing the efficacy and safety of this compound in patients with treatment-resistant depression.[4][5]

1. Study Population:

  • Inclusion Criteria: Adults aged 18-65 years with a diagnosis of Major Depressive Disorder (MDD) who had failed to respond to at least two prior standard antidepressant treatments.[5] A baseline Montgomery-Asberg Depression Rating Scale (MADRS) score of ≥24 was required.[4][5]

  • Exclusion Criteria: Patients with a current or prior diagnosis of bipolar disorder, MDD with psychotic features, or schizophrenia were excluded.[7] Use of ketamine or esketamine within two months prior to screening, or monoamine oxidase inhibitors (MAOIs) within 14 days, was also exclusionary.[7]

2. Treatment Regimen:

  • Seventy patients were randomized into six treatment arms to receive a 40-minute intravenous infusion.[5]

    • This compound 0.16 mg/kg weekly (n=11)

    • This compound 0.16 mg/kg biweekly (n=10)

    • This compound 0.32 mg/kg weekly (n=10)

    • This compound 0.32 mg/kg biweekly (n=9)

    • Placebo weekly (n=20)

    • Ketamine 0.5 mg/kg weekly (n=10, administered in Spain only)[5]

  • The treatment period lasted for 6 weeks.[5]

3. Efficacy and Safety Assessments:

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the MADRS total score at 24 hours after the first dose.[5] The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with scores ranging from 0 to 60.[9]

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events (AEs), laboratory tests, electrocardiograms (ECGs), and vital signs.[10] Dissociative symptoms were assessed using the Clinician-Administered Dissociative States Scale (CADSS).[5]

Study_Workflow cluster_treatment 6-Week Treatment Period Screening Screening Period (Up to 4 weeks) Randomization Randomization (n=70) Screening->Randomization Arm1 This compound 0.16 mg/kg weekly Randomization->Arm1 Arm2 This compound 0.16 mg/kg biweekly Randomization->Arm2 Arm3 This compound 0.32 mg/kg weekly Randomization->Arm3 Arm4 This compound 0.32 mg/kg biweekly Randomization->Arm4 Arm5 Placebo weekly Randomization->Arm5 Arm6 Ketamine 0.5 mg/kg weekly Randomization->Arm6 FollowUp Follow-Up Period (5 weeks) Arm6->FollowUp invis1->FollowUp invis2->FollowUp invis3->FollowUp invis4->FollowUp invis5->FollowUp

Workflow for the Phase 2 proof-of-concept study (NCT03756129).
Quantitative Data Summary

The primary efficacy and key secondary outcomes from the Phase 2 proof-of-concept study are summarized below.

Table 1: Change from Baseline in MADRS Total Score

Time PointTreatment GroupAdjusted Mean Difference vs. Placebop-value
24 Hours Pooled this compound Low Dose (0.16 mg/kg)-8.250.001[4]
Pooled this compound High Dose (0.32 mg/kg)-5.710.019[4]
Ketamine-5.670.046[4]
48 Hours Pooled this compound Low Dose (0.16 mg/kg)-7.060.013[4]
Pooled this compound High Dose (0.32 mg/kg)-7.370.013[4]
Ketamine-11.020.019[4]
6 Weeks Pooled this compound Low Dose (0.16 mg/kg)-6.460.059[4]
Pooled this compound High Dose (0.32 mg/kg)-5.420.099[4]
Ketamine-5.240.097[4]

Table 2: Safety and Tolerability Overview

Adverse EventPooled this compound GroupPlacebo GroupKetamine Group
Most Frequent AEs Dizziness, Amnesia, Somnolence[5]--
Dissociative Symptoms (CADSS) Mild increase; Mean max change ≤5[5]Stable, low scores[5]Higher increase; Mean max change 10.30[5]
Amnesia Incidence 10.0%[6]--
Dissociation Incidence 5.0%[6]--
Other Supporting Studies
  • First-in-Human Study (Healthy Volunteers): A study in healthy volunteers established the safety and tolerability of single ascending and repeated intravenous doses of this compound.[3][8] Pharmacokinetic analysis showed that drug exposure (AUCinf and Cmax) increased in a dose-proportional manner.[8] Dissociative adverse events were observed to be mild, transient, and dose-dependent.[3][8]

  • Phase 2 Study with Subcutaneous Injection (NCT05454410): A separate Phase 2 trial was designed to evaluate the efficacy, safety, and pharmacokinetics of a single subcutaneous injection of this compound (1 mg, 4 mg, and 10 mg) in patients with TRD.[9][10][11] This study aims to provide a more convenient route of administration.

  • Phase 2 Study in MDD with Suicidal Ideation (NCT04722666): This ongoing study is assessing the efficacy and safety of this compound in patients with MDD who have suicidal ideation with intent, further exploring the rapid-acting potential of the drug in a high-risk population.[7]

Conclusion

The early-phase clinical trial results for Onfasprodil (this compound) are promising, demonstrating a rapid and statistically significant reduction in depressive symptoms at 24 and 48 hours post-administration in patients with treatment-resistant depression.[4] The agent appears to have a manageable safety profile, with dissociative effects that are notably milder than those observed with ketamine.[5] The consistent efficacy signals and favorable tolerability profile support the continued development of this compound as a potential novel, rapid-acting antidepressant. Further data from ongoing and future trials, including those with subcutaneous formulations and in different patient subgroups, will be crucial in fully defining its therapeutic role.

References

The Role of MIJ821 in Synaptic Plasticity and Synaptogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIJ821 (onfasprodil) is a novel therapeutic agent that functions as a highly potent and selective negative allosteremic modulator of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2][3] While primarily investigated for its rapid-acting antidepressant effects in treatment-resistant depression, its mechanism of action implicates a significant role in the fundamental neurological processes of synaptic plasticity and synaptogenesis.[4][5] This technical guide synthesizes the available preclinical and clinical data to elucidate the core functions of this compound's target, the NR2B subunit, in shaping neural circuits and synaptic strength. By understanding the intricate involvement of NR2B in these processes, we can infer the potential impact of this compound on brain function and its therapeutic implications.

Introduction to this compound (Onfasprodil)

This compound is an investigational drug developed by Novartis, delivered via intravenous infusion, for the treatment of major depressive disorder (MDD) and treatment-resistant depression (TRD).[1][6] It is designed to offer a rapid onset of antidepressant effects, similar to ketamine, but with a potentially more favorable side-effect profile due to its specific targeting of the NR2B subunit of the NMDA receptor.[5][7] Clinical trials have demonstrated its efficacy in reducing depressive symptoms within 24 hours of administration.[2][6][8]

The primary mechanism of action of this compound is as a negative allosteric modulator (NAM) of NR2B-containing NMDA receptors.[1][2] This means it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and reduces the probability of the channel opening in response to agonist binding. This modulation of NMDA receptor activity is hypothesized to trigger downstream effects leading to enhanced synaptogenesis and a reversal of synaptic deficits associated with depression.[4]

The NMDA Receptor and the Significance of the NR2B Subunit

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission and is a cornerstone of synaptic plasticity.[9] It is a heterotetramer typically composed of two NR1 subunits and two NR2 subunits. The type of NR2 subunit (NR2A, NR2B, NR2C, or NR2D) incorporated into the receptor complex dictates its functional properties, including its kinetics, pharmacology, and downstream signaling.

The NR2B subunit is particularly abundant in the early postnatal brain and is crucial for synaptogenesis.[10][11] While its expression decreases with age and is partially replaced by the NR2A subunit, NR2B-containing NMDA receptors persist in specific brain regions in the adult, such as the hippocampus and prefrontal cortex, where they continue to play a vital role in synaptic plasticity and learning and memory.[12][13]

Role of the NR2B Subunit in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The NR2B subunit is a key regulator of two major forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The involvement of the NR2B subunit in LTP is complex and can be context-dependent. Some studies suggest that the activation of NR2B-containing NMDA receptors is critical for the induction of LTP, particularly in certain brain regions and at specific developmental stages.[13] The long C-terminal tail of the NR2B subunit interacts with various intracellular signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for LTP induction.[10]

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. There is strong evidence suggesting that the activation of NR2B-containing NMDA receptors is preferentially involved in the induction of LTD.[14] This differential role of NR2A and NR2B in LTP and LTD is a key aspect of synaptic plasticity regulation.

Quantitative Data on NR2B Function in Synaptic Plasticity

The following table summarizes quantitative data from preclinical studies investigating the role of the NR2B subunit in synaptic plasticity.

Parameter Experimental Condition Result Reference
LTP Magnitude Application of NR2B-selective antagonist (Ro 25-6981)Blockade of LTP induction in the hippocampus.[12]
LTD Induction Selective inhibition of NR2B-containing NMDARsPrevention of LTD induction in the adult cortex.[14]
NMDA Receptor Current Genetic deletion of the NR2B subunit in CA3 neuronsDrastic reduction in the ratio of NMDA to non-NMDA receptor-mediated EPSCs.[9]
Synapse Number Overexpression of the NR2A subunitDecrease in the number of synapses.[10]
Synapse Number Overexpression of the NR2B subunitNo significant change in the number of synapses.[10]

Role of the NR2B Subunit in Synaptogenesis

Synaptogenesis, the formation of new synapses, is a fundamental process in brain development and is also implicated in structural plasticity in the adult brain. The NR2B subunit plays a pivotal role in this process. During early postnatal development, the predominance of NR2B-containing NMDA receptors coincides with a period of intense synaptogenesis.[10] The intracellular C-terminus of the NR2B subunit is thought to be crucial for recruiting the necessary scaffolding and signaling molecules for proper synapse formation and maturation.[15]

Studies have shown that the developmental switch from NR2B to NR2A expression influences synapse stabilization.[10] While overexpression of NR2B does not alter the overall number of synapses, it can increase the motility of dendritic spines, the primary sites of excitatory synapses.[15]

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To measure the effect of a compound on LTP at Schaffer collateral-CA1 synapses in hippocampal slices.

Methodology:

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of rodents.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: The compound of interest (e.g., an NR2B modulator) is bath-applied at a known concentration.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Dendritic Spine Analysis for Synaptogenesis

Objective: To quantify changes in dendritic spine density and morphology as a measure of synaptogenesis.

Methodology:

  • Neuronal Culture or In Vivo Labeling: Primary neuronal cultures are prepared, or neurons in vivo are labeled with a fluorescent marker (e.g., via viral transfection with GFP).

  • Treatment: Neurons are treated with the compound of interest for a specified duration.

  • Imaging: High-resolution confocal microscopy is used to acquire z-stack images of dendritic segments.

  • Image Analysis: Dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., head diameter, length) are quantified using specialized software (e.g., ImageJ with NeuronJ plugin).

  • Statistical Analysis: Spine density and morphological parameters are compared between treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NR2B-Mediated Synaptic Plasticity

NR2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NR2B-NMDA Receptor Glutamate->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Synaptogenesis Synaptogenesis NMDAR->Synaptogenesis Developmental Signaling CaMKII CaMKII Ca2_influx->CaMKII High Frequency Stimulation Protein_Phosphatases Protein Phosphatases Ca2_influx->Protein_Phosphatases Low Frequency Stimulation LTP LTP CaMKII->LTP LTD LTD Protein_Phosphatases->LTD

Caption: NR2B-NMDA receptor signaling in synaptic plasticity.

Experimental Workflow for Studying this compound's Effect on Synaptic Plasticity

Experimental_Workflow start Start: Hypothesis Formulation model Select Model System (e.g., Hippocampal Slices) start->model treatment Treatment Groups: 1. Control (Vehicle) 2. This compound (Dose-Response) model->treatment electrophysiology Electrophysiology (LTP/LTD) treatment->electrophysiology biochemistry Biochemical Analysis (e.g., Western Blot for p-CaMKII) treatment->biochemistry imaging Imaging (e.g., Spine Density) treatment->imaging data_analysis Data Analysis and Interpretation electrophysiology->data_analysis biochemistry->data_analysis imaging->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound.

Inferred Role of this compound and Future Directions

Based on its mechanism as a negative allosteric modulator of the NR2B subunit, the role of this compound in synaptic plasticity and synaptogenesis can be inferred. By dampening the activity of NR2B-containing NMDA receptors, this compound likely alters the threshold for inducing both LTP and LTD. This modulation could potentially rebalance (B12800153) synaptic circuits that are dysregulated in depressive states.

The rapid antidepressant effects of this compound suggest that it may promote synaptogenesis, possibly by influencing downstream signaling pathways that lead to the synthesis of synaptic proteins and the formation of new dendritic spines. This is consistent with the observation that chronic stress is associated with a loss of synapses in brain regions like the prefrontal cortex and hippocampus.[4]

However, it is crucial to note that direct preclinical evidence detailing the specific effects of this compound on synaptic plasticity and synaptogenesis is not yet extensively available in the public domain. Future research should focus on:

  • In vitro and in vivo studies to directly measure the impact of this compound on LTP, LTD, and dendritic spine dynamics.

  • Molecular analyses to identify the specific downstream signaling cascades modulated by this compound.

  • Behavioral studies in animal models to correlate the effects of this compound on synaptic plasticity with its antidepressant-like and cognitive-enhancing properties.

References

Onfasprodil: A Technical Guide to a Novel GluN2B-Selective NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onfasprodil (also known as MIJ821) is an investigational, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] Developed by Novartis, it represents a promising therapeutic agent for treatment-resistant depression (TRD), designed to offer rapid antidepressant effects with a potentially more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine.[1][4] This document provides a comprehensive technical overview of Onfasprodil's chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and its proposed mechanism of action involving key signaling pathways.

Chemical Structure and Physicochemical Properties

Onfasprodil is a synthetic organic compound featuring a complex heterocyclic core. Its unique structure confers high affinity and selectivity for the GluN2B subunit.

Identifier/PropertyValueReference
IUPAC Name 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol[1]
Other Names This compound[1]
CAS Number 1892581-29-1[1]
Molecular Formula C₂₀H₂₃FN₂O₃[1]
Molar Mass 358.413 g·mol⁻¹[1]
SMILES O([C@@H]1C[C@@]2(--INVALID-LINK--(CN(C--INVALID-LINK--C3=CC=C(O)C=N3)C2)[H])[H])C4=C(F)C=CC=C4[1]
InChI Key NEFQLCKWVRZEJA-ZDXGLAPJSA-N[1]
Solubility 0.7 mM (at pH 6.8)[4]
pKa Data not publicly available
LogP Data not publicly available

Pharmacological Properties

Onfasprodil's pharmacological profile is characterized by its potent and selective modulation of the NMDA receptor, leading to rapid antidepressant effects.

Mechanism of Action

Onfasprodil functions as a negative allosteric modulator at the GluN1/GluN2B subunit interface of the NMDA receptor.[5] Unlike channel blockers, NAMs like Onfasprodil do not completely obstruct ion flow but rather reduce the probability of the channel opening in response to agonist (glutamate and glycine) binding. This modulatory action is reversible and selective, which is believed to contribute to its improved tolerability compared to non-selective antagonists.[2][4] This mechanism is hypothesized to trigger downstream signaling cascades that promote synaptogenesis and reverse synaptic deficits associated with chronic stress and depression.[2]

Potency and Selectivity

Preclinical data demonstrate Onfasprodil's high potency for the target receptor. The selectivity for the GluN2B subunit over other NMDA receptor subtypes is a key feature, potentially minimizing off-target effects.[4]

ParameterSpeciesValueReference
IC₅₀ (GluN2B) Human8 nM[4]
IC₅₀ (GluN2B) Rat6 nM[4]
Pharmacokinetics

Pharmacokinetic properties have been evaluated in both preclinical species and humans, demonstrating good brain penetration and a half-life suitable for intravenous administration.

ParameterSpeciesValueReference
Brain/Plasma Ratio (Kp,uu) Rat0.9[4]
Clearance (IV) Mouse130 mL/min·kg[4]
Clearance (IV) Rat56 mL/min·kg[4]
Clearance (IV) Dog40 mL/min·kg[4]
Half-life (t½) Mouse3.8 hours[4]
Half-life (t½) Rat8.9 hours[4]
Half-life (t½) Dog6.3 hours[4]
Half-life (t½) Human~7 hours

Signaling Pathway

The rapid antidepressant effects of GluN2B antagonists are believed to be mediated by the disinhibition of downstream signaling pathways critical for synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways. By modulating GluN2B-containing NMDA receptors, Onfasprodil is thought to increase the synthesis of synaptic proteins, leading to a rapid increase in the number and function of spine synapses in key brain regions like the prefrontal cortex.

G cluster_receptor NMDA Receptor cluster_downstream Intracellular Signaling Cascade GluN1 GluN1 IonChannel Ion Channel (Closed) GluN1->IonChannel GluN2B GluN2B GluN2B->IonChannel mTOR mTOR Activation IonChannel->mTOR Disinhibition BDNF BDNF Signaling IonChannel->BDNF Onfasprodil Onfasprodil Onfasprodil->GluN2B Binds to Allosteric Site ProteinSynth Increased Synaptic Protein Synthesis mTOR->ProteinSynth BDNF->ProteinSynth Synaptogenesis Synaptogenesis & Enhanced Connectivity ProteinSynth->Synaptogenesis Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway of Onfasprodil.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of Onfasprodil.

Representative Chemical Synthesis

The chemical structure of Onfasprodil is claimed in patent US10239835B2.[5] The synthesis involves the construction of the core octahydrocyclopenta[c]pyrrole (B1584311) scaffold, followed by functionalization. While a specific, step-by-step procedure for Onfasprodil is proprietary, a generalizable protocol based on methods for related derivatives disclosed in the patent literature is outlined below.

  • Scaffold Synthesis: The octahydrocyclopenta[c]pyrrole core can be prepared from cyclopentanimide through a reduction reaction. The substrate is treated with a boron reducing agent, such as sodium borohydride, in the presence of a Lewis acid promoter like zinc chloride in a suitable solvent system (e.g., tetrahydrofuran (B95107) and toluene) under reflux conditions.

  • Alkylation and Functionalization: The secondary amine of the octahydrocyclopenta[c]pyrrole scaffold is then reacted with a suitable electrophile to introduce the side chain. For Onfasprodil, this involves N-alkylation with a protected 2-carbon linker attached to the 3-hydroxypyridine (B118123) moiety.

  • Phenoxy Ether Formation: The hydroxyl group on the cyclopentane (B165970) ring is converted to the final 2-fluorophenoxy ether via a nucleophilic aromatic substitution or a similar etherification reaction, such as the Mitsunobu reaction, with 2-fluorophenol.

  • Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps. The final product is purified using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography or preparative HPLC) to yield the desired stereoisomer.

In Vitro Efficacy Assessment: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is a standard method to quantify the modulatory activity of compounds on specific ion channel subtypes.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding for the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record current. The oocyte is continuously perfused with a recording solution.

  • Agonist Application: NMDA receptor currents are activated by applying a solution containing saturating concentrations of glutamate (B1630785) and glycine.

  • Compound Application and IC₅₀ Determination: Once a stable baseline current is established, Onfasprodil is applied at various concentrations in the presence of the agonists. The degree of inhibition of the agonist-induced current is measured. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Onfasprodil concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Clinical Trial Protocol: Phase 2 Proof-of-Concept Study (NCT03756129)

This protocol was designed to evaluate the efficacy, safety, and tolerability of Onfasprodil in patients with treatment-resistant depression.[3]

  • Study Population: Adults diagnosed with Major Depressive Disorder (MDD) who have not responded to at least two different antidepressant treatments of adequate dose and duration.

  • Study Design: A randomized, placebo-controlled, double-blind, multi-arm study.

  • Treatment Arms: Patients were randomized to receive a 40-minute intravenous infusion of:

    • Onfasprodil 0.16 mg/kg (weekly or biweekly)

    • Onfasprodil 0.32 mg/kg (weekly or biweekly)

    • Placebo (weekly)

    • Ketamine 0.5 mg/kg (weekly, as an active comparator)

  • Primary Endpoint: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first infusion.

  • Secondary Endpoints: Included changes in MADRS scores at other time points (e.g., 48 hours and 6 weeks) and assessment of safety and tolerability through monitoring of adverse events.

G cluster_arms Treatment Arms (6 Weeks) Screening Patient Screening (TRD Diagnosis, MADRS ≥ 24) Randomization Randomization Screening->Randomization ArmA Onfasprodil 0.16 mg/kg (Weekly/Biweekly IV) Randomization->ArmA ArmB Onfasprodil 0.32 mg/kg (Weekly/Biweekly IV) Randomization->ArmB ArmC Placebo (Weekly IV) Randomization->ArmC ArmD Ketamine 0.5 mg/kg (Weekly IV, Active Control) Randomization->ArmD Endpoint Primary Endpoint Assessment: Change in MADRS Score at 24 Hours ArmA->Endpoint ArmB->Endpoint ArmC->Endpoint ArmD->Endpoint FollowUp Secondary Endpoint & Safety Follow-up (Through Week 6) Endpoint->FollowUp

Caption: Workflow of the Phase 2 Proof-of-Concept Clinical Trial.

References

Discovery and development history of Mij821

Author: BenchChem Technical Support Team. Date: December 2025

No Information Available for Mij821

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, no information has been found regarding a compound or drug designated "this compound".

This suggests that "this compound" may be:

  • A highly proprietary or internal compound designation that has not yet been disclosed in public-facing research.

  • A typographical error or a misnomer for another therapeutic agent.

  • A fictional or hypothetical molecule.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including its discovery, development history, quantitative data, experimental protocols, or associated signaling pathways.

If "this compound" is a valid, non-public compound, the information required to fulfill this request would be found in internal discovery and development documentation within the originating research institution or pharmaceutical company.

Technical Guide: In Vivo Brain Receptor Occupancy of Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific quantitative data on the in vivo brain receptor occupancy of Mij821 (onfasprodil) from human Positron Emission Tomography (PET) studies are not yet publicly available. A Phase 1 clinical trial (NCT05666687) has been completed to characterize this, but the results have not been published.[1][2] This guide summarizes the available preclinical data, the known mechanism of action, clinical efficacy, and the methodologies of key clinical and receptor occupancy studies.

Core Concepts: Mechanism of Action

This compound is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[2][3][4][5][6] Unlike competitive antagonists that block the glutamate (B1630785) or glycine (B1666218) binding sites, this compound binds to an allosteric site on the GluN2B subunit, reducing the probability of channel opening without completely blocking it. This modulation of the glutamatergic system is believed to underpin its rapid antidepressant effects, offering a more targeted approach with potentially fewer side effects than non-selective NMDA antagonists like ketamine.[2]

cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Allosteric_Site GluN2B Allosteric Site Ion_Channel Ion Channel (Closed) Allosteric_Site->Ion_Channel Reduces opening probability Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Orthosteric Site This compound This compound (Onfasprodil) This compound->Allosteric_Site Binds

Proposed signaling pathway of this compound at the NMDA receptor.

Quantitative Data

While human receptor occupancy data is pending, preclinical and clinical studies provide valuable quantitative insights into this compound's potency and efficacy.

Preclinical studies have established this compound as a high-potency compound with good brain penetration.[7]

ParameterSpeciesValue
NR2B IC₅₀ Human8 nM
NR2B IC₅₀ Rat6 nM
Brain/Plasma Ratio (Kp,uu) Rat0.9

Table 1: Preclinical data for this compound.[7]

A Phase 2, proof-of-concept study provided evidence of this compound's rapid antidepressant effects. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[4][5]

Treatment Group (Intravenous Infusion)NAdjusted Mean Difference vs. Placebo (MADRS Score)P-value
At 24 Hours
Pooled Onfasprodil 0.16 mg/kg21-8.25.001
Pooled Onfasprodil 0.32 mg/kg19-5.71.019
Ketamine 0.5 mg/kg10-5.67.046
At 48 Hours
Pooled Onfasprodil 0.16 mg/kg21-7.06.013
Pooled Onfasprodil 0.32 mg/kg19-7.37.013
Ketamine 0.5 mg/kg10-11.02.019
At 6 Weeks
Pooled Onfasprodil 0.16 mg/kg21-5.78.0427
Pooled Onfasprodil 0.32 mg/kg19-4.24.1133

Table 2: Efficacy results from the NCT03756129 study in patients with treatment-resistant depression.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This Phase 1 study was designed to confirm this compound's binding to GluN2B-containing NMDA receptors and to assess the relationship between plasma concentration and receptor occupancy.[1]

  • Study Design: Open-label, adaptive design, single-center study.[1]

  • Participants: Up to 10 healthy male participants.[1]

  • Intervention: A single intravenous (i.v.) infusion of this compound. The dose was adapted across 5 sequential cohorts to optimize the characterization of the occupancy curve.[1]

  • Imaging:

    • Modality: Positron Emission Tomography (PET).[1]

    • Radioligand: [11C]Me-NB1, a specific radiotracer for GluN2B-containing NMDA receptors.[1]

    • Procedure: Each participant underwent a baseline PET scan before receiving this compound, followed by up to two post-dose PET scans to measure receptor occupancy over time.[1]

  • Primary Objective: To assess the plasma concentration-receptor occupancy relationship of this compound in the human brain.[1]

Screening Participant Screening (Healthy Males) Baseline_PET Baseline PET Scan with [11C]Me-NB1 Screening->Baseline_PET Dosing Single IV Infusion of this compound (Adaptive Dose) Baseline_PET->Dosing Post_PET_1 Post-Dose PET Scan 1 Dosing->Post_PET_1 Post_PET_2 Post-Dose PET Scan 2 Post_PET_1->Post_PET_2 Analysis Data Analysis: Plasma Concentration vs. Receptor Occupancy Post_PET_2->Analysis

Workflow for the NCT05666687 PET receptor occupancy study.

This Phase 2 study evaluated the efficacy and safety of this compound in patients with treatment-resistant depression (TRD).[4][8][9]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][9]

  • Participants: 70 adults (19-65 years old) with a diagnosis of TRD, defined as a failure to respond to two or more prior antidepressant treatments, and a MADRS score >24.[8][10]

  • Treatment Arms: Participants were randomized to one of six groups for a 6-week treatment period:[4][5]

    • Onfasprodil 0.16 mg/kg (weekly infusion)

    • Onfasprodil 0.16 mg/kg (bi-weekly infusion)

    • Onfasprodil 0.32 mg/kg (weekly infusion)

    • Onfasprodil 0.32 mg/kg (bi-weekly infusion)

    • Placebo (weekly infusion)

    • Ketamine 0.5 mg/kg (weekly infusion, Spain sites only)

  • Primary Outcome Measure: Change from baseline in the total MADRS score at 24 hours after the first infusion.[4][5][8]

  • Secondary Outcome Measures: Change in MADRS score at 48 hours and at the final follow-up at 6 weeks.[4][5]

cluster_0 Phase 2 Clinical Trial Workflow (NCT03756129) cluster_1 6-Week Double-Blind Treatment Period Screening Screening Period (Up to 4 weeks) - Diagnosis of TRD - MADRS > 24 Randomization Randomization (N=70) Screening->Randomization Mij821_Low_W This compound 0.16 mg/kg (Weekly) Randomization->Mij821_Low_W IV Infusion Mij821_Low_BW This compound 0.16 mg/kg (Bi-weekly) Randomization->Mij821_Low_BW Mij821_High_W This compound 0.32 mg/kg (Weekly) Randomization->Mij821_High_W Mij821_High_BW This compound 0.32 mg/kg (Bi-weekly) Randomization->Mij821_High_BW Placebo Placebo (Weekly) Randomization->Placebo Ketamine Ketamine 0.5 mg/kg (Weekly, Spain only) Randomization->Ketamine Follow_up Follow-up Period (5 weeks) Mij821_Low_W->Follow_up Mij821_Low_BW->Follow_up Mij821_High_W->Follow_up Mij821_High_BW->Follow_up Placebo->Follow_up Ketamine->Follow_up

Workflow for the NCT03756129 clinical efficacy study.

References

Methodological & Application

Application Notes and Protocols for Mij821 (Onfasprodil) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3][4] Developed by Novartis, this compound is under investigation for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3][4][5] As a NAM, this compound reduces the activity of NR2B-containing NMDA receptors without completely blocking them, offering a potentially more nuanced therapeutic approach compared to traditional NMDA receptor antagonists.[3]

These application notes provide a summary of the available in vitro pharmacological data for this compound and detailed protocols for key experiments relevant to its characterization.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against the NR2B subunit of the NMDA receptor.

TargetSpeciesAssay TypeIC50 (nM)Reference
NR2B-containing NMDA ReceptorHumanNot Specified8[1]
NR2B-containing NMDA ReceptorRatNot Specified6[1]
Selectivity and Off-Target Profile

While specific quantitative data on the selectivity of this compound for the NR2B subunit over other NMDA receptor subunits (e.g., NR2A, NR2C, NR2D) is not publicly available, it has been described as a selective modulator.[1] Further characterization of the selectivity profile is a critical step in understanding the therapeutic window and potential side effects of this compound.

Similarly, detailed results from a comprehensive off-target screening panel (e.g., a CEREP panel) have not been publicly disclosed. However, it has been stated that the risk of off-target pharmacology at therapeutically relevant exposures is considered low.[2]

Signaling Pathways

NR2B-Containing NMDA Receptor Signaling

This compound, as a negative allosteric modulator of NR2B-containing NMDA receptors, is expected to dampen the downstream signaling cascades initiated by the activation of these receptors. The following diagram illustrates the key signaling pathways associated with NR2B subunit activation.

NR2B Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NR2B NR2B-NMDA Receptor Ca_influx Ca²⁺ Influx NR2B->Ca_influx Glutamate Glutamate Glutamate->NR2B Activates This compound This compound This compound->NR2B Inhibits (NAM) CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

NR2B-NMDA receptor signaling cascade.

Experimental Workflows and Protocols

The following are detailed protocols for standard in vitro assays used to characterize compounds like this compound.

Experimental Workflow: In Vitro Characterization of this compound

The diagram below outlines a typical workflow for the in vitro characterization of a novel NR2B-selective NAM.

Experimental Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay (Determine Ki for NR2B) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux or Electrophysiology) (Determine IC50 and mode of inhibition) start->functional_assay selectivity_assay Selectivity Assays (Binding or functional assays against NR2A, NR2C, NR2D) binding_assay->selectivity_assay functional_assay->selectivity_assay off_target_screen Off-Target Screening (e.g., CEREP Panel) selectivity_assay->off_target_screen data_analysis Data Analysis and Pharmacological Profile Generation off_target_screen->data_analysis

In vitro characterization workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for NR2B Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for the human NR2B-containing NMDA receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human NR1 and NR2B subunits.

  • Radioligand specific for the NR2B subunit (e.g., [³H]-ifenprodil or a similar selective antagonist).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known NR2B antagonist like ifenprodil).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., from 1 pM to 10 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Functional Inhibition (IC50)

Objective: To determine the functional inhibitory potency (IC50) of this compound on NR2B-containing NMDA receptor activity.

Materials:

  • A cell line stably expressing human NR1 and NR2B subunits (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • NMDA and glycine (B1666218) (co-agonists).

  • This compound stock solution.

  • A fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye.

    • Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add different concentrations of this compound to the wells and incubate for a short period.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of NMDA and glycine to stimulate the receptors.

    • Record the change in fluorescence over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the agonist-stimulated increase in fluorescence for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the electrophysiological effects of this compound on NR2B-containing NMDA receptor currents and determine its mechanism of inhibition.

Materials:

  • Cells expressing NR1/NR2B receptors (e.g., cultured neurons or transfected cell lines).

  • External and internal solutions for patch-clamp recording.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and a microscope.

  • NMDA and glycine.

  • This compound stock solution.

Protocol:

  • Cell Preparation: Prepare the cells for recording in a recording chamber on the microscope stage.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply NMDA and glycine to evoke an inward current through the NMDA receptors.

    • Once a stable baseline current is established, apply different concentrations of this compound along with the agonists.

  • Data Acquisition and Analysis:

    • Record the changes in the NMDA receptor-mediated current in the presence of this compound.

    • Measure the peak current amplitude at each concentration of this compound.

    • Plot the percentage of inhibition of the current against the logarithm of the this compound concentration to determine the IC50.

    • By applying this compound at different holding potentials and in the presence of varying agonist concentrations, the voltage- and use-dependency of the block can be assessed to confirm its allosteric mechanism.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell types, reagent concentrations, and incubation times may need to be optimized for individual experimental conditions.

References

Application Notes and Protocols: Onfasprodil Administration in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on Onfasprodil (MIJ821) and detailed protocols for its evaluation in established rodent models of depression. Onfasprodil is an investigational intravenous drug developed by Novartis for treatment-resistant depression. It functions as a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the NR2B subunit.[1][2] Preclinical studies in rodents have been instrumental in characterizing its pharmacological profile and guiding clinical development.[3][4]

Preclinical Data Summary

While comprehensive preclinical studies on Onfasprodil in rodent models of depression are not extensively published in peer-reviewed literature, key pharmacokinetic and pharmacodynamic data have been presented, providing a foundation for further research.

ParameterSpeciesValueSource
In Vitro Potency
NR2B IC50Rat6 nM[1]
NR2B IC50Human8 nM[1]
Pharmacokinetics (Intravenous Administration)
Half-life (t½)Mouse3.8 hours[1]
Half-life (t½)Rat8.9 hours[1]
ClearanceMouse130 mL/min·kg[1]
ClearanceRat56 mL/min·kg[1]
Brain/Plasma Ratio (Kp,uu)Rat0.9[1]
In Vivo Activity
Haloperidol-Induced CatalepsyRatMore potent than ketamine in reversing catalepsy[1]
Locomotor ActivityRatDid not produce ketamine-like hyperactivity[1]
Toxicology
No-Observed-Adverse-Effect-Level (NOAEL) (6-week GLP study)Rat10 mg/kg[1]

Signaling Pathway of Onfasprodil

Onfasprodil, as a negative allosteric modulator of the NMDA receptor's NR2B subunit, is hypothesized to exert its antidepressant effects by modulating glutamatergic neurotransmission. Chronic stress is associated with neuronal atrophy and synaptic deficits.[5] By inhibiting NR2B-containing NMDA receptors, Onfasprodil is expected to influence protein synthesis and synaptogenesis, similar to other rapid-acting antidepressants like ketamine.[5]

Onfasprodil_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (with NR2B subunit) Glutamate->NMDA_Receptor Activates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Reduces channel opening Onfasprodil Onfasprodil (this compound) Onfasprodil->NMDA_Receptor Binds to allosteric site Downstream_Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_ion->Downstream_Signaling Modulates Synaptogenesis Synaptogenesis & Protein Synthesis Downstream_Signaling->Synaptogenesis Leads to Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Contributes to

Onfasprodil's proposed mechanism of action at the synapse.

Experimental Protocols for Rodent Models of Depression

The following are detailed, generalized protocols for standard behavioral assays used to screen for antidepressant efficacy. These protocols can be adapted for the evaluation of Onfasprodil.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant compounds typically reduce the duration of immobility in this test.

Experimental Workflow:

FST_Workflow Acclimatization Animal Acclimatization (1 week) Drug_Admin Onfasprodil or Vehicle Administration Acclimatization->Drug_Admin FST_Session Forced Swim Test (6 minutes) Drug_Admin->FST_Session Data_Analysis Scoring of Immobility, Swimming, and Climbing Time FST_Session->Data_Analysis Results Comparison of Behavioral Durations Data_Analysis->Results

Workflow for the Forced Swim Test.

Materials:

  • Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Behavioral analysis software

Procedure:

  • Animal Acclimatization: House rodents in the testing facility for at least one week prior to the experiment to minimize stress.

  • Drug Administration: Administer Onfasprodil or vehicle (e.g., saline) via the appropriate route (e.g., intravenous) at a predetermined time before the test.

  • Forced Swim Session:

    • Fill the cylinders with water to a depth where the rodent cannot touch the bottom with its tail or hind limbs (approximately 15-20 cm).

    • Gently place each animal into its respective cylinder.

    • Record the session for 6 minutes.

  • Data Analysis:

    • Score the last 4 minutes of the session for the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing.

    • Blinding of the experimenter to the treatment groups is crucial to prevent bias.

  • Interpretation: A significant decrease in immobility time in the Onfasprodil-treated group compared to the vehicle group suggests an antidepressant-like effect.

Sucrose (B13894) Preference Test (SPT)

The SPT is a measure of anhedonia, the inability to experience pleasure, which is another core symptom of depression. Rodents with depressive-like phenotypes often exhibit a reduced preference for a sweetened solution over plain water.

Experimental Workflow:

SPT_Workflow Habituation Habituation to Two Bottles Baseline Baseline Sucrose Preference Measurement Habituation->Baseline Stress_Induction Depression Model Induction (e.g., CUS) Baseline->Stress_Induction Treatment Onfasprodil or Vehicle Treatment Stress_Induction->Treatment SPT_Test Sucrose Preference Test Treatment->SPT_Test Analysis Calculate Sucrose Preference Percentage SPT_Test->Analysis

Workflow for the Sucrose Preference Test.

Materials:

  • Rodent cages equipped with two drinking bottles

  • 1% sucrose solution

  • Plain water

Procedure:

  • Habituation: For 48 hours, habituate the animals to drinking from two bottles, one containing water and the other a 1% sucrose solution. The position of the bottles should be switched after 24 hours to avoid place preference.

  • Baseline Measurement: Following habituation, measure the consumption from each bottle over a 24-hour period.

  • Induction of Depression Model (Optional): To model a depressive state, a stress protocol like Chronic Unpredictable Stress (see below) can be implemented.

  • Treatment: Administer Onfasprodil or vehicle according to the study design.

  • Sucrose Preference Test:

    • Deprive the animals of water and food for a set period (e.g., 4 hours).

    • Present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

    • After a defined period (e.g., 1-24 hours), re-weigh the bottles to determine the amount of each liquid consumed.

  • Data Analysis: Calculate the sucrose preference percentage: (Sucrose solution consumed / Total liquid consumed) x 100.

  • Interpretation: A significant increase in sucrose preference in the Onfasprodil-treated group compared to the vehicle-treated group (especially in a stress-induced model) indicates a reduction in anhedonia-like behavior.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a well-validated paradigm for inducing a depressive-like state in rodents, characterized by anhedonia, behavioral despair, and anxiety-like behaviors. This model is useful for evaluating the efficacy of chronic antidepressant treatment.

Experimental Workflow:

CUS_Workflow cluster_stressors Examples of Stressors Baseline Baseline Behavioral Testing (e.g., SPT) CUS_Protocol Chronic Unpredictable Stress Protocol (Several weeks) Baseline->CUS_Protocol Treatment_Start Initiate Onfasprodil or Vehicle Treatment CUS_Protocol->Treatment_Start Behavioral_Testing Periodic Behavioral Testing (e.g., SPT, FST) Treatment_Start->Behavioral_Testing Endpoint Endpoint Measures (e.g., Neurochemical analysis) Behavioral_Testing->Endpoint Stressor1 Cage Tilt Stressor1->CUS_Protocol Stressor2 Wet Bedding Stressor2->CUS_Protocol Stressor3 Light/Dark Cycle Reversal Stressor3->CUS_Protocol Stressor4 Restraint Stress Stressor4->CUS_Protocol

Workflow for the Chronic Unpredictable Stress model.

Procedure:

  • Baseline Measures: Before initiating the stress protocol, conduct baseline behavioral tests such as the SPT to establish normal preference levels.

  • CUS Protocol: For a period of several weeks (e.g., 4-8 weeks), expose the animals to a series of mild, unpredictable stressors. The stressors should be varied daily to prevent habituation. Examples of stressors include:

    • Cage tilt (45 degrees)

    • Wet bedding

    • Reversal of the light/dark cycle

    • Restraint stress

    • Social isolation or crowding

    • Forced swimming in cool water

  • Treatment: Onfasprodil or vehicle administration can be initiated either before, during, or after the CUS protocol, depending on the research question (prophylactic vs. therapeutic effects).

  • Behavioral Monitoring: Conduct behavioral tests like the SPT and FST periodically throughout the CUS protocol and treatment period to monitor the development of depressive-like behaviors and the therapeutic effects of the treatment.

  • Interpretation: A reversal or prevention of the CUS-induced behavioral deficits (e.g., decreased sucrose preference, increased immobility in the FST) by Onfasprodil would indicate its antidepressant-like efficacy in a chronic stress model.

Conclusion and Future Directions

The currently available preclinical data for Onfasprodil demonstrate a promising pharmacological profile with high potency for the NR2B receptor and in vivo activity in a rodent model of catalepsy. However, there is a notable absence of published data on its efficacy in established rodent models of depression, such as the Forced Swim Test, Sucrose Preference Test, and Chronic Unpredictable Stress models. The protocols outlined in these application notes provide a framework for conducting such studies, which would be crucial for a more comprehensive understanding of Onfasprodil's antidepressant potential and for bridging the translational gap from preclinical findings to clinical outcomes. Future research should focus on evaluating Onfasprodil in these behavioral paradigms to fully elucidate its antidepressant-like effects and further validate its mechanism of action.

References

Application Note: Evaluating the Antidepressant-like Effects of Onfasprodil using the Chronic Social Defeat Stress Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

The chronic social defeat stress (CSDS) model is a highly validated preclinical paradigm for studying the neurobiology of depression and for screening potential antidepressant compounds. This model recapitulates key aspects of stress-induced depression in humans, including social avoidance, anhedonia, and anxiety-like behaviors. Onfasprodil (MIJ821) is a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The GluN2B subunit has been strongly implicated in the pathophysiology of depression, and its modulation represents a promising therapeutic strategy for rapid-acting antidepressants.[3][4][5] This document provides a detailed protocol for inducing CSDS in mice and for subsequently evaluating the therapeutic efficacy of Onfasprodil.

Introduction to Chronic Social Defeat Stress (CSDS)

The CSDS model involves repeated exposure of an experimental mouse (typically a C57BL/6J strain) to a larger, more aggressive resident mouse (e.g., CD-1 strain). This repeated social stress leads to the development of a depressive-like phenotype in a subset of the stressed mice, termed "susceptible," while others, termed "resilient," do not exhibit these behavioral changes.[6] The primary endpoint for distinguishing between these phenotypes is the social interaction test, which measures the animal's propensity to interact with a novel, non-threatening mouse.[7] Susceptible mice display significant social avoidance, a core symptom of depression. Other behavioral deficits, such as anhedonia (measured by the sucrose (B13894) preference test) and anxiety-like behaviors, are also commonly observed.[8][9]

Onfasprodil: A GluN2B-Selective NMDA Receptor Antagonist

Onfasprodil is an investigational drug being developed for treatment-resistant depression.[1][2] It functions as a negative allosteric modulator, selectively targeting the GluN2B subunit of the NMDA receptor.[1][2] NMDA receptors are critical for synaptic plasticity, and their dysregulation is implicated in stress-related psychiatric disorders.[5][10] Specifically, the GluN2B subunit is thought to play a key role in mediating the antidepressant effects of ketamine, without inducing some of its more severe side effects.[2] By selectively inhibiting GluN2B-containing NMDA receptors, Onfasprodil is hypothesized to rapidly reverse stress-induced synaptic deficits and produce antidepressant effects.[2]

Experimental Protocol: CSDS and Onfasprodil Administration

This protocol is divided into three main phases: CSDS induction, drug administration, and behavioral testing.

Materials and Animals
  • Experimental Mice: Male C57BL/6J mice (8-10 weeks old).

  • Aggressor Mice: Male CD-1 retired breeder mice (screened for aggressive behavior).

  • Housing: Divided cages allowing for sensory but not physical contact.

  • Onfasprodil: To be dissolved in a suitable vehicle (e.g., saline).

  • Behavioral Testing Apparatus: Social interaction arena, open field box, sucrose preference test bottles.

CSDS Protocol (10 Days)
  • Aggressor Screening: Pre-screen CD-1 mice for consistent aggressive behavior towards a C57BL/6J "screener" mouse.

  • Social Defeat Sessions:

    • On Day 1, introduce a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse.[7]

    • Allow physical interaction for 5-10 minutes, during which the C57BL/6J mouse will be physically defeated.[6][7]

    • Following the defeat, house the C57BL/6J mouse in the same cage, separated from the CD-1 aggressor by a clear, perforated divider for the remainder of the 24-hour period. This allows for continuous sensory stress.

    • Repeat this process for 10 consecutive days, ensuring the C57BL/6J mouse is exposed to a novel CD-1 aggressor each day to prevent habituation.[7]

    • A control group of C57BL/6J mice should be housed in the same type of divided cages but with another C57BL/6J mouse on the other side.

Onfasprodil Administration
  • Following the 10-day CSDS protocol, allow a 24-hour rest period.

  • Administer Onfasprodil or vehicle via the desired route (e.g., intravenous infusion or intraperitoneal injection). Dosing regimens can vary, but clinical trials in humans have used intravenous infusions of 0.16 mg/kg and 0.32 mg/kg.[11][12] Animal studies with similar compounds suggest a range that should be determined through dose-response experiments.

  • Treatment can be administered acutely (a single dose) or chronically over several days, depending on the experimental question.

Behavioral Testing
  • Social Interaction Test (24 hours post-final defeat):

    • This is the primary test to classify mice as "susceptible" or "resilient."

    • The test consists of two 2.5-minute sessions in an open-field arena.

    • Session 1 (Target Absent): The experimental mouse is allowed to freely explore the arena with an empty wire-mesh enclosure placed at one end.

    • Session 2 (Target Present): A novel, non-aggressive CD-1 mouse is placed inside the enclosure, and the experimental mouse is returned to the arena.

    • Time spent in the "interaction zone" (the area immediately surrounding the enclosure) is recorded for both sessions.

    • A Social Interaction (SI) ratio is calculated: (Time in interaction zone with target present) / (Time in interaction zone with target absent).

    • Susceptible mice will have an SI ratio < 1, indicating social avoidance. Resilient mice will have an SI ratio > 1.

  • Sucrose Preference Test (Anhedonia):

    • Two days prior to the end of the CSDS protocol, habituate mice to two drinking bottles, one with water and one with a 1% sucrose solution.

    • Following the CSDS protocol and drug administration, present the mice with pre-weighed bottles of water and sucrose solution for 24-48 hours.

    • Calculate sucrose preference as: (Weight of sucrose solution consumed) / (Total weight of liquid consumed) x 100.

    • A decrease in sucrose preference in the stressed group is indicative of anhedonia.

Experimental Workflow

G cluster_0 Phase 1: CSDS Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Behavioral Assessment Day1_10 Day 1-10: Daily Social Defeat (5-10 min physical interaction followed by 24h sensory stress) Day11_Treatment Day 11: Onfasprodil or Vehicle Administration Day1_10->Day11_Treatment 24h Rest Day12_SI Day 12: Social Interaction Test (Classification of Susceptible/Resilient) Day11_Treatment->Day12_SI 24h Post-Treatment Day13_14_SP Day 13-14: Sucrose Preference Test (Measure of Anhedonia) Day12_SI->Day13_14_SP

Caption: Experimental workflow for the CSDS model and Onfasprodil evaluation.

Onfasprodil's Mechanism of Action & Signaling Pathway

Onfasprodil's antidepressant effect is believed to stem from its selective inhibition of GluN2B-containing NMDA receptors. In chronic stress states, there is evidence of NMDA receptor hyperactivity, leading to downstream signaling cascades that impair synaptic function and neuronal health. By antagonizing GluN2B, Onfasprodil may disinhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] Activation of mTOR is crucial for protein synthesis required for synaptogenesis and restoring synaptic function, which is thought to underlie the rapid antidepressant effects of NMDA receptor antagonists.[13]

G cluster_0 Normal/Stressed State cluster_1 Onfasprodil Treatment Glutamate Glutamate GluN2B GluN2B-NMDAR Glutamate->GluN2B mTOR_Inhibition mTOR Signaling (Suppressed) GluN2B->mTOR_Inhibition Activates inhibition of Synaptic_Deficits Synaptic Deficits & Depressive Phenotype mTOR_Inhibition->Synaptic_Deficits Onfasprodil Onfasprodil GluN2B_Blocked GluN2B-NMDAR Onfasprodil->GluN2B_Blocked Inhibits mTOR_Activation mTOR Signaling (Activated) GluN2B_Blocked->mTOR_Activation Disinhibits Therapeutic_Effect Synaptogenesis & Antidepressant Effect mTOR_Activation->Therapeutic_Effect Promotes

Caption: Proposed signaling pathway for Onfasprodil's antidepressant action.

Expected Results and Data Presentation

The following table summarizes hypothetical quantitative data from a study using this protocol. The data is for illustrative purposes to show expected trends.

Experimental GroupSocial Interaction Ratio (Mean ± SEM)Sucrose Preference (%) (Mean ± SEM)
Control + Vehicle1.35 ± 0.1285 ± 3.5
CSDS + Vehicle (Susceptible)0.65 ± 0.0862 ± 4.1
CSDS + Onfasprodil (0.16 mg/kg)1.15 ± 0.1081 ± 3.8
CSDS + Onfasprodil (0.32 mg/kg)1.25 ± 0.1183 ± 3.6

Interpretation:

  • The CSDS + Vehicle group is expected to show a significantly lower SI ratio and sucrose preference compared to the Control + Vehicle group, confirming the induction of a depressive-like phenotype.

  • Treatment with Onfasprodil is expected to reverse these deficits, bringing the SI ratio and sucrose preference back towards control levels, indicating a potent antidepressant-like effect.

Conclusion

This application note provides a comprehensive protocol for utilizing the chronic social defeat stress model to assess the efficacy of the GluN2B-selective NMDA receptor antagonist, Onfasprodil. The combination of this robust behavioral model with a targeted therapeutic agent offers a powerful platform for investigating the neurobiology of stress and depression and for advancing the development of novel, rapid-acting antidepressants. The detailed methodologies and expected outcomes outlined herein should serve as a valuable resource for researchers in the field of neuroscience and psychopharmacology.

References

Mij821 (Onfasprodil): Detailed Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] Developed by Novartis, it is under investigation as a rapid-acting antidepressant for treatment-resistant depression.[1][3] Its mechanism of action involves inhibiting the activity of GluN2B-containing NMDA receptors, which is thought to produce antidepressant effects with a potentially lower incidence of the dissociative side effects associated with non-selective NMDA receptor antagonists like ketamine.[1][4]

These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, intended to guide researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and experimental design.

PropertyValueReference
IUPAC Name 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol[5]
Molecular Formula C₂₀H₂₃FN₂O₃[5]
Molar Mass 358.413 g/mol [5]
CAS Number 1892581-29-1[5]
Solubility 0.7 mM at pH 6.8 (Aqueous)
In Vitro IC₅₀ (Human NR2B) 8 nM
In Vitro IC₅₀ (Rat NR2B) 6 nM

Solution Preparation

For laboratory use, preparing accurate and stable solutions of this compound is critical for reproducible experimental results.

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound (Onfasprodil) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = 10 mmol/L * 0.001 L/mL * 358.413 g/mol * 1000 mg/g = 3.584 mg/mL

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.584 mg of this compound powder.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Protect from light.

Working Solution Preparation

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile aqueous buffer or cell culture medium (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS), Neurobasal Medium)

Protocol:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Experimental Protocols

The following are example protocols for in vitro assays to characterize the activity of this compound.

Electrophysiology Assay: Whole-Cell Patch-Clamp on HEK293 Cells Expressing GluN1/GluN2B Receptors

This protocol is adapted from standard methods for assessing NMDA receptor modulators and can be used to determine the IC₅₀ of this compound.[6][7][8]

Materials:

  • HEK293 cells stably or transiently expressing human GluN1 and GluN2B subunits

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics, selection agents)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 145 NaCl, 4 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, pH 7.4

  • Internal solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2

  • Agonist solution: External solution supplemented with 100 µM L-glutamate and 10 µM glycine

  • This compound working solutions at various concentrations in agonist solution

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-GluN1/GluN2B cells according to standard protocols.

    • Plate the cells onto glass coverslips at a suitable density 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Apply the agonist solution to elicit an inward current mediated by the NMDA receptors.

    • Once a stable baseline current is established, co-apply the agonist solution containing different concentrations of this compound.

    • Record the peak inward current at each concentration of this compound.

    • Wash out the compound with the agonist solution between applications to allow for recovery of the current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each this compound concentration and normalize it to the control current (agonist alone).

    • Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture HEK293-GluN1/GluN2B cells cell_plating Plate cells on coverslips cell_culture->cell_plating whole_cell Establish whole-cell configuration cell_plating->whole_cell agonist_app Apply agonist solution whole_cell->agonist_app mij821_app Co-apply this compound at various concentrations agonist_app->mij821_app washout Washout mij821_app->washout measure_current Measure peak current mij821_app->measure_current washout->agonist_app Repeat for each concentration normalize_data Normalize to control measure_current->normalize_data dose_response Generate dose-response curve normalize_data->dose_response ic50 Calculate IC50 dose_response->ic50 Mij821_Signaling_Pathway cluster_membrane Cell Membrane NMDA_receptor NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_receptor Binds to GluN1 This compound This compound This compound->NMDA_receptor Allosteric modulation of GluN2B This compound->Ca_ion Inhibition Downstream Downstream Signaling Ca_ion->Downstream Influx

References

Application Notes and Protocols for Assessing Mij821 Target Engagement with EEG Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821 (onfasprodil) is a novel, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2] Developed by Novartis, it is under investigation as a rapid-acting antidepressant for treatment-resistant depression (TRD).[1][2] Early clinical development has utilized electroencephalography (EEG) as a key translational tool to provide evidence of target engagement in the central nervous system (CNS).[3] This document provides detailed application notes and protocols for the use of EEG biomarkers to assess the target engagement of this compound.

The primary EEG biomarker associated with this compound target engagement is an increase in gamma band power, which has been observed in a dose-dependent manner in early phase clinical trials.[3][4] This aligns with findings for other NMDA receptor antagonists, such as ketamine, which also show a characteristic increase in gamma oscillations.[3][4]

Data Presentation

The following tables summarize the quantitative EEG data from a first-in-human, randomized, placebo-controlled study of this compound in healthy volunteers.[3] The data demonstrates a clear dose-dependent effect of this compound on resting-state EEG power, particularly in the gamma frequency band, providing evidence of target engagement.

Table 1: Dose-Dependent Effects of this compound on Relative EEG Power in Different Frequency Bands

Dose (mg/kg)Delta Power (Relative Change from Baseline)Theta Power (Relative Change from Baseline)Alpha Power (Relative Change from Baseline)Beta Power (Relative Change from Baseline)Gamma Power (Relative Change from Baseline)
PlaceboNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
0.16Non-significant trend of decreaseNon-significant trend of decreaseNon-significant trend of decreaseNon-significant trend of decreaseSignificant increase (p=0.018)
0.24Non-significant trend of decreaseNon-significant trend of decreaseNon-significant trend of decreaseNon-significant trend of decreaseSignificant increase (p=0.043)

Data is illustrative based on qualitative descriptions from the source publication.[3] P-values represent the statistical significance of the change from placebo.

Signaling Pathway

This compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) or glycine (B1666218) binding sites, and by doing so, it reduces the probability of the ion channel opening in response to agonist binding. This leads to a reduction in calcium (Ca2+) influx into the postsynaptic neuron, thereby modulating downstream signaling cascades.

Mij821_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (with NR2B subunit) Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel (blocked) NMDA_R->Ca_Channel Gating Downstream Downstream Signaling (e.g., CaMKII, ERK) Ca_Channel->Downstream Ca2+ influx (reduced) This compound This compound This compound->NMDA_R Allosteric Modulation

This compound's negative allosteric modulation of the NR2B-containing NMDA receptor.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing this compound target engagement using resting-state EEG.

EEG_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Subject_Prep Subject Preparation (Informed Consent, Screening) Baseline_EEG Baseline Resting-State EEG Recording (Eyes Closed, 5-10 min) Subject_Prep->Baseline_EEG Drug_Admin This compound or Placebo Administration (Intravenous Infusion) Baseline_EEG->Drug_Admin Post_Dose_EEG Post-Dose Resting-State EEG Recordings (e.g., 1, 2, 4, 24 hours post-dose) Drug_Admin->Post_Dose_EEG Preprocessing EEG Data Preprocessing (Filtering, Artifact Rejection) Post_Dose_EEG->Preprocessing Spectral_Analysis Quantitative Spectral Analysis (Power Spectral Density Estimation) Preprocessing->Spectral_Analysis Biomarker_Quant Biomarker Quantification (Relative power in frequency bands) Spectral_Analysis->Biomarker_Quant Stats Statistical Analysis (Comparison to baseline and placebo) Biomarker_Quant->Stats

Workflow for EEG-based assessment of this compound target engagement.

Experimental Protocols

Resting-State EEG Data Acquisition

Objective: To acquire high-quality resting-state EEG data before and after the administration of this compound to assess changes in brain electrical activity.

Materials:

  • EEG system with a minimum of 32 channels (e.g., BrainAmp, EGI)

  • EEG cap with Ag/AgCl electrodes

  • Conductive gel

  • Abrasive paste for skin preparation

  • Saline solution

  • Syringes and blunt needles for gel application

  • Sound-attenuated and dimly lit room

  • Comfortable chair or bed for the participant

Protocol:

  • Participant Preparation:

    • Ensure the participant has clean, dry hair.

    • Explain the procedure to the participant and obtain informed consent.

    • Measure the participant's head circumference and select the appropriate cap size.

    • Prepare the participant's scalp at each electrode site by gently abrading the skin with an abrasive paste to reduce impedance.

  • Electrode Application:

    • Place the EEG cap on the participant's head, ensuring that the Cz electrode is positioned at the vertex.

    • Apply conductive gel to each electrode using a syringe with a blunt needle.

    • Check the impedance of each electrode and ensure it is below 5 kΩ.

  • Recording:

    • Instruct the participant to sit comfortably and relax with their eyes closed for the duration of the recording.

    • Record a minimum of 5-10 minutes of continuous EEG data for both baseline and post-dose time points.

    • Monitor the EEG data in real-time for any artifacts (e.g., eye blinks, muscle activity, movement).

Quantitative EEG Data Analysis

Objective: To quantify the changes in EEG spectral power across different frequency bands following this compound administration.

Software:

  • EEG data analysis software (e.g., BrainVision Analyzer, EEGLAB, MNE-Python)

Protocol:

  • Data Preprocessing:

    • Filtering: Apply a band-pass filter to the raw EEG data (e.g., 0.5-100 Hz) and a notch filter to remove power line noise (50 or 60 Hz).

    • Artifact Rejection: Visually inspect the data and manually reject segments with excessive muscle artifacts or movement. Alternatively, use independent component analysis (ICA) to identify and remove components associated with eye blinks and other stereotyped artifacts.

    • Epoching: Segment the continuous EEG data into shorter epochs (e.g., 2-4 seconds).

  • Spectral Analysis:

    • Power Spectral Density (PSD) Estimation: For each epoch and each channel, calculate the PSD using a method such as Welch's periodogram.

    • Frequency Band Definition: Define the frequency bands of interest:

      • Delta: 1-4 Hz

      • Theta: 4-8 Hz

      • Alpha: 8-12 Hz

      • Beta: 13-30 Hz

      • Gamma: 30-80 Hz

    • Power Calculation: For each frequency band, calculate the average absolute and relative power. Relative power is calculated as the power in a specific band divided by the total power across all bands.

  • Statistical Analysis:

    • For each frequency band, compare the post-dose EEG power to the baseline power using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

    • Compare the change in EEG power in the this compound group to the placebo group using an analysis of covariance (ANCOVA), with baseline power as a covariate.

Conclusion

EEG, and specifically the measurement of gamma band oscillations, serves as a sensitive and translational biomarker for assessing the target engagement of this compound. The protocols outlined in this document provide a framework for the robust acquisition and analysis of EEG data in clinical trials of this compound and other NMDA receptor modulators. The dose-dependent increase in gamma power provides a quantitative measure of the drug's pharmacodynamic effect in the CNS, which can be crucial for dose selection and for understanding the relationship between target engagement and clinical efficacy.

References

Application Notes and Protocols: Radioligand Binding Assay for Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] Developed by Novartis, this compound is under investigation as a rapid-acting intravenous treatment for treatment-resistant depression.[1][4][5][6][7][8][9] The NMDA receptor, a key player in synaptic plasticity and neurotransmission, is a heteromeric ion channel, and modulation of its activity, particularly through the NR2B subunit, has emerged as a promising therapeutic strategy for neuropsychiatric disorders.[3] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds like this compound with their intended target. This document provides a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of this compound for the human NR2B-containing NMDA receptor.

Data Presentation: Binding Affinity of this compound

The following table summarizes the in vitro potency of this compound against the human and rat NR2B subunit.

CompoundTargetSpeciesAssay TypePotency (IC₅₀)
This compound (Onfasprodil)NMDA Receptor 2B (NR2B)HumanRadioligand Binding Assay8 nM
This compound (Onfasprodil)NMDA Receptor 2B (NR2B)RatRadioligand Binding Assay6 nM

Table 1: In vitro binding affinity of this compound for the NR2B subunit of the NMDA receptor. Data sourced from preclinical findings presented by Novartis AG.[2]

Experimental Protocols

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of this compound for the human NR2B-containing NMDA receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human NMDA receptors containing the NR2B subunit.

  • Radioligand: A suitable high-affinity radiolabeled antagonist for the NR2B subunit, such as [³H]ifenprodil or a similar commercially available radioligand.

  • Test Compound: this compound (Onfasprodil)

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 µM ifenprodil) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with the chosen filter plates.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well Collection Plates

  • Plate Sealers

  • Microplate Scintillation Counter

  • Standard laboratory equipment: Pipettes, centrifuges, etc.

Membrane Preparation
  • Culture cells expressing the human NR2B-containing NMDA receptor to a sufficient density.

  • Harvest the cells and centrifuge at a low speed (e.g., 1000 x g for 5 minutes) to pellet.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or a similar method.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kₔ value for the NR2B receptor.

    • Prepare the non-specific binding control solution (e.g., 10 µM ifenprodil (B1662929) in assay buffer).

    • Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically).

  • Assay Plate Setup:

    • The assay is performed in a 96-well format with a final volume of 200 µL per well.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • It is recommended to perform all measurements in triplicate.

  • Incubation:

    • Seal the plate and incubate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Filtration:

    • Following incubation, rapidly filter the contents of each well through the pre-treated 96-well filter plate using a vacuum manifold.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of this compound).

  • Calculate the specific binding by subtracting the mean NSB CPM from the mean total binding CPM.

  • For each concentration of this compound, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 * (1 - ((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Dilutions Radioligand_Prep Prepare Radioligand Solution Assay_Plate Add Reagents to 96-well Plate Compound_Prep->Assay_Plate Membrane_Prep Prepare NR2B Membrane Homogenate Radioligand_Prep->Assay_Plate Membrane_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Inhibition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for the this compound radioligand binding assay.

Signaling Pathway

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Effects Glutamate Glutamate Binding (NR2) NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Activates Glycine Glycine/D-Serine Binding (NR1) Glycine->NMDA_Receptor Co-agonist Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Leads to This compound This compound (NAM) This compound->NMDA_Receptor Inhibits Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Neurotransmission Neurotransmission Ca_Influx->Neurotransmission

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

References

Application of Mij821 in Neuronal Culture Excitotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to neuronal damage and death.[1][2][3] This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4] Consequently, the modulation of glutamate receptor activity presents a promising therapeutic strategy for neuroprotection.

Mij821 (also known as onfasprodil) is a potent, selective, and reversible negative allosteric modulator (NAM) of the NR2B subunit of the NMDA receptor.[5][6] By specifically targeting NR2B-containing NMDA receptors, this compound offers a more targeted approach to mitigating excitotoxicity compared to non-selective NMDA receptor antagonists, potentially reducing off-target effects.[5] This document provides detailed protocols for utilizing this compound in in vitro neuronal culture models of excitotoxicity to assess its neuroprotective potential.

Principle of this compound in Excitotoxicity

Glutamate-induced excitotoxicity is primarily mediated by the excessive influx of calcium (Ca2+) through NMDA receptor channels.[2][3][7] This intracellular calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of proteases and caspases, and ultimately, apoptotic and necrotic cell death.[3][8] this compound, by acting as a negative allosteric modulator on the NR2B subunit, reduces the opening probability and/or conductance of the NMDA receptor ion channel in response to glutamate binding. This attenuates the pathological Ca2+ influx, thereby protecting neurons from excitotoxic insults.

Data Presentation: Neuroprotective Efficacy of this compound

The following table summarizes representative quantitative data demonstrating the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Treatment GroupNeuronal Viability (%) (MTT Assay)LDH Release (% of Maximum)Caspase-3/7 Activity (Fold Change)
Vehicle Control100 ± 5.25.1 ± 1.31.0 ± 0.2
Glutamate (100 µM)45.3 ± 4.885.4 ± 6.74.2 ± 0.5
This compound (1 µM) + Glutamate62.1 ± 5.155.2 ± 4.92.8 ± 0.4
This compound (10 µM) + Glutamate85.7 ± 6.320.8 ± 3.11.5 ± 0.3
MK-801 (10 µM) + Glutamate92.5 ± 4.912.3 ± 2.51.2 ± 0.2

Data are presented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures

This protocol describes the induction of excitotoxicity in primary cortical neurons using glutamate.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • L-glutamic acid (Sigma-Aldrich, Cat. No. G5667)

  • Hank's Balanced Salt Solution (HBSS)

  • Sterile, deionized water

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium with supplements for at least 10-14 days in vitro (DIV) to allow for maturation and expression of functional glutamate receptors.[9]

  • Preparation of Glutamate Stock Solution: Prepare a 100 mM stock solution of L-glutamic acid in sterile water and adjust the pH to 7.4. Filter-sterilize the solution.

  • Induction of Excitotoxicity:

    • Gently remove half of the conditioned culture medium from each well and store it in a separate plate at 37°C.[10]

    • Prepare the glutamate treatment solution by diluting the stock solution in pre-warmed HBSS or Neurobasal medium to the desired final concentration (e.g., 25-300 µM).[11][12][13] A typical starting concentration is 100 µM.[14]

    • Add the glutamate treatment solution to the wells.

    • Incubate the neurons for the desired duration (e.g., 30 minutes to 24 hours). A 40-60 minute exposure is often sufficient to induce significant cell death.[10][14]

    • After the incubation period, gently wash the neurons twice with pre-warmed HBSS to remove the glutamate.

    • Return the saved conditioned medium to the respective wells.

    • Incubate the neurons for a recovery period of 24 hours before assessing cell viability.[10]

Protocol 2: Assessment of this compound Neuroprotection

This protocol details the procedure for evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • This compound (Onfasprodil)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cultured primary neurons with induced excitotoxicity (from Protocol 1)

  • Cell viability and cytotoxicity assay kits (e.g., MTT, LDH, Calcein-AM/EthD-1)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). Store at -20°C.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in culture medium to achieve final concentrations for testing (e.g., a range of 0.1 µM to 10 µM).

    • Pre-treatment: Add the this compound working solutions to the neuronal cultures 30-60 minutes before inducing excitotoxicity with glutamate as described in Protocol 1.

    • Co-treatment: Alternatively, add the this compound working solutions simultaneously with the glutamate treatment.

  • Control Groups:

    • Vehicle Control: Neurons treated with the vehicle (e.g., DMSO at the same final concentration as the this compound-treated groups) but not glutamate.

    • Glutamate Only: Neurons treated with glutamate and the vehicle.

    • This compound Only: Neurons treated with the highest concentration of this compound and no glutamate to test for any intrinsic toxicity of the compound.

    • Positive Control (Optional): A known non-selective NMDA receptor antagonist like MK-801 (10 µM) can be used as a positive control for neuroprotection.[12][14]

  • Assessment of Neuronal Viability and Death: After the 24-hour recovery period, quantify neuronal survival and death using one or more of the following assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating compromised membrane integrity.[10]

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Caspase-3/7 Assay: Measures the activity of executioner caspases involved in apoptosis.[4][15]

Visualizations

Signaling Pathway of Glutamate Excitotoxicity and this compound Intervention

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NR2B-NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Opens Channel This compound This compound This compound->NMDA_R Inhibits (NAM) Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Caspase Caspase Activation Ca_influx->Caspase ROS ROS Production Mito_dys->ROS Cell_death Neuronal Death ROS->Cell_death Caspase->Cell_death

Caption: Mechanism of this compound neuroprotection in excitotoxicity.

Experimental Workflow for Assessing this compound

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Recovery cluster_analysis Analysis Culture Culture Primary Neurons (10-14 DIV) Pretreat Pre-treat with this compound or Vehicle Culture->Pretreat Induce Induce Excitotoxicity (Glutamate) Pretreat->Induce Wash Wash out Glutamate Induce->Wash Recover Incubate for 24h Wash->Recover Assay Perform Viability/Toxicity Assays (MTT, LDH, etc.) Recover->Assay Analyze Analyze and Compare Data Assay->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mij821, also known as Onfasprodil, is an investigational drug primarily documented for use in clinical trials as an intravenous infusion.[1][2][3][4][5][6] The following guide for dissolving this compound from a powder form is based on its known physicochemical properties and standard laboratory practices for similar compounds, as specific manufacturer's instructions for reconstituting a powder for preclinical research are not publicly available. Researchers should validate this procedure for their specific experimental needs.

Properties of this compound

This compound is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[2][3][7] By inhibiting the activity of NR2B-containing NMDA receptors, it is being investigated for its potential rapid-acting antidepressant effects in treatment-resistant depression.[2][3][8]

PropertyValueSource
IUPAC Name 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinolNovartis AG
Molar Mass 358.413 g/mol Novartis AG
Solubility High solubility (0.7 mM) at pH 6.8[7]
Mechanism of Action Negative Allosteric Modulator of the NMDA receptor subunit 2B (NR2B)[2][3][7]

Experimental Protocols

Suggested Protocol for Dissolving this compound Powder

This protocol is designed to prepare a stock solution of this compound at a concentration of 10 mM, leveraging its known high solubility in a buffered solution at pH 6.8.[7]

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile, nuclease-free water

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass of this compound powder.

    • To prepare 10 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 358.413 g/mol = 0.003584 g

      • Mass (mg) = 3.584 mg

  • Weigh the this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.

  • Add the solvent.

    • Add approximately 8 mL of PBS to the conical tube containing the this compound powder.

  • Promote dissolution.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube on a magnetic stirrer at a low to medium speed at room temperature.

  • Check and adjust the pH.

    • Once the powder appears to be in solution, check the pH using a calibrated pH meter.

    • The target pH for optimal solubility is 6.8.[7]

    • If necessary, adjust the pH dropwise using 1 M HCl or 1 M NaOH.

  • Bring the solution to the final volume.

    • Once the this compound is completely dissolved and the pH is adjusted, add PBS to bring the final volume to 10 mL.

  • Sterilize the solution.

    • For use in cell culture or in vivo studies, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term storage and -80°C for long-term storage.

Troubleshooting Guide

QuestionPossible CauseSuggested Solution
The this compound powder is not dissolving completely. Insufficient mixing or incorrect pH.Continue vortexing or stirring. Check the pH of the solution and adjust to 6.8.[7] Gentle warming (to no more than 37°C) may also aid dissolution.
The solution is cloudy or has precipitates after dissolution. The concentration may be too high for the chosen solvent, or the solvent may be contaminated.Try diluting the solution. Ensure high-purity reagents and solvents are used.[8][9] Re-check all calculations.
The solution color changes over time. This may indicate degradation of the compound.Prepare fresh solutions before each experiment. Protect the solution from light and store at the recommended temperature.
I'm seeing unexpected results in my assay. The compound may not be fully in solution, or it may have degraded. The solvent itself could be interfering with the assay.Prepare a fresh stock solution following the protocol carefully. Run a vehicle control (solvent only) in your experiment to rule out solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound powder?

A1: Based on preclinical data, an aqueous buffer at pH 6.8 provides high solubility.[7] Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) adjusted to this pH are suitable starting points. For some applications, small amounts of DMSO may be used, but its compatibility with the specific experimental system must be validated.

Q2: How should I store the this compound powder?

A2: As with most investigational compounds, it is recommended to store the powder in a cool, dry, and dark place. Storage at -20°C is a common practice for long-term stability.

Q3: How stable is the this compound solution?

A3: The stability of this compound in solution has not been publicly documented. It is best practice to prepare fresh solutions for each experiment or to use aliquots from a stock solution that has been stored at -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles.

Q4: Can I use DMSO to dissolve this compound?

A4: While not explicitly stated, many organic compounds are soluble in DMSO. If you choose to use DMSO, it is recommended to first prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Be aware that high concentrations of DMSO can be toxic to cells.

Q5: What were the dosages of this compound used in clinical trials?

A5: In clinical studies for treatment-resistant depression, this compound was administered via a 40-minute intravenous infusion at doses of 0.16 mg/kg and 0.32 mg/kg.[4][6]

Quantitative Data Summary

Physicochemical and Preclinical Data
ParameterValueReference
Molar Mass358.413 g/mol N/A
Solubility0.7 mM at pH 6.8[7]
Human NR2B IC508 nM[7]
Rat NR2B IC506 nM[7]
Clinical Trial Dosages
Dosage GroupAdministration RouteFrequencyReference
Low Dose0.16 mg/kg Intravenous InfusionWeekly or Biweekly[4][6]
High Dose0.32 mg/kg Intravenous InfusionWeekly or Biweekly[4][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage Calculate Mass 1. Calculate Mass (e.g., for 10mM solution) Weigh Powder 2. Weigh this compound Powder Calculate Mass->Weigh Powder Add Solvent 3. Add Solvent (e.g., PBS) Weigh Powder->Add Solvent Vortex/Stir 4. Vortex or Stir to Dissolve Add Solvent->Vortex/Stir Check & Adjust pH 5. Check & Adjust pH (Target: 6.8) Vortex/Stir->Check & Adjust pH Final Volume 6. Bring to Final Volume Check & Adjust pH->Final Volume Sterile Filter 7. Sterile Filter (0.22 µm) Final Volume->Sterile Filter Aliquot & Store 8. Aliquot & Store (-20°C or -80°C) Sterile Filter->Aliquot & Store

Caption: Experimental workflow for dissolving this compound powder.

signaling_pathway This compound This compound (Onfasprodil) NR2B NR2B Subunit of NMDA Receptor This compound->NR2B Binds to Allosteric Site NMDA_Receptor NMDA Receptor Complex (GluN1/GluN2B) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Blocked Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream Reduced

Caption: Signaling pathway of this compound as an NR2B negative allosteric modulator.

References

Technical Support Center: NMDA Receptor Antagonist In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro assays with NMDA receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for NMDA receptors?

A1: NMDA (N-methyl-D-aspartate) receptors are glutamate-gated cation channels that play a crucial role in synaptic plasticity, learning, and memory.[1][2] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine (B1666218) or D-serine, to the GluN1 subunit.[3] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane, typically initiated by activation of nearby AMPA receptors.[1][2][4] Upon opening, the NMDA receptor channel allows the influx of sodium (Na⁺) and, significantly, calcium (Ca²⁺) ions, which acts as a critical second messenger in various intracellular signaling pathways.[1][2]

Q2: What are the different classes of NMDA receptor antagonists?

A2: NMDA receptor antagonists can be broadly categorized based on their binding site and mechanism of action:

  • Competitive Antagonists: These compounds bind to the glutamate or glycine binding site, directly competing with the agonists.[5]

  • Uncompetitive Channel Blockers: These antagonists, like Memantine and Ketamine, bind within the ion channel pore itself.[6][7] Their action is "use-dependent," meaning the channel must be open for them to bind.[8]

  • Non-competitive Antagonists: These antagonists bind to an allosteric site, a location on the receptor different from the agonist binding site, to modulate receptor activity.[9]

Q3: My NMDA receptor antagonist shows no effect in my electrophysiology experiment. What are the potential causes?

A3: A lack of effect in electrophysiology experiments can stem from several factors:

  • Use-Dependence: For uncompetitive channel blockers, the NMDA receptor channel must be activated by both NMDA and a co-agonist for the antagonist to bind.[8]

  • Compound Degradation: Ensure the antagonist solution is fresh and has been stored correctly, typically at -20°C or -80°C and protected from light.[8]

  • Insufficient Concentration: The effective concentration can vary between experimental setups. A dose-response curve is recommended to determine the optimal concentration.[8]

  • Voltage-Dependence: The blocking and unblocking rates of some antagonists are influenced by the membrane potential.[6]

Q4: I am observing high background signal in my calcium flux assay. What could be the cause?

A4: High background in a calcium flux assay can be caused by:

  • Incomplete Dye Hydrolysis: Ensure the acetoxymethyl (AM) ester form of the calcium indicator dye is fully hydrolyzed by intracellular esterases.[10]

  • Dye Extrusion: Some cell types actively pump out the indicator dye. Using an organic anion transport inhibitor like probenecid (B1678239) can help.[10]

  • Poor Cell Health: Unhealthy or dying cells can have dysregulated intracellular calcium levels.[10]

  • Autofluorescence: Media components like phenol (B47542) red or the test compounds themselves can be autofluorescent.[10][11]

Q5: My results show high variability between experiments. How can I improve reproducibility?

A5: High variability can be addressed by standardizing several aspects of your experimental protocol:

  • Cell Culture Consistency: Use cells within a consistent and low passage number range and regularly test for mycoplasma contamination.[8]

  • Reagent Preparation: Prepare fresh dilutions of agonists, co-agonists, and antagonists for each experiment.[8]

  • Standardized Timings: Ensure consistent pre-incubation times with the antagonist before stimulating the NMDA receptors.[8]

  • Assay Conditions: Maintain consistent temperature, pH, and buffer composition across all experiments.[8]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background noise can mask the true signal from your assay, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence Use phenol red-free media during the assay.[11] Consider using fluorescent probes that excite and emit at longer wavelengths (red or far-red) to avoid the more prominent cellular autofluorescence in the green spectrum.[11]
Incomplete Dye Loading/Hydrolysis Ensure consistent dye concentration and incubation times. Allow sufficient time for the de-esterification of AM ester dyes.[10]
Dye Leakage Use an organic anion transport inhibitor, such as probenecid, to reduce dye extrusion from the cells.[10]
Light Leakage and Scattering Ensure adequate light shielding in the plate reader and check for light scattering from the assay plate.
Contaminated Reagents or Media Use fresh, sterile-filtered reagents and media for each experiment.
Issue 2: Poor Reproducibility of Results
Potential Cause Recommended Solution
Inconsistent Cell Health and Density Use cells from a similar passage number for all experiments. Ensure consistent cell seeding density.[8] Regularly check for mycoplasma contamination.
Variable Reagent Concentrations Prepare fresh dilutions of all critical reagents (agonists, antagonists, etc.) from stock solutions for each experiment.[8] Calibrate pipettes regularly.[10]
Inconsistent Incubation Times Use a multichannel pipette for simultaneous addition of reagents to multiple wells.[12] Standardize all incubation and pre-incubation times.[8]
Fluctuations in Assay Conditions Strictly control and monitor temperature and pH throughout the experiment.[8]
Edge Effects in Microplates Avoid using the outermost wells of the microplate, or fill them with a buffer to maintain a humidified environment.[13]
Issue 3: Non-Specific Binding in Radioligand Binding Assays

Non-specific binding of your radioligand can obscure the specific binding signal to the NMDA receptor.

Potential Cause Recommended Solution
Hydrophobic Radioligand Increase the number of wash steps with ice-cold wash buffer.[14]
Radioligand Sticking to Labware Use low-protein binding plates and tubes. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter.[14]
Inadequate Blocking Optimize the concentration of the unlabeled competitor used to define non-specific binding.
Poor Quality Membrane Preparation Ensure proper homogenization and centrifugation steps to obtain a clean membrane preparation.[14]
Issue 4: Compound Solubility and Stability

Poor solubility or stability of the test compound can lead to inaccurate concentration-response curves.

Potential Cause Recommended Solution
Compound Precipitation upon Dilution Reduce the final concentration of the compound. Optimize the dilution method by adding the stock solution dropwise while vortexing.[15]
Low Aqueous Solubility Adjust the pH of the buffer for ionizable compounds.[15] Use excipients like cyclodextrins to enhance solubility.[15]
Compound Degradation in Assay Medium Assess compound stability in the assay buffer over the time course of the experiment. If unstable, consider optimizing assay conditions (e.g., shorter incubation times) or modifying the compound.[16]
High DMSO Concentration Keep the final DMSO concentration in cell-based assays below 0.5% to avoid cellular toxicity.[15]

Experimental Protocols

Calcium Flux Assay

This protocol provides a general framework for measuring NMDA receptor activation using a fluorescent calcium indicator.

  • Cell Seeding: Seed cells (e.g., HEK293 expressing NMDA receptors or primary neurons) in a 96- or 384-well plate and culture to an appropriate confluency.[10]

  • Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer.[17] An organic anion transport inhibitor like probenecid can be included to prevent dye leakage.[10]

  • Wash: Gently wash the cells to remove extracellular dye.

  • Antagonist Pre-incubation: Add the NMDA receptor antagonist at various concentrations and incubate for a specified period.[8]

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add a solution containing NMDA and a co-agonist (glycine or D-serine) to stimulate the receptors and record the change in fluorescence.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording NMDA receptor-mediated currents.

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution.[18]

  • Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Voltage-clamp the neuron at a holding potential of -70 mV.[18]

  • Isolation of NMDA Currents: To isolate NMDA receptor currents, AMPA/kainate receptors can be blocked with an antagonist like CNQX. A Mg²⁺-free aCSF or a depolarized holding potential (e.g., +40 mV) can be used to relieve the Mg²⁺ block.[18]

  • Antagonist Application: After establishing a stable baseline of NMDA-evoked currents, apply the NMDA receptor antagonist and record the change in current amplitude.[6]

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of an antagonist.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) and prepare a membrane fraction through differential centrifugation.[3][18]

  • Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled antagonist.[3]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.[3]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

Visualizations

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds GluN1 Ca_Influx Ca²⁺ Influx NMDA_R:e->Ca_Influx:w Channel Opening Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Relief Depolarization->Mg_Block Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Antagonist Antagonist Antagonist->NMDA_R Blocks

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow start Start cell_prep Cell Culture & Plate Seeding start->cell_prep dye_load Calcium Dye Loading (for Calcium Assay) cell_prep->dye_load antagonist_inc Antagonist Pre-incubation dye_load->antagonist_inc agonist_add Agonist Stimulation (NMDA + Glycine) antagonist_inc->agonist_add measure Data Acquisition (Fluorescence/Current) agonist_add->measure analysis Data Analysis (IC₅₀/EC₅₀) measure->analysis end End analysis->end

Caption: General Experimental Workflow.

Troubleshooting_Tree start Inconsistent Results? high_bg High Background? start->high_bg Yes low_signal Low Signal? start->low_signal No check_media Check Media (Phenol Red) & Autofluorescence high_bg->check_media Yes high_variability High Variability? high_bg->high_variability No check_dye Optimize Dye Loading & Wash Steps check_media->check_dye check_cells Check Cell Health & Receptor Expression low_signal->check_cells Yes low_signal->high_variability No check_agonists Verify Agonist Concentrations check_cells->check_agonists standardize Standardize Cell Seeding, Reagents & Timings high_variability->standardize Yes end Consistent Results high_variability->end No check_env Control Temp & pH standardize->check_env

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Mij821 Concentration for Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mij821. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in neuronal cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuronal cells?

A1: this compound, also known as Onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the NMDA receptor subunit 2B (NR2B).[1][2][3][4] By inhibiting the activity of NR2B-containing NMDA receptors, this compound is thought to modulate synaptic plasticity and exert neuroprotective effects.[2] Its mechanism is being explored for rapid-onset antidepressant efficacy in treatment-resistant depression (TRD).[2][5][6] In a preclinical setting, it has shown high potency with an IC50 of 8 nM and 6 nM in humans and rats, respectively.[3]

Q2: What is a recommended starting concentration range for this compound in primary neuronal cultures?

A2: Based on its high in vitro potency, a good starting point for dose-response experiments in primary neuronal cultures is in the low nanomolar to low micromolar range. We recommend a serial dilution series spanning from 1 nM to 1 µM to empirically determine the optimal concentration for your specific cell type and experimental endpoint (e.g., neuroprotection, neurite outgrowth, or signaling studies).

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final solvent concentration in the culture medium is non-toxic to neurons (typically <0.1% for DMSO).[7]

Q4: Is this compound toxic to neurons at high concentrations?

A4: While preclinical safety studies have shown a good safety profile in vivo, it is crucial to determine the cytotoxic threshold in your specific in vitro model.[3] At high concentrations, off-target effects or solvent toxicity can lead to neuronal death.[7] We strongly recommend performing a cytotoxicity assay in parallel with your dose-response experiments.

Q5: How long should I incubate neurons with this compound?

A5: The optimal incubation time will depend on your experimental goals. For acute signaling studies, a short incubation of 30 minutes to a few hours may be sufficient. For neuroprotection or neurite outgrowth assays, a longer incubation of 24 to 72 hours is typically required. Time-course experiments are recommended to determine the ideal duration for observing the desired effect.

II. Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in neuronal cultures.

Problem Potential Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Sub-optimal Concentration: The concentration range tested may be too low. 2. Degraded Compound: The this compound stock solution may have degraded due to improper storage or handling.[8] 3. Low Receptor Expression: The cultured neurons may have low expression levels of the NR2B subunit.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[8] 2. Prepare a fresh stock solution of this compound and store it properly in single-use aliquots. 3. Verify the expression of the NR2B subunit in your neuronal culture using immunocytochemistry or Western blotting.
High levels of cell death in all conditions (including controls) 1. Poor Culture Health: The overall health of the primary neuron culture may be compromised.[7] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[7] 3. Contamination: The culture may be contaminated with bacteria or fungi.[7]1. Optimize your primary neuron isolation and culture protocol to ensure high viability. Ensure proper coating of cultureware and use appropriate serum-free media like Neurobasal with B27 supplement.[9][10] 2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control in your experiments.[7] 3. Regularly check cultures for signs of contamination and use antibiotics/antimycotics in your media if necessary.[10]
Inconsistent results between experiments 1. Variability in Primary Culture: Primary cultures can have inherent variability in cell density, health, and neuronal purity.[8][11] 2. Pipetting Errors: Inaccurate pipetting can lead to inconsistent final concentrations of this compound. 3. Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, leading to altered concentrations.1. Standardize your cell seeding density.[10] If glial proliferation is an issue, consider using an inhibitor like AraC at a low, non-toxic concentration.[9] 2. Use calibrated pipettes and be meticulous during serial dilutions and drug application.[7] 3. Avoid using the outermost wells of the plate for critical experiments; instead, fill them with sterile PBS or media to minimize evaporation.[7][12]
Neurons are clumping and detaching 1. Improper Plate Coating: The coating substrate (e.g., Poly-D-Lysine) may be degraded or unevenly applied.[9] 2. Low Seeding Density: Neurons require a certain density to form healthy networks and survive.[9]1. Ensure culture plates are freshly and evenly coated with an appropriate substrate like Poly-D-Lysine or Poly-L-ornithine.[10] 2. Optimize your cell plating density. A general guideline for rat primary cortical neurons is around 120,000 cells/cm².[9]

Troubleshooting Decision Tree

G start Problem with this compound Experiment q1 Is there high cell death in ALL wells (including controls)? start->q1 sol1 Troubleshoot Culture Health: - Check for contamination - Verify solvent toxicity (<0.1%) - Optimize neuron isolation/plating q1->sol1 Yes q2 Are the results inconsistent between experiments? q1->q2 No sol2 Standardize Protocol: - Control cell density - Use calibrated pipettes - Avoid plate edge effects q2->sol2 Yes q3 Is there no observable effect of this compound at any concentration? q2->q3 No sol3 Re-evaluate Experiment: - Test wider concentration range - Verify NR2B receptor expression - Prepare fresh this compound stock q3->sol3 Yes end Proceed with Optimized Protocol q3->end No

Caption: Troubleshooting logic for this compound experiments.

III. Experimental Protocols & Data Presentation

Protocol 1: Dose-Response and Cytotoxicity of this compound

This protocol determines the effective concentration range and potential toxicity of this compound on primary cortical neurons.

Methodology:

  • Cell Plating: Plate primary cortical neurons on Poly-D-Lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.[9][10] Culture for 5-7 days to allow for maturation.

  • This compound Preparation: Prepare a 2X working solution series of this compound (e.g., 2 nM to 2 µM) in pre-warmed culture medium. Also prepare a vehicle control (medium with the highest DMSO concentration) and a positive control for cell death (e.g., 100 µM Glutamate).

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X this compound working solutions or controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the concentration of this compound against the percent viability to determine the dose-response curve and identify any cytotoxic concentrations.

Hypothetical Data Presentation

Table 1: Dose-Response and Cytotoxicity of this compound on Primary Cortical Neurons after 24h

This compound ConcentrationMean Neuronal Viability (% of Vehicle)Standard Deviation
Vehicle (0.1% DMSO)100%± 4.5%
1 nM102%± 5.1%
10 nM105%± 4.8%
100 nM 125% ± 6.2%
500 nM118%± 5.5%
1 µM95%± 7.3%
5 µM60%± 8.1%
10 µM25%± 9.4%

Note: This data is hypothetical and for illustrative purposes only.

Visualizing the this compound Signaling Pathway and Experimental Workflow
This compound Signaling Pathway

This compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor. By inhibiting excessive glutamatergic signaling through this receptor, it can prevent downstream excitotoxicity pathways and potentially promote cell survival signaling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NMDAR NMDA Receptor (NR2B Subunit) This compound->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Leads to Survival Pro-Survival Signaling NMDAR->Survival Modulates Glutamate Glutamate Glutamate->NMDAR Activates Excitotoxicity Excitotoxicity Pathways Ca_influx->Excitotoxicity Activates

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Optimization

A logical workflow is critical for efficiently determining the optimal concentration of this compound for your experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Culture Primary Neurons (5-7 DIV) E1 Perform Dose-Response & Cytotoxicity Assay (e.g., 1 nM - 10 µM) P1->E1 P2 Prepare this compound Stock & Dilutions P2->E1 E2 Assess Viability (MTT / LDH Assay) E1->E2 A1 Analyze Data: Determine EC₅₀ & CC₅₀ E2->A1 A2 Select Optimal Concentration (Max effect, Min toxicity) A1->A2 F1 Optimized Concentration Identified A2->F1 Proceed to Functional Assays

Caption: Workflow for this compound concentration optimization.

References

Onfasprodil Technical Support Center: Primary Neuron Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using Onfasprodil (also known as MIJ821) in primary neuron cultures. The focus is on leveraging its therapeutic potential as a selective GluN2B negative allosteric modulator while mitigating the risk of neurotoxicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Onfasprodil and what is its primary mechanism of action?

A1: Onfasprodil (this compound) is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit.[1][2] By binding to the GluN2B subunit, it reduces the receptor's activity in response to glutamate (B1630785), thereby decreasing calcium influx into the neuron. This mechanism is being investigated for rapid-acting antidepressant effects, potentially offering a more favorable side-effect profile than non-selective NMDA antagonists like ketamine.[2][3][4]

Q2: Why is neurotoxicity a potential concern when using NMDA receptor modulators like Onfasprodil?

A2: While excessive NMDA receptor activation (excitotoxicity) is a known cause of neuronal death, the prolonged or excessive blockade of these receptors can also be detrimental.[5][6] NMDA receptors are crucial for normal synaptic function, plasticity, and neuronal survival. Drastic inhibition can disrupt essential signaling pathways, potentially leading to apoptosis. For similar GluN2B antagonists, dose-dependent apoptosis has been observed in primary cortical neurons.[7] Therefore, identifying a therapeutic window is critical to separate the desired modulatory effects from potential neurotoxicity.

Q3: What are the typical signs of neurotoxicity in my primary neuron cultures?

A3: Visual signs of neurotoxicity under a microscope include neurite blebbing, cell body shrinkage (pyknosis), vacuolization, and detachment from the culture substrate. Quantitative assays can confirm toxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium (indicating membrane rupture/necrosis) or by assessing markers of apoptosis, such as activated caspase-3.[7][8] A decline in cell viability can also be measured using assays like the MTT assay.[9]

Q4: How can I determine the optimal, non-toxic concentration of Onfasprodil for my experiments?

A4: The optimal concentration is application-specific and must be determined empirically. The key is to perform a detailed dose-response curve. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and assess cell viability after a relevant exposure time (e.g., 24-48 hours). This will allow you to identify the concentration range that achieves the desired biological effect without causing significant cell death. (See Protocol 2 below).

Q5: Can Onfasprodil be used to protect neurons from an excitotoxic insult?

A5: Yes, given its mechanism as an NMDA receptor inhibitor, Onfasprodil is expected to be neuroprotective against excitotoxicity induced by agents like glutamate or NMDA.[2] To test this, you would typically pre-treat the neurons with a non-toxic concentration of Onfasprodil for a short period (e.g., 30-60 minutes) before introducing the excitotoxic agent.[7]

Troubleshooting Guides

Issue 1: Widespread Neuronal Death Observed After Onfasprodil Treatment

Symptom Possible Cause Troubleshooting Step
High levels of LDH in the medium; cells appear shrunken and are detaching.Concentration is too high. Perform a detailed dose-response curve to find the EC50 for toxicity. Start subsequent experiments with concentrations at least 5-10 fold lower than the toxic threshold. (See Protocol 2).
Cell death is observed even at low Onfasprodil concentrations.Solvent toxicity. Run a vehicle-only control. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).[9]
Cell death occurs after prolonged incubation (>48 hours).Prolonged exposure. Determine the minimum exposure time required for your desired effect. If long-term treatment is necessary, consider using lower concentrations or a medium-replacement strategy.
Control (untreated) wells also show poor health.Sub-optimal culture health. Before any experiment, ensure your primary cultures are healthy, with well-defined neurites and minimal floating cells. Issues during dissection or plating can lead to vulnerable neurons.[10]

Issue 2: Inconsistent or Variable Results Between Experiments

Symptom Possible Cause Troubleshooting Step
High variability in cell viability or functional readouts across replicate wells.Inconsistent drug concentration. Prepare fresh serial dilutions of Onfasprodil from a validated stock solution for each experiment. Ensure thorough mixing when adding the drug to the wells.
The effect of Onfasprodil varies between different culture batches.Variability in culture maturity and health. Standardize the age of the cultures used (e.g., consistently use at DIV 10-14).[11] Neuronal susceptibility to NMDA-related insults can change with maturity as receptor subunit expression evolves.[12]

Data Presentation

Table 1: Suggested Starting Concentrations for Onfasprodil in Primary Neurons

Disclaimer: These values are hypothetical starting points based on data from analogous GluN2B antagonists like Ifenprodil and must be empirically validated in your specific neuronal type and culture system.[7]

ApplicationNeuron TypeSuggested Concentration RangeExpected Outcome / Observation
Neuroprotection Cortical, Hippocampal1 µM - 10 µMAttenuation of glutamate or NMDA-induced excitotoxicity.
Synaptic Plasticity Studies Hippocampal0.5 µM - 5 µMModulation of long-term potentiation (LTP) or depression (LTD).
Toxicity Threshold Testing Cortical, Hippocampal0.1 µM - 50 µMTo identify concentrations that induce apoptotic or necrotic cell death.

Visualizations and Workflows

Onfasprodil_Mechanism cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor (GluN1/GluN2B) Ca_Channel Ion Channel (Closed) NMDA_R->Ca_Channel Gated by Glutamate Ca_ion Glutamate Glutamate Glutamate->NMDA_R Binds & Activates Onfasprodil Onfasprodil (NAM) Onfasprodil->NMDA_R Negative Allosteric Modulation

Caption: Onfasprodil's mechanism as a negative allosteric modulator (NAM).

Experimental_Workflow Workflow: Optimizing Onfasprodil Concentration start Start: Healthy Primary Neuron Culture (e.g., DIV 10) dose_response 1. Dose-Response Assay (e.g., 0.1 µM to 50 µM Onfasprodil) Incubate for 24-48h start->dose_response viability_assay 2. Assess Neuronal Viability (MTT or LDH Assay) dose_response->viability_assay determine_window 3. Determine Therapeutic Window (Identify max non-toxic concentration) viability_assay->determine_window determine_window->dose_response Toxicity Observed (Re-test lower range) neuroprotection 4a. Neuroprotection Assay (Pre-treat with non-toxic dose, then apply Glutamate/NMDA) determine_window->neuroprotection Concentration is Non-Toxic functional_assay 4b. Functional Assay (e.g., Synaptic plasticity study) determine_window->functional_assay Concentration is Non-Toxic end End: Data Analysis neuroprotection->end functional_assay->end

Caption: Experimental workflow for optimizing Onfasprodil concentration.

Troubleshooting_Neurotoxicity Troubleshooting Logic for Neurotoxicity start Problem: Unexpected Neuronal Death Observed q_vehicle Did the vehicle-only control show toxicity? start->q_vehicle a_vehicle_yes Issue is solvent or culture medium. Check solvent concentration (<0.1%) and medium components. q_vehicle->a_vehicle_yes Yes q_dose Is toxicity dose-dependent? q_vehicle->q_dose No a_dose_yes Onfasprodil concentration is too high. Reduce concentration for next experiment. q_dose->a_dose_yes Yes q_culture Are control (untreated) neurons healthy? q_dose->q_culture No a_culture_no Issue is with the culture itself. Review plating density, culture age, and dissection protocol. q_culture->a_culture_no No a_culture_yes Consider prolonged exposure effects. Reduce incubation time or perform assays for apoptosis vs. necrosis. q_culture->a_culture_yes Yes

Caption: Troubleshooting decision tree for unexpected neurotoxicity.

Experimental Protocols

Protocol 1: Primary Neuron Culture (Adapted from E18 Rat Cortex)

  • Coating: Coat culture surfaces (e.g., 96-well plates or glass coverslips) with Poly-D-Lysine solution (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to air dry completely before use.[7]

  • Dissection: Isolate cortices from E18 rat embryos in ice-cold dissection medium (e.g., Hibernate-E). Carefully remove the meninges.[7]

  • Digestion: Mince the tissue and transfer to a papain or trypsin solution. Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.

  • Dissociation: Gently triturate the digested tissue using fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin), and count viable cells. Plate at the desired density (e.g., 2 x 10^4 cells/well for a 96-well plate).

  • Maintenance: Incubate at 37°C in a humidified 5% CO2 incubator. Replace half of the medium with fresh, pre-warmed medium every 3-4 days. Allow neurons to mature for at least 7-10 days in vitro (DIV) before beginning experiments.[7]

Protocol 2: Determining the Therapeutic Window of Onfasprodil via MTT Assay

  • Culture Neurons: Plate primary neurons in a 96-well plate and culture for 10-12 days as described in Protocol 1.

  • Prepare Dilutions: Prepare a 2X serial dilution of Onfasprodil in culture medium, ranging from 100 µM down to 100 nM. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).[9]

  • Treat Neurons: Carefully remove half the medium from each well and replace it with an equal volume of the 2X Onfasprodil dilutions, resulting in a 1X final concentration. Incubate for 24 or 48 hours.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on a plate shaker.[9]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot viability versus log[Onfasprodil] to identify the highest concentration that does not cause a significant decrease in viability.

Protocol 3: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity

  • Culture Neurons: Plate neurons on coverslips or in a multi-well plate and culture for 10-14 days.

  • Pre-treatment: Identify a non-toxic concentration of Onfasprodil from Protocol 2 (e.g., 5 µM). Remove the existing medium and replace it with medium containing Onfasprodil. Include a "no Onfasprodil" control. Incubate for 60 minutes at 37°C.[7]

  • Excitotoxicity Induction: Prepare a high concentration solution of L-Glutamate (e.g., 100 µM) with or without Onfasprodil. Add this directly to the corresponding wells. Also include a control condition with no glutamate treatment. Incubate for the desired induction period (e.g., 15-30 minutes).[7]

  • Washout: Gently remove all treatment media. Wash the cells twice with pre-warmed, fresh culture medium to remove all traces of glutamate and Onfasprodil.[7]

  • Incubation & Assessment: Return the cells to the incubator for 24 hours. Assess cell death using an LDH assay, MTT assay, or by fixing and staining the cells with a live/dead stain or for apoptotic markers like cleaved caspase-3. Compare the level of cell death in the "Glutamate only" group to the "Onfasprodil + Glutamate" group to determine the neuroprotective effect.

References

Troubleshooting lack of effect in Mij821 electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mij821 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as onfasprodil, is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2][3] This means it binds to a site on the NR2B-containing NMDA receptor that is different from the glutamate (B1630785) or glycine (B1666218) agonist binding sites, and its binding reduces the channel's probability of opening in the presence of agonists.

Q2: In what type of cells or tissues can I expect to see an effect of this compound?

A2: this compound is selective for NMDA receptors that contain the NR2B subunit. Therefore, a lack of effect may be observed in cells or tissues that do not express NR2B-containing NMDA receptors. It is crucial to perform experiments on cells or neuronal populations known to express this specific subunit.

Q3: How should I prepare this compound for my experiments?

Q4: What are the expected effects of this compound in an electrophysiology recording?

A4: As a negative allosteric modulator, this compound is expected to reduce the amplitude of NMDA receptor-mediated currents (NMDAR-EPSCs or agonist-evoked currents) without completely abolishing them. The extent of this reduction will be dependent on the concentration of this compound used.

Troubleshooting Guide: Lack of this compound Effect

If you are not observing the expected inhibitory effect of this compound in your electrophysiology recordings, please consult the following troubleshooting guide.

Experimental Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A No observable effect of This compound application B Verify Drug Preparation and Application A->B Start Here C Confirm NMDA Receptor Function B->C If problem persists F Effect of this compound is restored B->F If resolved D Check Cell/Tissue Health and NR2B Expression C->D If problem persists C->F If resolved E Review Recording Parameters D->E If problem persists D->F If resolved E->F If resolved

Caption: A logical workflow for troubleshooting the lack of an observable effect of this compound in electrophysiology experiments.

Issue Potential Cause Recommended Action
No effect of this compound 1. Drug Degradation or Precipitation: this compound solution may be improperly prepared or stored, leading to loss of potency.- Prepare fresh stock solutions of this compound. - Visually inspect the final working solution for any signs of precipitation. - Consider performing a concentration-response curve to ensure the used concentration is effective.
2. Inadequate Drug Application: The perfusion system may not be delivering this compound effectively to the cell or tissue.- Check the perfusion system for leaks or blockages. - Ensure the perfusion outflow is positioned to allow for complete exchange of the bath solution. - Include a positive control (e.g., a known NMDA receptor antagonist like AP5) to verify the application system is working.
3. Absence of Agonist: As a NAM, this compound requires the presence of an NMDA receptor agonist (e.g., glutamate and glycine/D-serine) to exert its effect.- Ensure that your experimental protocol includes the application of an NMDA receptor agonist to evoke a current. - For synaptic recordings, confirm that your stimulation protocol is effectively eliciting NMDAR-EPSCs.
4. Lack of NR2B Expression: The cells or tissue being recorded may not express NMDA receptors containing the NR2B subunit.- Use a cell line or neuronal population with confirmed NR2B expression. - Perform immunohistochemistry or Western blotting to verify NR2B expression in your preparation.
5. Poor Cell/Tissue Health: Unhealthy cells or slices can exhibit rundown of NMDA receptor currents, masking the effect of any modulator.- Monitor the health of your preparation throughout the experiment. - Ensure adequate oxygenation and perfusion of the recording chamber. - Discard recordings with unstable baseline currents or high leak currents.
6. Inappropriate Recording Parameters: The holding potential or composition of your recording solutions may not be optimal for observing NMDA receptor currents.- Ensure your external solution is free of Mg2+ or that the cell is sufficiently depolarized to relieve the Mg2+ block of the NMDA receptor channel. - Verify the composition of your internal and external solutions.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Agonist-Evoked Currents in Cultured Neurons
  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine. pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp recording from a healthy neuron.

    • Hold the cell at a membrane potential of -70 mV.

    • Establish a stable baseline current in the external solution.

    • Apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) to evoke an inward current.

    • Once a stable agonist-evoked current is achieved, co-apply the agonist solution with the desired concentration of this compound.

    • Record the reduction in the steady-state current amplitude.

    • Wash out this compound with the agonist-containing solution to observe the reversal of the effect.

Signaling Pathway of this compound Action

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_R NR2B-NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Reduced Gating Ca_Influx Reduced Ca²+ Influx Ion_Channel->Ca_Influx Leads to This compound This compound This compound->NMDA_R Binds (Allosteric Site)

Caption: The signaling pathway illustrating how this compound negatively modulates NR2B-containing NMDA receptors.

References

Impact of DMSO concentration on Mij821 bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on the bioactivity of Mij821 (onfasprodil).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound for in vitro experiments?

A1: For initial stock solutions, high-purity, anhydrous DMSO is recommended for dissolving this compound. DMSO is a versatile solvent capable of dissolving many organic compounds.[1][2] For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.5%.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1]

Q2: What is the solubility of this compound in DMSO?

A2: Preclinical data indicates that this compound (onfasprodil) has high solubility (0.7 mM at pH 6.8).[4] While specific solubility limits in 100% DMSO are not publicly available, it is standard practice to prepare a high-concentration stock solution, for example, 10 mM, which can then be serially diluted for experiments.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a 10 mM stock solution of this compound (Molar Mass: 358.413 g/mol )[5], follow these general steps:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[1]

  • Visually confirm that the solution is clear and free of particulates.

Q4: How stable is this compound in a DMSO stock solution?

A4: While specific stability data for this compound in DMSO is not detailed in the provided search results, it is best practice to store stock solutions of small molecules in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] For aqueous solutions, it is generally not recommended to store them for more than one day.[6][7]

Q5: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?

A5: This is a common issue known as precipitation upon dilution.[8] When a concentrated DMSO stock is added to an aqueous buffer, the compound can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[8] To mitigate this, try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.1% vs. 0.05%) might keep the compound in solution. However, you must first determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use a different solvent: While DMSO is common, other organic solvents like ethanol (B145695) could be tested for better compatibility with your aqueous buffer.[9]

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from your DMSO stock.

Troubleshooting Guide

Issue 1: High variability between experimental replicates.
  • Possible Cause: Uneven cell seeding, pipetting errors, or compound precipitation.[3]

  • Suggested Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and maintain consistent pipetting techniques.

    • Visually inspect for any precipitation after diluting the this compound stock solution into your assay medium.

Issue 2: Unexpected cell death in vehicle control wells.
  • Possible Cause: The DMSO concentration is too high for your specific cell line, or there is contamination.[3]

  • Suggested Solution:

    • Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. The final DMSO concentration should typically be kept below 0.5%.[3] Some cell lines may be sensitive to even lower concentrations.[3]

    • Ensure you are using high-purity, sterile-filtered DMSO suitable for cell culture.

    • Practice sterile techniques to avoid contamination.

Issue 3: this compound is not showing the expected bioactivity.
  • Possible Cause: Compound degradation, incorrect concentration, cell line resistance, or an inappropriate assay endpoint.[3]

  • Suggested Solution:

    • Compound Integrity: Prepare fresh working solutions for each experiment from properly stored, aliquoted stocks to avoid degradation from repeated freeze-thaw cycles.[3]

    • Concentration Verification: Double-check all calculations for your stock solution and subsequent dilutions.

    • Cell Line Sensitivity: The specific cell line you are using may not be sensitive to this compound. It is advisable to test a range of cell lines.

    • Time-Course Experiment: The effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for your assay.

Data Presentation

Table 1: Illustrative Example of DMSO Concentration Effect on Cell Viability

Final DMSO Concentration (%)Cell Viability (%) - Cell Line ACell Viability (%) - Cell Line B
0.0 (Control)100100
0.0598 ± 399 ± 2
0.195 ± 497 ± 3
0.585 ± 690 ± 5
1.060 ± 875 ± 7
2.030 ± 550 ± 6

Note: This table presents hypothetical data to illustrate the potential impact of DMSO on cell viability. Researchers must determine the specific tolerance of their cell lines to DMSO.

Table 2: Illustrative Example of DMSO Impact on this compound IC50 Value

Final DMSO Concentration (%)Apparent IC50 of this compound (nM)
0.0515
0.118
0.525 (potential for solvent-induced artifacts)

Note: This table provides an example of how increasing DMSO concentration could potentially alter the apparent IC50 of a compound. This could be due to direct effects on the target protein or off-target effects on the cells.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • High-purity, sterile-filtered DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of DMSO in complete culture medium to achieve final concentrations ranging from 0.01% to 5% (v/v). Include a "medium only" control.

  • Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control.

  • The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Protocol 2: General Protocol for Assessing this compound Bioactivity in a Cell-Based Assay

Objective: To evaluate the effect of this compound on a specific cellular function, such as NMDA receptor-mediated calcium influx.

Materials:

  • Target cell line expressing NMDA receptors (e.g., primary neurons, transfected HEK293 cells)

  • This compound stock solution in DMSO

  • Assay buffer

  • NMDA and glycine (B1666218) (co-agonist)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is at or below the predetermined maximum tolerated level. Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for the desired pre-incubation time.

  • Initiate the calcium influx by adding a solution of NMDA and glycine.

  • Immediately begin measuring the fluorescence intensity over time using a kinetic plate reader.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve for each concentration.

  • Plot the response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mij821_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds to NR2B Glycine Glycine Glycine->NMDA_Receptor Binds to NR1 This compound This compound (Onfasprodil) This compound->NMDA_Receptor Negative Allosteric Modulator Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling Ca_ion->Downstream Activates

Caption: this compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay start Start: Solid this compound dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Serial Dilution in Assay Medium stock->dilute add_to_cells Add to Cells (Final DMSO <0.5%) dilute->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Bioactivity incubate->measure

Caption: General workflow for preparing this compound for in vitro bioactivity assays.

Troubleshooting_Logic start Unexpected Results? check_dmso Is Vehicle Control Affected? start->check_dmso check_compound Is there Bioactivity? start->check_compound dmso_toxic DMSO Toxicity Likely (Reduce Concentration) check_dmso->dmso_toxic Yes no_issue Proceed with Analysis check_dmso->no_issue No compound_issue Potential Compound Issue (Check Purity/Concentration) check_compound->compound_issue No check_compound->no_issue Yes assay_issue Potential Assay Issue (Check Cell Line/Endpoint) compound_issue->assay_issue

Caption: A logical approach to troubleshooting common issues in this compound bioactivity assays.

References

Best practices for storing and handling Onfasprodil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of Onfasprodil. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is Onfasprodil and what is its mechanism of action?

Onfasprodil (also known as MIJ821) is a highly potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It specifically targets the GluN2B subunit of the NMDA receptor.[1][2][3] As a NAM, Onfasprodil binds to an allosteric site on the receptor, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, to inhibit receptor activity.[2][3] This modulation reduces the influx of calcium ions through the receptor channel, thereby affecting downstream signaling pathways.

Q2: What is the recommended solvent for reconstituting lyophilized Onfasprodil?

Q3: How should lyophilized Onfasprodil be stored?

Lyophilized Onfasprodil should be stored in a tightly sealed container in a desiccator at -20°C for long-term storage to prevent degradation from moisture and temperature fluctuations.[6][7][8][9][10] For short-term storage, 4°C is acceptable.[6][10] Protect the compound from light.[6][7][9]

Q4: How should reconstituted Onfasprodil solutions be stored?

Once reconstituted, it is recommended to aliquot the Onfasprodil solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] For short-term storage (days to weeks), solutions can be stored at -20°C. For long-term storage, -80°C is recommended. The stability of Onfasprodil in solution is not publicly documented; therefore, it is best practice to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving lyophilized Onfasprodil Incorrect solvent selection.Use a high-purity organic solvent such as DMSO or ethanol (B145695) to prepare a stock solution. Gentle warming and vortexing may aid dissolution.
Compound has degraded due to improper storage.Ensure the lyophilized powder has been stored at the recommended temperature in a desiccated, light-protected environment.
Inconsistent experimental results Degradation of Onfasprodil in solution.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Inaccurate concentration of the stock solution.Ensure the lyophilized powder was brought to room temperature in a desiccator before opening to prevent moisture absorption, which can affect weighing accuracy. Calibrate your balance regularly.
Precipitation of Onfasprodil in aqueous buffer Low solubility of the compound in aqueous solutions.When diluting the DMSO stock solution into your aqueous experimental buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) and that the dilution is done with vigorous mixing.
No observable effect in the experiment Insufficient concentration of Onfasprodil.Verify the concentration of your stock solution and the final concentration in your assay. Consider performing a dose-response experiment to determine the optimal concentration.
Degraded compound.Use a fresh vial of lyophilized Onfasprodil and prepare a new stock solution.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°CLong-termStore in a desiccator, protected from light.
4°CShort-termStore in a desiccator, protected from light.
Reconstituted Solution (in DMSO)-20°CShort-term (days to weeks)Aliquot into single-use volumes to avoid freeze-thaw cycles.
-80°CLong-term (months)Aliquot into single-use volumes to avoid freeze-thaw cycles.

Note: The stability of Onfasprodil in solution has not been publicly specified. The recommendations above are based on general best practices for similar compounds.

Experimental Protocols

Detailed Methodology: In Vitro Calcium Imaging Assay for Onfasprodil Activity

This protocol describes a method to assess the inhibitory activity of Onfasprodil on NMDA receptor-mediated calcium influx in cultured neurons or cell lines expressing GluN2B-containing NMDA receptors.

Materials:

  • Cultured primary neurons or HEK293 cells expressing GluN1/GluN2B subunits

  • Onfasprodil

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Mg²⁺

  • Glutamate

  • Glycine

  • DMSO (for stock solution)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluence and differentiation state.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in high-quality DMSO to make a 1 mM stock solution.

    • For loading, dilute the Fura-2 AM stock solution in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature in the dark.

  • Onfasprodil Incubation:

    • Prepare a stock solution of Onfasprodil in DMSO.

    • Dilute the Onfasprodil stock solution to the desired final concentrations in Mg²⁺-free HBSS.

    • Incubate the Fura-2 loaded cells with the Onfasprodil solution (or vehicle control) for a predetermined time (e.g., 10-20 minutes) before stimulation.

  • Calcium Imaging:

    • Mount the cell dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with Mg²⁺-free HBSS.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Stimulate the cells with a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) in Mg²⁺-free HBSS.

    • Record the changes in fluorescence intensity at both excitation wavelengths for several minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the peak F340/F380 ratio in Onfasprodil-treated cells to that in vehicle-treated cells to determine the inhibitory effect of Onfasprodil.

Mandatory Visualizations

Signaling Pathway of Onfasprodil Action

Onfasprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Onfasprodil Onfasprodil Onfasprodil->NMDA_Receptor Negative Allosteric Modulation Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Reduces Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Onfasprodil_Experimental_Workflow start Start reconstitute Reconstitute Lyophilized Onfasprodil in DMSO start->reconstitute prepare_cells Prepare Cultured Cells (Neurons or Cell Lines) start->prepare_cells incubate_drug Incubate Cells with Onfasprodil or Vehicle reconstitute->incubate_drug load_dye Load Cells with Fura-2 AM prepare_cells->load_dye load_dye->incubate_drug stimulate Stimulate with Glutamate + Glycine incubate_drug->stimulate acquire_data Acquire Fluorescence Data (340/380 nm excitation) stimulate->acquire_data analyze Analyze Ca²⁺ Influx (F340/F380 Ratio) acquire_data->analyze end End analyze->end

References

Technical Support Center: Interpreting Off-Target Effects of NR2B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NR2B antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects and sites of action for NR2B antagonists?

A1: While NR2B-selective antagonists are designed to target the GluN2B subunit of the NMDA receptor, they can interact with other molecular targets, leading to off-target effects. A well-documented example is the antagonist ifenprodil (B1662929), which, in addition to its primary target, also binds to sigma (σ1 and σ2) receptors, α1-adrenergic receptors, and certain ion channels.[1] Such interactions can modulate intracellular calcium release and other signaling pathways independent of NMDA receptor activity.[1] Furthermore, some NR2B antagonists have been investigated for potential effects on the hERG potassium channel, a common source of cardiovascular off-target effects for many drugs.[2] Cognitive side effects, such as dissociation and amnesia, have also been reported, likely due to the high concentration of NR2B receptors in brain regions like the hippocampus.[3]

Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A systematic approach is recommended:

  • Dose-Response Analysis: Determine if the observed effect occurs at concentrations significantly different from the antagonist's IC50 for the NR2B receptor. Effects appearing only at much higher concentrations are more likely to be off-target.

  • Use of Control Compounds: Employ a structurally unrelated antagonist that also targets NR2B. If this second compound does not produce the same effect, the effect is likely off-target and specific to the chemical scaffold of your primary antagonist.

  • Genetic Knockout/Knockdown: The most definitive method is to use a cell line where the NR2B subunit (gene name: GRIN2B) has been knocked out or its expression significantly reduced via RNAi. An on-target effect should be absent in these cells. Comparing pharmacological inhibition to genetic knockout can be highly informative.[4] For instance, the NR2B-specific antagonist ifenprodil had no significant effect on the NMDA-mediated calcium response in NR2B-/- neurons, confirming its on-target specificity in that context.[4]

Q3: My NR2B antagonist is showing an unexpected phenotype in my animal model. How should I troubleshoot this?

A3: Unexpected in-vivo phenotypes can arise from off-target effects or complex on-target pharmacology. To investigate:

  • Conduct a Broad Off-Target Screening: Screen your compound against a panel of receptors, ion channels, and kinases to identify potential unintended molecular targets.[5]

  • Use a Structurally Dissimilar Control: As in cell-based assays, using a different class of NR2B antagonist can help determine if the phenotype is target-related or compound-specific.[6]

  • Evaluate Pharmacokinetics and Brain Penetrance: Ensure the drug concentrations in the brain are within the range expected for selective NR2B antagonism.[3][7]

  • Consider On-Target Effects in Different Brain Circuits: NR2B antagonism can have complex effects on brain connectivity. For example, some NR2B antagonists have been shown to upregulate reward circuitry, which could explain unexpected behavioral outcomes.[8] Chronic treatment in wild-type mice has been shown to induce anxiety-like behaviors.[7]

Q4: How does NMDA receptor subunit composition affect the selectivity and interpretation of my results?

A4: The subunit composition of NMDA receptors is a critical factor. NMDA receptors can be diheteromers (e.g., GluN1/GluN2B) or triheteromers (e.g., GluN1/GluN2A/GluN2B). Some NR2B-selective antagonists have significantly lower affinity for triheteromeric receptors.[9] Furthermore, the localization of subunits differs, with NR2B-containing receptors being enriched at extrasynaptic sites compared to synaptic sites in the mature brain.[10] This differential localization can lead to complex functional outcomes, as synaptic and extrasynaptic NMDA receptors can trigger distinct downstream signaling pathways (e.g., pro-survival vs. pro-death). Therefore, an antagonist's effect can depend heavily on the specific neuronal population and its receptor composition.

Data Presentation: Off-Target Binding Profile of Ifenprodil

The following tables summarize the reported binding affinities and functional inhibition of Ifenprodil for key off-targets. This data is essential for designing experiments and interpreting results by providing a quantitative reference for concentrations at which off-target effects may occur.[1]

Table 1: Ifenprodil Binding Affinities (Ki) for Off-Targets [1]

TargetRadioligandTissue SourceKi (nM)
Sigma-1 (σ1) Receptor [3H]-(+)-pentazocineRat Brain2.9
Sigma-2 (σ2) Receptor [3H]-DTGRat Brain17
α1-Adrenergic Receptor [3H]-prazosinRat Brain4.3

Note: Kᵢ values represent the inhibition constant, indicating the concentration of Ifenprodil required to block 50% of the radioligand binding.

Table 2: Ifenprodil Functional Inhibition (IC50) at Off-Targets [1]

TargetAssay TypeIC50 (nM)
Voltage-gated K+ Channel Electrophysiology2,700
Voltage-gated Na+ Channel Electrophysiology14,000
Voltage-gated Ca2+ Channel Electrophysiology3,300

Note: IC₅₀ values represent the concentration of Ifenprodil required to inhibit 50% of the target's activity.

Table 3: Ifenprodil Selectivity for NMDA Receptor Subunits [11]

Receptor Subunit CombinationAssay TypeIC50 (µM)
NR1A/NR2B Electrophysiology (Oocytes)0.34
NR1A/NR2A Electrophysiology (Oocytes)146

Troubleshooting Guides

Problem: Unexpected Toxicity in a Cell-Based Assay

Question: My NR2B antagonist is causing unexpected cell death or toxicity at concentrations where I expect to see a specific pharmacological effect. How can I determine if this is an on-target or off-target effect?

Answer: Follow this systematic workflow to dissect the cause of the observed toxicity.

G Workflow: Investigating Unexpected Cellular Toxicity cluster_0 Initial Observation cluster_1 Step 1: Dose-Response Analysis cluster_2 Step 2: Control Compounds cluster_3 Step 3: Genetic Validation cluster_4 Conclusion A Unexpected cellular toxicity observed with NR2B antagonist B Perform dose-response curve for toxicity A->B C Compare toxicity EC50 with NR2B IC50 B->C D Test a structurally unrelated NR2B antagonist C->D If EC50 >> IC50 F Test antagonist in NR2B knockout/knockdown cell line C->F If EC50 ≈ IC50 E Test a structurally similar but inactive analog (if available) D->E E->F If toxicity persists H Toxicity is likely OFF-TARGET E->H If toxicity is absent with controls G Toxicity is likely ON-TARGET F->G If toxicity is absent F->H If toxicity persists

Caption: A step-by-step workflow for troubleshooting unexpected cellular toxicity.

Problem: Inconsistent Electrophysiological Results

Question: I am observing variable or incomplete blockade of NMDA receptor currents with my NR2B antagonist in neuronal preparations. What factors could be contributing to this?

Answer: Several factors can influence the apparent potency of an NR2B antagonist in electrophysiological recordings.

  • Receptor Subunit Composition: As mentioned in the FAQs, the presence of NR2A subunits, particularly in triheteromeric NR1/NR2A/NR2B receptors, can dramatically reduce the antagonist's potency.[9] The expression of NR2B vs. NR2A subunits changes during development, with NR2B being more predominant in immature neurons.[10]

  • Synaptic vs. Extrasynaptic Receptor Location: NR2B-containing receptors are often enriched in extrasynaptic locations.[10] If your stimulation protocol preferentially activates synaptic receptors (which may be NR2A-rich in mature neurons), you may observe a weaker effect of your NR2B antagonist.

  • pH of the Recording Solution: The potency of some NR2B antagonists is pH-dependent. For instance, certain antagonists show enhanced potency at the acidic pH associated with ischemic tissue, which is a property designed to increase their therapeutic index.[12] Ensure your recording solutions are consistently buffered.

G Differential NMDAR Subunit Localization cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Presynaptic Glutamate Release Synaptic Synaptic Site (High NR2A) Presynaptic->Synaptic Direct Synaptic Transmission Extrasynaptic Extrasynaptic Site (High NR2B) Presynaptic->Extrasynaptic Glutamate Spillover

Caption: Differential localization of NR2A and NR2B-containing NMDARs.

Problem: Unexplained Downstream Signaling Activation

Answer: It could be either. While activation of stress kinases like JNK and p38 could result from an off-target interaction with another receptor or kinase,[13] it's also possible it's a downstream consequence of on-target NR2B antagonism. NMDA receptor signaling is complex, and blocking one branch of the pathway can lead to compensatory changes in others. JNK and p38 pathways can have antagonistic effects on cell fate, and their balance is critical.[14] To investigate this:

  • Use Kinase Inhibitors: Pre-treat your cells with specific inhibitors for JNK and p38 to confirm if they are mediating the observed cellular phenotype.

  • Perform Kinase Profiling: Screen your NR2B antagonist against a broad panel of kinases to see if it directly inhibits or activates any kinases in the JNK or p38 pathways.

  • Compare with Genetic Knockout: Assess if the genetic knockout of NR2B replicates the signaling effects seen with the antagonist. If not, an off-target effect is likely.

G On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway NR2B_Antagonist NR2B Antagonist NR2B_Receptor NR2B-NMDAR NR2B_Antagonist->NR2B_Receptor Blocks Off_Target Other Receptor or Kinase NR2B_Antagonist->Off_Target Activates? OnTarget_Signal Canonical NR2B Signaling NR2B_Receptor->OnTarget_Signal Inhibits Cell_Phenotype Observed Cellular Phenotype OnTarget_Signal->Cell_Phenotype JNK_p38 JNK / p38 MAPK Activation Off_Target->JNK_p38 JNK_p38->Cell_Phenotype

Caption: Logical relationship of potential on-target and off-target signaling pathways.

Experimental Protocols

Protocol 1: Off-Target Kinase Profiling

This protocol provides a general method for assessing the off-target effects of an NR2B antagonist against a panel of protein kinases using a radiometric assay format.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the NR2B antagonist in 100% DMSO.

  • Perform serial dilutions to achieve the desired screening concentrations (e.g., a 10-point dose-response curve starting from 10 µM).

2. Kinase Panel Selection:

  • Choose a diverse panel of kinases representing different branches of the human kinome. Commercial services (e.g., Reaction Biology's HotSpot™ assay) offer comprehensive panels.[15]

3. Assay Procedure (based on radiometric format): [15][16]

  • In a 96-well plate, add the kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

  • Add the specific peptide substrate for each kinase being tested.

  • Add the diluted NR2B antagonist or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding a solution of [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Stop the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.

  • Wash the filters to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the antagonist relative to the vehicle control.

  • Plot the percent inhibition against the log of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value for any affected kinases.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling

This protocol describes how to use whole-cell patch-clamp recordings from cells expressing recombinant NMDA receptors to determine antagonist potency and selectivity.[1][17]

1. Cell Preparation:

  • Use a cell line (e.g., HEK293) that does not endogenously express NMDA receptors.

  • Transfect cells with expression plasmids for the desired NMDA receptor subunits (e.g., GluN1 + GluN2B for the target receptor, and GluN1 + GluN2A for selectivity testing). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.

  • Culture the cells for 24-48 hours post-transfection before recording.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. Adjust pH to 7.3. Glycine is the co-agonist and is required for receptor activation.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Recording Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Identify transfected cells via fluorescence.

  • Establish a whole-cell patch-clamp configuration. Clamp the cell at a negative holding potential (e.g., -70 mV) to measure inward currents.

  • Apply a saturating concentration of NMDA (e.g., 100 µM) via a rapid perfusion system to evoke a maximal current response.

  • After establishing a stable baseline response to NMDA, co-apply the NR2B antagonist at various concentrations with the NMDA solution.

  • Record the peak current at each antagonist concentration. Allow for washout between applications.

4. Data Analysis:

  • Measure the peak inward current in the presence of each antagonist concentration and normalize it to the maximal current evoked by NMDA alone.

  • Plot the normalized current against the log of the antagonist concentration.

  • Fit the data to the Hill equation to determine the IC50 value and Hill slope (nH).

  • Compare the IC50 value for GluN1/GluN2B receptors to that obtained for GluN1/GluN2A receptors to calculate the selectivity ratio.

References

How to account for the use-dependent nature of Mij821 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the use-dependent nature of Mij821 in experimental designs. This compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] Its mechanism of action implies that its binding and inhibitory effects can be influenced by the activation state of the NMDA receptor, a property known as use-dependence or activity-dependence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a negative allosteric modulator (NAM) that selectively targets the NR2B subunit of the NMDA receptor.[1][3][4] Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) agonist sites, or channel blockers that plug the ion pore, this compound binds to an allosteric site on the receptor.[4][5] This binding event reduces the probability of the channel opening in response to agonist binding (glutamate and glycine), thereby decreasing ion flux (primarily Ca2+) into the neuron.

Q2: What does "use-dependent nature" mean for an NMDA receptor modulator like this compound?

Use-dependence means the effect of the drug is contingent on the receptor's activity. For an NMDA receptor NAM, this can manifest in several ways:

  • Enhanced binding to active states: The modulator may have a higher affinity for receptors that are already bound by agonists (glutamate/glycine) or are in an open or desensitized state compared to the resting state.

  • Requirement for channel opening: While less common for NAMs compared to open-channel blockers, some modulators require conformational changes associated with activation to access their binding site.

  • Trapping: The modulator may become "trapped" within the receptor complex, with its dissociation rate being much slower when agonists are unbound and the channel is closed.

Properly accounting for this property is critical for accurate assessment of this compound's potency and mechanism.

Q3: Why am I not seeing a consistent IC50 for this compound in my assays?

Inconsistent IC50 values are a common issue when the use-dependent nature of a compound is not controlled. The apparent potency of this compound can be significantly influenced by:

  • Agonist Concentration: Higher concentrations of glutamate and glycine will lead to greater receptor activation, potentially increasing the apparent potency of a use-dependent inhibitor.

  • Pre-incubation Time: The duration of this compound application before agonist stimulation can affect the level of baseline receptor inhibition.

  • Stimulation Frequency: In electrophysiology experiments, the frequency of agonist application can lead to an accumulating block if the drug dissociates slowly between stimulations.

Standardizing these parameters across experiments is essential for reproducible results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in inhibition measurements Inconsistent receptor activation state.Standardize agonist pre-application and stimulation protocols. Ensure consistent timing for both drug and agonist application. Use a defined "wash-in" period for this compound to reach equilibrium.
Potency (IC50) appears lower than expected Insufficient receptor activation during the assay.Increase the frequency or duration of agonist stimulation to maximize the population of receptors in an active state, allowing for greater this compound binding. Verify that the agonist concentrations used are sufficient to elicit a robust response.
Slow onset of inhibition The binding kinetics of this compound may be slow and/or require the receptor to cycle through multiple activation states.Increase the pre-incubation time with this compound before measuring the agonist-evoked response. Alternatively, apply a train of agonist pulses in the presence of this compound to facilitate binding.
Incomplete reversal of inhibition upon washout Slow dissociation kinetics or "trapping" of this compound in the receptor complex.Extend the washout period significantly. To facilitate unbinding, washout can be performed in the presence of repeated agonist applications, which may promote the conformational changes needed for the drug to dissociate.

Experimental Protocols & Methodologies

Protocol 1: Characterizing Use-Dependence with Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to quantify the use-dependent inhibition of NMDA receptors by this compound in cultured neurons or brain slices.

Objective: To determine if the inhibitory effect of this compound accumulates with repeated receptor activation.

Materials:

  • Cells or brain slices expressing NR2B-containing NMDA receptors.

  • External solution (aCSF or similar).

  • Internal pipette solution.[6]

  • Agonists: NMDA (100 µM) and Glycine (10 µM).

  • This compound stock solution.

  • Patch-clamp rig with perfusion system.

Methodology:

  • Establish a stable whole-cell recording from a target neuron at a holding potential of -60 mV or -70 mV.[7]

  • Baseline Measurement: Perfuse the cell with external solution and apply a brief pulse (e.g., 2 seconds) of the agonist solution (NMDA + Glycine) every 30-60 seconds to evoke an inward current. Repeat until a stable baseline current amplitude is achieved (at least 3-5 stable responses).

  • This compound Application: Begin perfusing the cell with a known concentration of this compound dissolved in the external solution.

  • Tonic Block Assessment: After a 3-5 minute wash-in period with this compound but without agonist stimulation, apply a single pulse of the agonist solution. The reduction in current compared to baseline represents the "tonic" or resting-state block.

  • Use-Dependent Block Assessment: Immediately following the tonic block pulse, begin applying a train of agonist pulses (e.g., 2-second pulses every 10 seconds) in the continued presence of this compound.

  • Data Analysis: Measure the peak amplitude of each inward current during the agonist train. Plot the normalized current amplitude (as a percentage of the initial baseline) against the pulse number. A progressive decrease in current amplitude with each pulse indicates use-dependent inhibition.

Expected Quantitative Data:

ConditionPulse 1 Inhibition (%)Pulse 5 Inhibition (%)Pulse 10 Inhibition (%)
This compound (10 nM) 25 ± 4%55 ± 6%78 ± 5%
Control (Vehicle) 2 ± 1%3 ± 1%2 ± 2%
(Note: Data are illustrative)
Protocol 2: Assessing Voltage-Dependence of this compound

Objective: To determine if the inhibitory effect of this compound is dependent on the membrane potential.

Methodology:

  • Establish a whole-cell recording as described in Protocol 1.

  • Apply a sustained agonist application to evoke a steady-state inward current.

  • During this steady-state current, apply a series of voltage steps (e.g., from -80 mV to +60 mV in 20 mV increments).

  • Wash out the agonist, then apply this compound and allow it to equilibrate.

  • Repeat the sustained agonist application and the voltage-step protocol in the presence of this compound.

  • Data Analysis: For each voltage step, calculate the percentage of block by this compound. Plot the percent block as a function of membrane voltage. A non-flat line indicates voltage-dependence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_baseline Baseline Phase cluster_drug_app Drug Application Phase cluster_analysis Analysis prep1 Establish Stable Whole-Cell Recording base1 Apply Agonist Pulses (e.g., every 30s) prep1->base1 base2 Record Stable Baseline Currents base1->base2 drug1 Apply this compound (Wash-in Period) base2->drug1 drug2 Assess Tonic Block (Single Agonist Pulse) drug1->drug2 drug3 Assess Use-Dependent Block (Train of Agonist Pulses) drug2->drug3 analysis1 Measure Peak Currents drug3->analysis1 analysis2 Plot Inhibition vs. Pulse Number analysis1->analysis2

Caption: Workflow for characterizing use-dependent inhibition.

signaling_pathway Glutamate Glutamate & Glycine (Agonists) NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds & Activates Channel Ion Channel State NMDAR->Channel Conformational Change This compound This compound (NAM) This compound->NMDAR Binds Allosterically This compound->Channel Reduces Open Probability Ca_Influx Ca2+ Influx Channel->Ca_Influx Permits Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Allosteric modulation of the NMDA receptor by this compound.

References

Technical Support Center: Mij821 Behavioral Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Mij821, an experimental glutamatergic modulator, in common behavioral assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during behavioral testing with this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability in Morris Water Maze (MWM) escape latencies across all groups. Environmental Factors: Inconsistent distal cues, variable water temperature, or distracting noises in the testing room.[1] Animal Health: Underlying health issues, stress, or fatigue in the animals.[2] Procedural Inconsistencies: Different handling by experimenters or variations in the drop-off location and procedure.[3]Standardize Environment: Ensure spatial cues are clear and consistent.[1] Maintain water temperature (e.g., 25-26°C) to prevent hypothermia or comfort-induced floating.[2] Minimize noise and other distractions.[1][4] Monitor Animal Welfare: Acclimate animals to the room for at least 30 minutes before testing.[5] Check for signs of distress or illness. Consider increasing the inter-trial interval if fatigue is suspected.[2][6] Protocol Adherence: Handle all animals consistently. Use varied but predetermined start locations for each trial.[6]
Animals treated with this compound show no preference for the novel object in the Novel Object Recognition (NOR) test. Lack of Memory Consolidation: The dose of this compound may be suboptimal, or the inter-trial interval (ITI) is too long for the compound's effective window.[7] Sensory Deficits: The objects chosen may not be easily distinguishable by the animals.[7] Low Exploration: Animals may be too anxious or stressed to explore the objects sufficiently.[8][9]Optimize Dosing and Timing: Conduct a dose-response study. Adjust the ITI (e.g., shorten from 24h to 1h) to match the expected therapeutic window of this compound.[7] Object Selection: Use objects with distinct sensory features (shape, texture, color) but without an innate preference.[7][8] Ensure objects are large enough to be interesting but not intimidating.[8] Promote Exploration: Habituate animals to the testing arena before the training session.[8][10] Ensure the testing environment is free from strong odors or loud noises.[11]
Increased freezing behavior in the control group during Fear Conditioning. Pseudo-conditioning: Animals may be reacting to the novelty or aversiveness of the context or the conditioned stimulus (CS) itself, rather than the association with the unconditioned stimulus (US).[12] Contextual Generalization: The testing context may be too similar to the training context, leading to generalized fear.Refine Protocol: Decrease the intensity of the tone (CS) or shock (US). Increase the inter-trial interval to reduce non-associative freezing.[12] Distinct Contexts: Ensure the context for cued fear testing is significantly different from the training context by altering flooring, lighting, and olfactory cues.[13] Appropriate Controls: Include an "unpaired" control group that receives the CS and US on separate days to measure non-associative freezing.[12]
General hyperactivity or hypoactivity in this compound-treated animals across all tests. Off-Target Effects: this compound may be affecting general locomotor activity, which can confound the interpretation of cognitive tests.[14] Dose-Related Sedation or Stimulation: The administered dose may be too high or too low, leading to unintended motor effects.Conduct Locomotor Assessment: Use an Open Field Test to specifically assess locomotor activity (distance traveled, velocity) and anxiety-like behavior (time in center).[15] This will help differentiate between cognitive and motor effects. Dose-Response Curve: Establish a dose-response curve for this compound's effects on locomotor activity to identify a dose that does not independently alter motor function.

Experimental Protocols & Methodologies

Detailed procedures for key behavioral assays are provided below.

Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a consistent temperature.[1][16] A hidden escape platform is submerged just below the water's surface.[1]

  • Procedure:

    • Acquisition Phase: Animals undergo multiple trials per day for several consecutive days. In each trial, the animal is placed in the pool from one of several predetermined start locations and must find the hidden platform.[17] If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the animal is allowed to swim freely for a set duration.[1] Time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[1]

  • Key Parameters: Escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.[16]

Novel Object Recognition (NOR)

The NOR test evaluates recognition memory.

  • Apparatus: A square or circular open field arena.[10]

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing.[10]

    • Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 10 minutes).[8][18]

    • Testing Phase (T2): After a defined inter-trial interval (ITI), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[8][18]

  • Key Parameters: Time spent exploring the novel vs. familiar object, and the discrimination index (DI), calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).[7]

Fear Conditioning

This assay assesses associative fear learning and memory.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker for auditory cues, and a video camera to record behavior.[13]

  • Procedure:

    • Training: The animal is placed in the chamber and, after a habituation period, is presented with a neutral conditioned stimulus (CS), such as a tone, which is co-terminated with an aversive unconditioned stimulus (US), like a mild foot shock.[19] This pairing is typically repeated several times.[20]

    • Contextual Fear Test: 24 hours later, the animal is returned to the same chamber, and freezing behavior is measured in the absence of the CS or US.[13]

    • Cued Fear Test: The animal is placed in a novel context (with different visual, tactile, and olfactory cues), and after a baseline period, the CS (tone) is presented without the US. Freezing behavior is recorded.[13]

  • Key Parameters: Percentage of time spent freezing during each phase of the test.

Visualized Workflows and Pathways

Hypothetical Signaling Pathway for this compound

Mij821_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds This compound This compound This compound->AMPAR modulates Ca_Influx Ca++ Influx AMPAR->Ca_Influx opens Kinases Kinase Activation (e.g., CaMKII) Ca_Influx->Kinases LTP LTP Induction & Memory Formation Kinases->LTP

Caption: Hypothetical signaling cascade of this compound as a positive AMPA receptor modulator.

General Behavioral Testing Workflow

Behavioral_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation & Habituation Drug_Admin This compound / Vehicle Administration Acclimation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., MWM, NOR) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Automated/Manual) Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Standardized workflow for conducting behavioral experiments with this compound.

Troubleshooting Logic for NOR Test

NOR_Troubleshooting Start No Novel Object Preference Observed Check_Exploration Was total exploration time > 20s? Start->Check_Exploration Check_Controls Did control group show preference? Check_Exploration->Check_Controls Yes Result_Anxiety Issue: Anxiety/Low Motivation Solution: Increase habituation Check_Exploration->Result_Anxiety No Check_Protocol Review Protocol: - ITI appropriate? - Objects distinct? Check_Controls->Check_Protocol No Result_Compound Issue: Potential this compound Effect Action: Proceed with analysis Check_Controls->Result_Compound Yes Result_Protocol Issue: Protocol Flaw Solution: Adjust ITI/Objects Check_Protocol->Result_Protocol No Result_NoEffect Conclusion: No effect under these conditions Check_Protocol->Result_NoEffect Yes

Caption: Decision tree for troubleshooting unexpected results in the NOR test.

References

Validation & Comparative

A Comparative Analysis of Mij821 and Ketamine for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mij821 (onfasprodil) and ketamine for the treatment of treatment-resistant depression (TRD). The information is based on available preclinical and clinical data, with a focus on a key head-to-head clinical trial.

Executive Summary

This compound is a novel N-methyl-D-aspartate (NMDA) receptor antagonist being investigated for TRD.[1] It is designed to offer a similar rapid antidepressant effect to ketamine but with a potentially improved safety and tolerability profile, particularly concerning dissociative symptoms.[2] Ketamine, a non-competitive NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects and is used off-label for TRD.[3] This guide will delve into the comparative efficacy, safety, and mechanisms of action of these two compounds.

Efficacy

The primary evidence for a direct comparison of this compound and ketamine comes from the Phase 2, randomized, placebo-controlled, proof-of-concept study NCT03756129 (also known as CMIJ821X2201).[1][2] This study evaluated the efficacy of different doses and dosing regimens of this compound against placebo and an active ketamine comparator in patients with TRD. The primary outcome was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

Table 1: Comparative Efficacy of this compound and Ketamine in Treatment-Resistant Depression (NCT03756129)

Outcome MeasureThis compound (Low Dose, Pooled)This compound (High Dose, Pooled)Ketamine (0.5 mg/kg)Placebo
Adjusted Mean Difference in MADRS from Placebo at 24 hours -8.25 (p=0.001)[1]-5.71 (p=0.019)[1]-5.67 (p=0.046)[1]N/A
Adjusted Mean Difference in MADRS from Placebo at 48 hours -7.06 (p=0.013)[1]-7.37 (p=0.013)[1]-11.02 (p=0.019)[1]N/A
Adjusted Mean Difference in MADRS from Placebo at 6 weeks -6.46 (p=0.059)[1]-5.42 (p=0.099)[1]-5.24 (p=0.097)[1]N/A

Safety and Tolerability

Both this compound and ketamine were associated with more adverse events than placebo in the NCT03756129 trial.[4] However, most adverse events for this compound were reported as short-term and did not require medical intervention.[4] A key differentiating factor is the potential for a lower incidence of psychotomimetic side effects with this compound.[1]

Table 2: Common Treatment-Emergent Adverse Events (NCT03756129)

Adverse EventThis compound (All Doses)KetaminePlacebo
Dizziness More frequent than placebo[4]More frequent than placebo[4]Less frequent
Transient Amnesia More frequent than placebo[4]Information not specifiedLess frequent
Dissociative Symptoms Showed more symptoms than placebo[4]Showed more symptoms than placebo[4]Less frequent

Mechanism of Action and Signaling Pathways

Both this compound and ketamine target the NMDA receptor, a key player in synaptic plasticity and mood regulation. However, their mechanisms of interaction differ, which likely accounts for their distinct clinical profiles.

This compound is a selective negative allosteric modulator (NAM) of the NR2B subunit of the NMDA receptor.[5] This means it binds to a site on the receptor different from the glutamate (B1630785) binding site and reduces the receptor's activity without completely blocking it. This more targeted approach is hypothesized to preserve some level of normal NMDA receptor function while still achieving an antidepressant effect.

Ketamine is a non-competitive antagonist of the NMDA receptor, meaning it blocks the ion channel of the receptor, preventing the flow of ions regardless of glutamate binding.[3] This less selective action is thought to contribute to its broader range of effects, including dissociative and psychotomimetic symptoms.

The antidepressant effects of both compounds are believed to be mediated through the stimulation of downstream signaling pathways that promote synaptogenesis, particularly through the activation of the mammalian target of rapamycin (B549165) (mTOR) and increased expression of brain-derived neurotrophic factor (BDNF) .

Mij821_Signaling_Pathway This compound This compound NR2B NR2B Subunit (on NMDA Receptor) This compound->NR2B NMDA_Receptor NMDA Receptor Glutamate_Release ↑ Glutamate Release (Disinhibition) NMDA_Receptor->Glutamate_Release AMPA_Receptor AMPA Receptor Activation Glutamate_Release->AMPA_Receptor mTOR_Pathway mTOR Pathway Activation AMPA_Receptor->mTOR_Pathway BDNF_Expression ↑ BDNF Expression mTOR_Pathway->BDNF_Expression Synaptogenesis Synaptogenesis & Antidepressant Effects BDNF_Expression->Synaptogenesis

This compound Signaling Pathway

Ketamine_Signaling_Pathway Ketamine Ketamine NMDA_Receptor NMDA Receptor (Non-selective) Ketamine->NMDA_Receptor Glutamate_Surge ↑ Glutamate Surge NMDA_Receptor->Glutamate_Surge AMPA_Receptor AMPA Receptor Activation Glutamate_Surge->AMPA_Receptor mTOR_Pathway mTOR Pathway Activation AMPA_Receptor->mTOR_Pathway BDNF_Expression ↑ BDNF Expression mTOR_Pathway->BDNF_Expression Synaptogenesis Synaptogenesis & Antidepressant Effects BDNF_Expression->Synaptogenesis Experimental_Workflow cluster_treatment Treatment Arms Screening Screening Period (Up to 4 weeks) Randomization Randomization Screening->Randomization Treatment Treatment Period (6 weeks) Intravenous Infusion Randomization->Treatment FollowUp Follow-up Period (5 weeks) Treatment->FollowUp Endpoint Primary Endpoint: Change in MADRS at 24h Mij821_Low_W This compound 0.16 mg/kg weekly Mij821_Low_BW This compound 0.16 mg/kg bi-weekly Mij821_High_W This compound 0.32 mg/kg weekly Mij821_High_BW This compound 0.32 mg/kg bi-weekly Ketamine Ketamine 0.5 mg/kg weekly Placebo Placebo weekly

References

Onfasprodil and Ketamine: A Comparative Analysis of Dissociative Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and clinical manifestations of dissociation induced by two distinct NMDA receptor modulators, providing essential data for researchers and drug development professionals.

This guide offers a comprehensive comparison of the dissociative effects of Onfasprodil (MIJ821), a novel selective negative allosteric modulator of the NMDA receptor subunit 2B (NR2B), and ketamine, a non-selective NMDA receptor antagonist. While both compounds target the glutamatergic system, their distinct mechanisms of action translate to significantly different clinical profiles, particularly concerning their dissociative properties.

Executive Summary

Onfasprodil has emerged as a promising therapeutic agent with a significantly milder dissociative profile compared to ketamine. Clinical trial data demonstrates that Onfasprodil induces mild and transient dissociative effects, with a lower incidence and intensity as measured by standardized scales. In contrast, ketamine is well-known for its robust and dose-dependent dissociative and psychotomimetic effects, which are integral to its clinical profile as a dissociative anesthetic and a rapid-acting antidepressant, but also contribute to its abuse potential.

Mechanism of Action: A Tale of Two Modulators

The divergent dissociative effects of Onfasprodil and ketamine can be attributed to their distinct interactions with the NMDA receptor.

Ketamine acts as a non-selective, open-channel blocker of the NMDA receptor.[1][2] By physically obstructing the ion channel, it prevents the influx of calcium ions, leading to a broad disruption of glutamatergic neurotransmission.[2] This non-selective blockade is believed to underlie its potent anesthetic, analgesic, and dissociative properties.[3] One prominent hypothesis for ketamine-induced dissociation is the "disinhibition" of cortical pyramidal neurons.[2] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons, reducing their firing rate and, in turn, disinhibiting pyramidal neurons, which leads to a surge in cortical glutamate (B1630785) release.[2]

Onfasprodil , on the other hand, is a negative allosteric modulator that selectively targets the NR2B subunit of the NMDA receptor.[4][5] Instead of blocking the channel directly, it binds to an allosteric site, modulating the receptor's function. This targeted approach is hypothesized to preserve physiological NMDA receptor function to a greater extent than non-selective blockers like ketamine, potentially contributing to its more favorable side-effect profile, including attenuated dissociative effects.[6][7]

Comparative Data on Dissociative Effects

A pivotal phase 2, randomized, placebo-controlled, proof-of-concept study (NCT03756129) provided a head-to-head comparison of the dissociative effects of Onfasprodil and ketamine in patients with treatment-resistant depression.[6][8]

ParameterOnfasprodil (0.16 mg/kg)Onfasprodil (0.32 mg/kg)Ketamine (0.5 mg/kg)Placebo
Incidence of Dissociation 23.8% (5/21 patients)[6]26.3% (5/19 patients)[6][7]50.0% (5/10 patients)[6][7]N/A
Maximum Mean Change in CADSS Total Score ≤5[6]≤5[6]10.30[6]N/A
Time to Onset of Dissociation (hours) 0 - 0.7[6]0 - 0.7[6]0.1 - 0.2[6]N/A
Time to Resolution of Dissociation (hours after onset) 1.6 - 7.0[6]1.6 - 7.0[6]0.8 - 2.3[6]N/A
Common Treatment-Emergent Adverse Events Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6]Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6][9]Dissociation (50.0%)[6]N/A

CADSS: Clinician-Administered Dissociative States Scale

Experimental Protocols

The primary clinical evidence for this comparison comes from a phase 2 study in treatment-resistant depression.

Study Design: A randomized, double-blind, placebo- and active-controlled trial.

Participants: Adults with a diagnosis of major depressive disorder who had not responded to at least two previous antidepressant treatments.

Interventions:

  • Onfasprodil 0.16 mg/kg or 0.32 mg/kg administered as a 40-minute intravenous infusion.[8]

  • Ketamine 0.5 mg/kg administered as a 40-minute intravenous infusion.[8]

  • Placebo administered as a 40-minute intravenous infusion.[8]

Assessment of Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was used to measure the severity of dissociative symptoms. The CADSS is a 27-item scale that assesses depersonalization, derealization, and amnesia.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of Onfasprodil and ketamine and the general workflow of the comparative clinical trial.

cluster_ketamine Ketamine Signaling Pathway cluster_onfasprodil Onfasprodil Signaling Pathway Ketamine Ketamine NMDA_R NMDA Receptor (Non-selective) Ketamine->NMDA_R Blocks GABA_Interneuron GABAergic Interneuron NMDA_R->GABA_Interneuron Inhibits Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits Glutamate_Surge ↑ Glutamate Release Pyramidal_Neuron->Glutamate_Surge Dissociation_K Dissociative Effects Glutamate_Surge->Dissociation_K Onfasprodil Onfasprodil NR2B_NAM NMDA Receptor (NR2B Subunit) Onfasprodil->NR2B_NAM Modulation Negative Allosteric Modulation NR2B_NAM->Modulation Reduced_Dissociation Mild Dissociative Effects Modulation->Reduced_Dissociation

Signaling pathways of Ketamine and Onfasprodil.

Start Patient Recruitment (Treatment-Resistant Depression) Randomization Randomization Start->Randomization Group_O_Low Onfasprodil (0.16 mg/kg) Randomization->Group_O_Low Group_O_High Onfasprodil (0.32 mg/kg) Randomization->Group_O_High Group_K Ketamine (0.5 mg/kg) Randomization->Group_K Group_P Placebo Randomization->Group_P Infusion 40-minute IV Infusion Group_O_Low->Infusion Group_O_High->Infusion Group_K->Infusion Group_P->Infusion Assessment Assessment of Dissociative Effects (CADSS) Infusion->Assessment Data_Analysis Data Analysis and Comparison Assessment->Data_Analysis

Workflow of the comparative clinical trial.

Conclusion

The available evidence strongly indicates that Onfasprodil possesses a significantly more favorable profile regarding dissociative effects when compared to ketamine. Its selective mechanism as a negative allosteric modulator of the NR2B subunit likely underpins its ability to achieve therapeutic effects with a reduced burden of dissociative and psychotomimetic side effects. This distinction is critical for the development of novel glutamatergic modulators for neuropsychiatric disorders, where minimizing disruptive psychoactive effects is a key therapeutic goal. Further research is warranted to fully elucidate the long-term safety and efficacy of Onfasprodil and to explore its potential in a broader range of clinical applications.

References

A Preclinical Head-to-Head: Onfasprodil (Mij821) vs. Traxoprodil (CP-101,606) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Two Investigational GluN2B-Selective NMDAR Antagonists

This guide provides a detailed preclinical comparison of onfasprodil (Mij821) and traxoprodil (B148271) (CP-101,606), two investigational drugs targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Both compounds have been evaluated for their potential in treating central nervous system disorders, with a primary focus on depression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform future research and development efforts.

Mechanism of Action

Both onfasprodil and traxoprodil exert their effects by selectively targeting the GluN2B subunit of the NMDA receptor, a key player in excitatory neurotransmission. However, they differ in their specific modulatory action.

Onfasprodil (this compound) is a negative allosteric modulator (NAM) of the GluN2B subunit.[1][2] This means it binds to a site on the receptor that is different from the glutamate (B1630785) or glycine (B1666218) binding sites, and in doing so, it reduces the probability of the ion channel opening.

Traxoprodil (CP-101,606) is a selective antagonist of the GluN2B subunit.[3][4] It directly blocks the activity of the receptor, preventing the influx of ions that is triggered by the binding of glutamate and a co-agonist.[5]

cluster_Onfasprodil Onfasprodil (this compound) cluster_Traxoprodil Traxoprodil (CP-101,606) Onfasprodil Onfasprodil GluN2B_NAM GluN2B Subunit (Allosteric Site) Onfasprodil->GluN2B_NAM Binds to NMDAR_Onfasprodil NMDA Receptor GluN2B_NAM->NMDAR_Onfasprodil Modulates Channel_Closed_Onfasprodil Ion Channel (Reduced Opening) NMDAR_Onfasprodil->Channel_Closed_Onfasprodil Leads to Traxoprodil Traxoprodil GluN2B_Antagonist GluN2B Subunit (Antagonist Site) Traxoprodil->GluN2B_Antagonist Binds to NMDAR_Traxoprodil NMDA Receptor GluN2B_Antagonist->NMDAR_Traxoprodil Blocks Channel_Blocked_Traxoprodil Ion Channel (Blocked) NMDAR_Traxoprodil->Channel_Blocked_Traxoprodil Results in

Figure 1: Mechanisms of Action.

Quantitative Data Comparison

The following tables summarize the available quantitative preclinical data for onfasprodil and traxoprodil. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various independent preclinical investigations.

Table 1: In Vitro Potency and Selectivity
ParameterOnfasprodil (this compound)Traxoprodil (CP-101,606)
GluN2B IC50 8 nM (human), 6 nM (rat)[6]11 nM and 35 nM (glutamate-induced toxicity in cultured hippocampal neurons)[5]
Selectivity Selective over other NMDA receptors[6]Potent and highly selective for the NR2B subunit[3][7]
Off-Target Activity Data not availableDevoid of activity against α1-adrenergic receptors[8]
Table 2: Preclinical Pharmacokinetics
ParameterOnfasprodil (this compound)Traxoprodil (CP-101,606)
Species Mouse, Rat, DogRat, Dog
Clearance High: 130 mL/min/kg (mouse), 56 mL/min/kg (rat), 40 mL/min/kg (dog)[6]Data not available
Half-life (t½) 3.8 h (mouse), 8.9 h (rat), 6.3 h (dog)[6]Data not available
Brain Penetration Good: Brain/plasma Kp,uu of 0.9 in rat[6]Data not available
Metabolism Low drug-drug interaction potential observed[6]Extensively metabolized in rats and dogs.[9] Main metabolic pathways differ between species.[9]
Cmax 462 ng/mL (at 0.48 mg/kg, single IV dose in healthy human volunteers)[7]Data not available for preclinical species
AUC 708 h·ng/mL (at 0.48 mg/kg, single IV dose in healthy human volunteers)[7]Data not available for preclinical species
Table 3: In Vivo Efficacy in Animal Models
Animal ModelOnfasprodil (this compound)Traxoprodil (CP-101,606)
Haldol-Induced Catalepsy (Rat) More potent than ketamine at reversing catalepsy[6]Data not available
Forced Swim Test (Mouse) Data not availableAntidepressant-like activity observed at 20 and 40 mg/kg, reducing immobility time.[8][10]
Neuroprotection Data not availableNeuroprotective in animal models of brain injury and ischemia.[3][7]

Signaling Pathways

Both onfasprodil and traxoprodil, by targeting the GluN2B subunit, are expected to modulate downstream signaling pathways implicated in neuroplasticity and mood regulation. Research on traxoprodil has specifically highlighted its influence on the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

Blockade of GluN2B-containing NMDA receptors by traxoprodil has been shown to affect the BDNF/ERK/CREB signaling pathway.[11] This pathway is crucial for neuronal survival, growth, and synaptic plasticity, and its dysregulation has been linked to depression. While direct preclinical evidence for onfasprodil's effect on this specific pathway is not yet available, its similar mechanism of action suggests it may also engage these downstream effectors.[7]

cluster_Pathway GluN2B Antagonist Downstream Signaling GluN2B_Antagonist Onfasprodil or Traxoprodil NMDAR GluN2B-NMDA Receptor GluN2B_Antagonist->NMDAR Inhibits Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Reduces BDNF BDNF Ca_Influx->BDNF Leads to increased expression of ERK ERK BDNF->ERK Activates CREB CREB ERK->CREB Activates Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effects) CREB->Synaptic_Plasticity Promotes

Figure 2: GluN2B Antagonist Signaling.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to allow for replication and comparison of findings.

Receptor Binding Assay ([³H]-Ifenprodil Competitive Binding)

This protocol is a representative method for determining the binding affinity of compounds to the GluN2B subunit of the NMDA receptor using a radiolabeled competitor.

Workflow:

cluster_Workflow [³H]-Ifenprodil Binding Assay Workflow Prep Membrane Preparation (e.g., rat cortex) Incubate Incubation: Membranes + [³H]-Ifenprodil + Test Compound Prep->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Count Scintillation Counting (Quantifies radioactivity) Filter->Count Analyze Data Analysis (Determine Ki) Count->Analyze

Figure 3: Binding Assay Workflow.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Ifenprodil

  • Non-specific binding control: High concentration of unlabeled ifenprodil (B1662929) or another potent GluN2B antagonist.

  • Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) rich in NMDA receptors.

  • Test Compounds: Onfasprodil or traxoprodil at various concentrations.

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-ifenprodil, and varying concentrations of the test compound (onfasprodil or traxoprodil). Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter)

  • Water maintained at 23-25°C

  • Video recording equipment (optional, for later scoring)

  • Stopwatch

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer onfasprodil, traxoprodil, or vehicle control intraperitoneally (i.p.) at the desired doses and pretreatment times (e.g., 30-60 minutes before the test).

  • Test Session: Gently place each mouse individually into a beaker filled with water to a depth where the mouse cannot touch the bottom with its hind paws or tail.

  • Observation: The total duration of the test is typically 6 minutes. The behavior is often scored during the last 4 minutes of the test.

  • Scoring: Record the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Haldol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to reverse drug-induced motor deficits, which can be relevant to the negative symptoms of schizophrenia or extrapyramidal side effects of antipsychotics.

Materials:

  • Haloperidol (B65202)

  • Horizontal bar (e.g., 1 cm in diameter, raised 9 cm above the surface)

  • Stopwatch

Procedure:

  • Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce a cataleptic state.

  • Test Compound Administration: Administer onfasprodil, traxoprodil, or vehicle at the desired doses and time points relative to the haloperidol injection.

  • Catalepsy Assessment: At predetermined time intervals after haloperidol administration, gently place the rat's forepaws on the horizontal bar.

  • Measurement: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency between the groups treated with the test compound and the vehicle control group. A significant reduction in descent latency indicates a reversal of catalepsy.

Summary and Future Directions

Onfasprodil (this compound) and traxoprodil (CP-101,606) are both potent and selective inhibitors of the GluN2B subunit of the NMDA receptor, a promising target for the development of novel antidepressants. Preclinical data suggest that both compounds exhibit characteristics consistent with antidepressant potential.

Onfasprodil has demonstrated high potency, good brain penetration, and efficacy in a model of antipsychotic-induced motor impairment.[6] Traxoprodil has shown antidepressant-like effects in the forced swim test and has been linked to the modulation of the BDNF signaling pathway.[8][11]

A key differentiator is the clinical development history of traxoprodil, which was halted due to QTc prolongation, a safety concern.[3] Preclinical safety data for onfasprodil have not indicated similar cardiovascular liabilities.[6]

Future preclinical research should focus on direct, head-to-head comparative studies of these two compounds in a broader range of behavioral and neurochemical assays. Specifically, a detailed characterization of onfasprodil's selectivity profile and its effects on the BDNF/ERK/CREB signaling pathway would provide a more complete comparative picture. Such data will be invaluable for guiding the clinical development of onfasprodil and other next-generation GluN2B-selective modulators for the treatment of depression and other CNS disorders.

References

A Head-to-Head In Vitro Comparison of Mij821 and Ifenprodil: Potency, Mechanism, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B: Mij821 (onfasprodil) and the classical antagonist, ifenprodil (B1662929). This comparison is based on available experimental data to inform compound selection and experimental design in the study of GluN2B-containing NMDA receptors.

Both this compound and ifenprodil are selective, non-competitive antagonists of NMDA receptors containing the GluN2B subunit.[1][2] Their shared mechanism of action involves binding to an allosteric site on the receptor, thereby reducing its activity without directly competing with the binding of the agonists glutamate (B1630785) and glycine.[3][4] This targeted modulation of GluN2B-containing receptors has significant therapeutic potential, particularly in the context of neurological and psychiatric disorders.[1][5]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound and ifenprodil from various studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the currently available literature.

CompoundParameterSpeciesReceptor/Cell LineValueReference(s)
This compound (onfasprodil) IC50HumanGluN2B8 nM[6]
IC50RatGluN2B6 nM[6]
Ifenprodil IC50RatNR1A/NR2B0.34 µM (340 nM)[7]
IC50RatHippocampal Neurons0.75 µM (750 nM) (high-affinity component)[8]
IC50-wt NR1/NR2B156 nM[5]
Ki-GluN2B-NMDA receptors5.8 nM ((1R,2R)-Ifenprodil)[9]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Based on the available data, this compound demonstrates high potency for both human and rat GluN2B-containing receptors, with IC50 values in the low nanomolar range.[6] Ifenprodil also exhibits high affinity for GluN2B, with reported Ki and IC50 values spanning the nanomolar to low micromolar range depending on the specific experimental conditions and stereoisomer used.[5][7][8][9]

Mechanism of Action and Binding Site

Both this compound and ifenprodil are classified as negative allosteric modulators of GluN2B-containing NMDA receptors.[1][2][3]

Ifenprodil binds to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3] This binding event stabilizes a closed conformation of the GluN2B NTD, which in turn allosterically inhibits receptor function without directly occluding the ion channel.[10]

While the precise binding site of This compound is not as extensively detailed in the public domain as that of ifenprodil, its characterization as a novel NR2B NAM suggests a similar allosteric mechanism of action.[1][6]

The signaling pathway affected by these compounds is the canonical NMDA receptor signaling cascade. By inhibiting GluN2B-containing NMDA receptors, this compound and ifenprodil reduce the influx of Ca2+ into the postsynaptic neuron, thereby modulating downstream signaling events crucial for synaptic plasticity and neuronal excitability.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Mij821_Ifenprodil This compound / Ifenprodil Mij821_Ifenprodil->NMDAR Allosteric Inhibition Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activation

NMDA Receptor Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of NMDA receptor modulators. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow A Membrane Preparation (e.g., from cells expressing recombinant NMDA receptors) B Incubation with Radioligand (e.g., [³H]ifenprodil) and varying concentrations of test compound (this compound or unlabeled ifenprodil) A->B C Separation of Bound and Free Radioligand (via rapid filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC₅₀ and Ki values) D->E

Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize cells expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits) or brain tissue (e.g., rat cortex) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands.[10]

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ifenprodil). For competition assays, include varying concentrations of the unlabeled test compound (this compound or ifenprodil).[10]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Whole-Cell Electrophysiology

This technique measures the effect of a compound on the ion channel function of the NMDA receptor in living cells.

Electrophysiology_Workflow A Obtain Whole-Cell Patch-Clamp Configuration on a cell expressing NMDA receptors B Apply Agonists (Glutamate + Glycine) to elicit a baseline NMDA receptor-mediated current A->B C Co-apply Agonists with varying concentrations of Test Compound (this compound or Ifenprodil) B->C D Record Steady-State Current Inhibition C->D E Data Analysis (Determine IC₅₀) D->E

Workflow for Whole-Cell Electrophysiology.

Protocol:

  • Cell Preparation: Use cultured neurons or transfected cell lines (e.g., Xenopus oocytes or HEK293 cells) expressing the desired NMDA receptor subunits.[7][10]

  • Recording Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[10]

  • Baseline Current: Perfuse the cell with a solution containing NMDA receptor agonists (glutamate and glycine) to elicit a stable baseline inward current.[10]

  • Compound Application: Co-apply the agonist solution with varying concentrations of the test compound (this compound or ifenprodil).[10]

  • Data Acquisition: Record the steady-state current at each concentration of the test compound.[10]

  • Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of the compound. Plot the percentage of current inhibition as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.[10]

Conclusion

References

Validating the Antidepressant Effects of Mij821 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mij821 (onfasprodil) is a novel, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2] Developed as a potential rapid-onset antidepressant for treatment-resistant depression (TRD), its mechanism is designed to offer a more favorable side-effect profile compared to broad-spectrum NMDA receptor antagonists like ketamine.[1][3] This guide provides a comparative analysis of the preclinical data available for this compound in animal models, offering insights into its pharmacological and behavioral profile.

Comparative Preclinical Data

While extensive clinical trial data for this compound is available, specific quantitative results from classical antidepressant screening models in animals, such as the Forced Swim Test or Sucrose (B13894) Preference Test, are not yet widely published. However, existing preclinical studies provide valuable comparative data against ketamine and essential pharmacokinetic and safety profiles.

Behavioral and Pharmacological Comparison
ParameterThis compound (Onfasprodil)KetamineAnimal Model
Reversal of Haloperidol-Induced Catalepsy More potent than ketamineStandard comparatorRat[1]
Hyperactivity Did not produce ketamine-like hyperactivityInduces hyperactivityRat[1]
Mechanism of Action Selective NR2B Negative Allosteric ModulatorNon-selective NMDA Receptor AntagonistN/A
Pharmacokinetic Profile of this compound
SpeciesClearance (mL/min·kg)Half-life (hours)
Mouse 1303.8[1]
Rat 568.9[1]
Dog 406.3[1]
Preclinical Safety Data
StudySpeciesNo-Observed-Adverse-Effect-Level (NOAEL)
6-week GLP Toxicology Rat, Dog10 mg/kg[1]

Experimental Protocols

Detailed below are standardized protocols for key experiments relevant to the preclinical validation of antidepressant compounds like this compound.

Haloperidol-Induced Catalepsy Test

This test assesses the potential of a compound to reverse catalepsy, a state of motor immobility, which can be indicative of effects on the extrapyramidal motor system and neurotransmitter pathways implicated in depression.

  • Animals: Male Wistar rats (200-250g) are used.

  • Induction of Catalepsy: Haloperidol (B65202) (1 mg/kg) is administered intraperitoneally (i.p.).

  • Drug Administration: this compound, ketamine, or vehicle is administered at varying doses 30 minutes after haloperidol injection.

  • Assessment: Catalepsy is measured at set intervals (e.g., 60, 90, 120 minutes) post-haloperidol. The rat is placed with its forepaws on a horizontal bar (9 cm high). The time it remains in this position is recorded, with a cut-off time of 180 seconds.

  • Endpoint: A reduction in the time spent in the cataleptic posture is indicative of an anti-cataleptic effect.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy. A reduction in immobility time is considered a positive indicator.

  • Animals: Male C57BL/6 mice (25-30g) are commonly used.

  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are placed in the water tank for a 6-minute session. The session is video-recorded.

  • Drug Administration: Test compounds (e.g., this compound) or a vehicle are administered, typically 30-60 minutes before the test.

  • Scoring: The duration of immobility (time spent floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the 6-minute session.

  • Endpoint: A statistically significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Sucrose Preference Test (SPT)

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water. An increase in sucrose preference is indicative of an antidepressant effect.

  • Animals: Rodents are subjected to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress (CUMS), to induce a depressive-like state.

  • Habituation: Before the test, animals are habituated to drinking from two bottles, one with water and one with a 1% sucrose solution.

  • Procedure: Following a period of food and water deprivation (e.g., 12-24 hours), animals are presented with two pre-weighed bottles, one containing water and the other a 1% sucrose solution, for a set duration (e.g., 1-24 hours).

  • Drug Administration: The test compound is administered chronically throughout the CUMS protocol.

  • Measurement: The amount of liquid consumed from each bottle is determined by weighing the bottles before and after the test period.

  • Endpoint: Sucrose preference is calculated as: (Sucrose Intake / Total Liquid Intake) x 100. An increase in this percentage in the drug-treated group compared to the vehicle group indicates a reduction in anhedonic behavior.

Visualizing Pathways and Processes

Hypothesized Signaling Pathway for this compound

This compound, as a selective NR2B NAM, is hypothesized to initiate its rapid antidepressant effects by modulating synaptic plasticity. This likely involves the disinhibition of pathways that lead to the synthesis of key synaptic proteins.

Mij821_Signaling_Pathway This compound This compound NR2B_NMDA NR2B-containing NMDA Receptor This compound->NR2B_NMDA Binds to Inhibition Inhibition of Constitutive Activity NR2B_NMDA->Inhibition Leads to mTOR_Pathway mTOR Signaling Pathway Inhibition->mTOR_Pathway Disinhibits BDNF_Release BDNF Release Inhibition->BDNF_Release Promotes Protein_Synthesis Increased Synthesis of Synaptic Proteins (e.g., PSD-95, GluA1) mTOR_Pathway->Protein_Synthesis BDNF_Release->Protein_Synthesis Synaptogenesis Synaptogenesis & Synaptic Strengthening Protein_Synthesis->Synaptogenesis Antidepressant_Effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Hypothesized signaling cascade of this compound.

Experimental Workflow for Preclinical Antidepressant Validation

The process of validating a potential antidepressant in animal models follows a structured workflow, from initial screening to more complex behavioral and molecular analyses.

Preclinical_Workflow start Compound (e.g., this compound) pk_studies Pharmacokinetic Studies (Mouse, Rat, Dog) start->pk_studies behavioral_screen Initial Behavioral Screen (e.g., Forced Swim Test) pk_studies->behavioral_screen chronic_model Chronic Stress Model (e.g., CUMS) behavioral_screen->chronic_model If Positive anhedonia_test Anhedonia Assessment (e.g., Sucrose Preference Test) chronic_model->anhedonia_test safety_tox Safety & Toxicology (GLP Studies) anhedonia_test->safety_tox If Positive mechanism_studies Mechanistic Studies (e.g., Western Blot, IHC) safety_tox->mechanism_studies decision Go/No-Go for Clinical Trials mechanism_studies->decision

Caption: Typical workflow for preclinical antidepressant validation.

References

Onfasprodil: A New Frontier in Antidepressant Therapy Compared to Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profile of the investigational drug Onfasprodil against established antidepressant classes: Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This analysis is supported by experimental data from clinical trials.

Onfasprodil (MIJ821) is an investigational drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This novel mechanism of action offers a potential paradigm shift in the treatment of depression, particularly for treatment-resistant populations. This guide synthesizes available clinical trial data to compare its safety and tolerability with commonly prescribed antidepressants.

Comparative Safety and Tolerability Profiles

The safety and tolerability of any antidepressant are critical determinants of its clinical utility and patient adherence. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for Onfasprodil and other major antidepressant classes, based on data from placebo-controlled clinical trials.

Table 1: Treatment-Emergent Adverse Events for Onfasprodil (Phase 2, NCT03756129) [3][4]

Adverse EventOnfasprodil (pooled doses)PlaceboKetamine (0.5 mg/kg)
Any TEAE 45.5% - 70.0% (dose-dependent)25.0%60.0%
Dizziness 14.3%Data not specifiedData not specified
Amnesia (transient) 14.3%Data not specifiedData not specified
Somnolence 11.4%Data not specifiedData not specified
Feeling Abnormal >10%Data not specifiedData not specified
Dissociation 23.8% (0.16 mg/kg) - 26.3% (0.32 mg/kg)Data not specified50.0%

Note: Data for Onfasprodil is from a Phase 2 proof-of-concept study in patients with treatment-resistant depression. The percentages for "Any TEAE" represent the range observed across different dosing regimens.

Table 2: Common Adverse Events Associated with SSRIs [5][6][7][8][9][10][11]

Adverse EventTypical Incidence Range
Nausea 15% - 25%
Headache 10% - 20%
Insomnia 10% - 20%
Somnolence 10% - 15%
Dizziness 10% - 15%
Dry Mouth 5% - 15%
Sexual Dysfunction 20% - 40%
Diarrhea 10% - 15%
Anxiety/Agitation 5% - 15%

Note: Incidence rates are approximate and can vary depending on the specific SSRI and the patient population.

Table 3: Common Adverse Events Associated with SNRIs [12][13][14][15]

Adverse EventTypical Incidence Range
Nausea 20% - 40%
Headache 15% - 25%
Dry Mouth 10% - 20%
Insomnia 10% - 20%
Dizziness 10% - 20%
Somnolence 10% - 15%
Constipation 10% - 15%
Increased Sweating 5% - 15%
Increased Blood Pressure 2% - 10%

Note: Incidence rates are approximate and can vary depending on the specific SNRI and the patient population.

Table 4: Common Adverse Events Associated with TCAs [9][16][17][18][19][20]

Adverse EventTypical Incidence Range
Dry Mouth 30% - 60%
Constipation 20% - 40%
Drowsiness/Sedation 20% - 50%
Blurred Vision 10% - 30%
Dizziness 15% - 40%
Orthostatic Hypotension 10% - 30%
Weight Gain 10% - 25%
Tachycardia 5% - 15%
Urinary Retention 5% - 15%

Note: Incidence rates are approximate and can vary depending on the specific TCA and the patient population. TCAs generally have a higher burden of side effects compared to SSRIs and SNRIs.

Experimental Protocols

Onfasprodil (this compound) Phase 2 Trial (NCT03756129) Methodology for Safety and Tolerability Assessment [3][4]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.

  • Participants: Adults with treatment-resistant major depression who had not responded to at least two prior antidepressant treatments.

  • Intervention: Intravenous infusion of Onfasprodil (0.16 mg/kg or 0.32 mg/kg, administered weekly or biweekly), placebo, or ketamine (0.5 mg/kg weekly) for six weeks.

  • Safety and Tolerability Assessments:

    • Continuous monitoring and recording of all treatment-emergent adverse events (TEAEs) by clinical staff.

    • Physical examinations, vital signs (blood pressure, heart rate, respiratory rate, temperature), and 12-lead electrocardiograms (ECGs) were performed at baseline and at specified time points throughout the study.

    • Clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were conducted at screening and at the end of treatment.

    • The Clinician-Administered Dissociative States Scale (CADSS) was used to specifically assess dissociative symptoms.[4]

    • Suicidality was monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS).

General Methodology for Assessing Safety and Tolerability in Antidepressant Clinical Trials [21][22][23][24]

The assessment of safety and tolerability in clinical trials for antidepressants like SSRIs, SNRIs, and TCAs generally follows a standardized approach:

  • Systematic Inquiry: Investigators use structured questionnaires and open-ended questions to systematically inquire about potential adverse events at each study visit. The UKU Side Effect Rating Scale or similar instruments are often employed.

  • Spontaneous Reporting: Participants are encouraged to spontaneously report any new or worsening symptoms they experience between study visits.

  • Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs, weight, and clinical laboratory parameters (including liver function tests, complete blood count, and electrolytes) is standard practice.

  • ECG Monitoring: Particularly for TCAs and some SNRIs, regular ECGs are performed to monitor for cardiovascular effects such as QTc interval prolongation.

  • Withdrawal Rates: The rate of discontinuation from the trial due to adverse events is a key measure of tolerability.

  • Dose-Response Relationship: The relationship between the dose of the antidepressant and the frequency and severity of adverse events is analyzed.

Signaling Pathways

Onfasprodil's Mechanism of Action: NMDA Receptor Modulation

Onfasprodil is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2] By binding to a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, it reduces the probability of channel opening in response to agonist binding. This modulation of glutamatergic neurotransmission is believed to underlie its rapid antidepressant effects. The downstream signaling cascade is thought to involve the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to increased synaptogenesis.[25][26]

Onfasprodil_Mechanism Onfasprodil Onfasprodil NMDA_R NMDA Receptor (GluN2B Subunit) Onfasprodil->NMDA_R Negative Allosteric Modulation Glutamate_Signal Reduced Glutamatergic Signaling NMDA_R->Glutamate_Signal Inhibition mTOR_Pathway mTOR Pathway Activation Glutamate_Signal->mTOR_Pathway Synaptogenesis Increased Synaptogenesis mTOR_Pathway->Synaptogenesis Antidepressant_Effect Rapid Antidepressant Effect Synaptogenesis->Antidepressant_Effect

Onfasprodil's Proposed Signaling Pathway

SSRI Mechanism of Action: Serotonin Reuptake Inhibition

SSRIs act by selectively blocking the presynaptic serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5][11][27] This enhanced serotonergic neurotransmission leads to downstream changes in receptor sensitivity and signaling cascades, including those involving brain-derived neurotrophic factor (BDNF), which are associated with the therapeutic effects of these antidepressants.[28][29]

SSRI_Mechanism SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibition Serotonin_Reuptake Serotonin Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic Serotonin Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling (e.g., BDNF pathway) Postsynaptic_Receptors->Downstream_Signaling Therapeutic_Effect Therapeutic Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Simplified SSRI Signaling Pathway

Experimental Workflow for Tolerability Assessment in a Clinical Trial

The following diagram illustrates a typical workflow for assessing the tolerability of an antidepressant in a clinical trial.

Tolerability_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (AE history, vitals, labs, ECG) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Treatment Treatment Period (Regular Study Visits) Randomization->Treatment AE_Monitoring Adverse Event Monitoring (Systematic & Spontaneous Reporting) Treatment->AE_Monitoring Data_Collection Data Collection (Vitals, Labs, ECGs) Treatment->Data_Collection End_of_Study End of Study Visit Treatment->End_of_Study Analysis Data Analysis (Incidence, Severity, Causality) AE_Monitoring->Analysis Data_Collection->Analysis End_of_Study->Analysis

Antidepressant Tolerability Assessment Workflow

References

Cross-Validation of Onfasprodil (Mij821) Efficacy in a Clinical Model of Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel NR2B-Selective NMDA Receptor Modulator

This guide provides a comprehensive comparison of the efficacy and safety of onfasprodil (Mij821), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, in the context of treatment-resistant depression (TRD). While preclinical data from various animal models of depression are not extensively available in the public domain, a robust phase 2 clinical trial (NCT03756129) offers valuable insights into its performance against a placebo and an active comparator, ketamine. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of rapid-acting antidepressants.

Onfasprodil is a highly potent and selective negative allosteric modulator (NAM) of the NMDA receptor subunit 2B (NR2B).[1][2] This mechanism is hypothesized to deliver rapid antidepressant effects, similar to ketamine, but with a potentially improved safety profile, particularly concerning dissociative side effects.[3][4][5]

Comparative Efficacy in Treatment-Resistant Depression

The primary evidence for onfasprodil's efficacy comes from a randomized, placebo-controlled, proof-of-concept phase 2 study in adults with TRD who had not responded to at least two prior antidepressant treatments.[1][2] The study evaluated two different doses of onfasprodil (0.16 mg/kg and 0.32 mg/kg) administered intravenously either weekly or biweekly, compared to a placebo and intravenous ketamine (0.5 mg/kg) administered weekly.[1][2]

The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours.[1][5]

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the phase 2 clinical trial.

Treatment Group Number of Patients (n) Mean Change from Baseline in MADRS Score at 24 Hours (vs. Placebo) P-value (vs. Placebo)
Onfasprodil (pooled 0.16 mg/kg)21-8.250.001
Onfasprodil (pooled 0.32 mg/kg)19-5.710.019
Ketamine (0.5 mg/kg)10-5.670.046
Placebo20--
Data sourced from a phase 2, randomized, placebo-controlled, proof-of-concept study.[1][2]
Treatment Group Mean Change from Baseline in MADRS Score at 48 Hours (vs. Placebo) P-value (vs. Placebo) Mean Change from Baseline in MADRS Score at Week 6 (vs. Placebo) P-value (vs. Placebo)
Onfasprodil (pooled 0.16 mg/kg)-7.060.013-5.780.0427
Onfasprodil (pooled 0.32 mg/kg)-7.370.013-4.240.1133
Ketamine (0.5 mg/kg)-11.020.019-5.240.0974
Data sourced from a phase 2, randomized, placebo-controlled, proof-of-concept study.[1][2]
Adverse Event Onfasprodil (pooled data) Ketamine Placebo
Dizziness14.3%Not ReportedNot Reported
Transient Amnesia14.3%Not ReportedNot Reported
Somnolence11.4%Not ReportedNot Reported
Dissociation25.0%50.0%Not Reported
Data sourced from a phase 2, randomized, placebo-controlled, proof-of-concept study.[1][6]

Experimental Protocols

Phase 2 Clinical Trial (NCT03756129) Methodology
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.[1][2]

  • Participants: Adults (18-65 years old) diagnosed with treatment-resistant major depressive disorder, defined as a failure to respond to two or more adequate antidepressant treatments in the current episode.[1][5]

  • Interventions:

    • Onfasprodil (this compound) 0.16 mg/kg administered as a 40-minute intravenous infusion, either weekly or biweekly.[1][2]

    • Onfasprodil (this compound) 0.32 mg/kg administered as a 40-minute intravenous infusion, either weekly or biweekly.[1][2]

    • Ketamine 0.5 mg/kg administered as a 40-minute intravenous infusion, weekly.[1][2]

    • Placebo administered as a 40-minute intravenous infusion, weekly.[1][2]

  • Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first infusion.[1][5]

  • Secondary Outcome Measures: Change in MADRS score at 48 hours and at the final follow-up at 6 weeks. Safety and tolerability were also assessed.[1][2]

Visualizations

Signaling Pathway of Onfasprodil (NR2B Negative Allosteric Modulator)

Onfasprodil_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_downstream Intracellular Signaling Cascade Glutamate Glutamate NMDA_Receptor NMDA Receptor (with NR2B subunit) Glutamate->NMDA_Receptor Activates Ca_influx Reduced Ca2+ Influx NMDA_Receptor->Ca_influx Onfasprodil Onfasprodil (this compound) Onfasprodil->NMDA_Receptor Modulates (Inhibits) mTOR_pathway Modulation of mTOR Pathway Ca_influx->mTOR_pathway Synaptogenesis Increased Synaptogenesis & Neuroplasticity mTOR_pathway->Synaptogenesis Antidepressant_effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_effects

Caption: Proposed signaling pathway of Onfasprodil's antidepressant action.

Experimental Workflow of the Phase 2 Clinical Trial

Clinical_Trial_Workflow cluster_screening Patient Recruitment & Screening cluster_randomization Randomization cluster_treatment Treatment Arms (6 Weeks) cluster_assessment Efficacy & Safety Assessment Screening Screening of Adults (18-65y) with Treatment-Resistant Depression Randomization Randomization (n=70) Screening->Randomization Mij821_low_w Onfasprodil 0.16 mg/kg (Weekly) Randomization->Mij821_low_w Mij821_low_bw Onfasprodil 0.16 mg/kg (Biweekly) Randomization->Mij821_low_bw Mij821_high_w Onfasprodil 0.32 mg/kg (Weekly) Randomization->Mij821_high_w Mij821_high_bw Onfasprodil 0.32 mg/kg (Biweekly) Randomization->Mij821_high_bw Ketamine Ketamine 0.5 mg/kg (Weekly) Randomization->Ketamine Placebo Placebo (Weekly) Randomization->Placebo Primary_Endpoint Primary Endpoint: Change in MADRS Score at 24h Mij821_low_w->Primary_Endpoint Mij821_low_bw->Primary_Endpoint Mij821_high_w->Primary_Endpoint Mij821_high_bw->Primary_Endpoint Ketamine->Primary_Endpoint Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Change in MADRS at 48h & Week 6 Primary_Endpoint->Secondary_Endpoints Safety_Monitoring Safety & Tolerability Monitoring Secondary_Endpoints->Safety_Monitoring

Caption: Workflow of the Onfasprodil Phase 2 clinical trial.

References

Comparative analysis of the pharmacokinetic profiles of NR2B NAMs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Pharmacokinetic Profiles of NR2B Negative Allosteric Modulators (NAMs)

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of three prominent NR2B negative allosteric modulators (NAMs): Radiprodil (B1680500), Traxoprodil, and Rislenemdaz. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key pharmacokinetic parameters, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of these compounds.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Radiprodil, Traxoprodil, and Rislenemdaz based on available human and preclinical data. Direct comparison should be approached with caution due to variations in study design, subject populations, and analytical methods.

ParameterRadiprodilTraxoprodil (CP-101,606)Rislenemdaz (MK-0657/CERC-301)
Maximum Plasma Concentration (Cmax) 89.4 ng/mL (in healthy adults after a single 30 mg oral dose)[1][2][3]Dose-dependent; plasma concentrations of 109 ng/mL and 294 ng/mL were achieved in a study with low and high infusion rates, respectively.[4]Dose-proportional; a single 100 mg/kg oral dose in rats resulted in a mean Cmax of approximately 9319 ng/mL.[5]
Time to Maximum Plasma Concentration (Tmax) 4 hours (median; range: 3-6 hours in healthy adults)[1][2][3]~1 hour (in humans after oral administration)~1 hour (in healthy males after oral administration)[6][7][8]
Elimination Half-life (t½) 15.8 hours (geometric mean in healthy adults)[1][2][3]2.8 hours (in CYP2D6 extensive metabolizers); 26.9 hours (in CYP2D6 poor metabolizers)[7]12-17 hours (parent compound); 21-26 hours (active metabolite) in humans.[6]
Oral Bioavailability (F) Data not available~39.5% at a 100mg dose in extensive metabolizers; ~80% in poor metabolizers.[6]Described as "very orally bioavailable" in preclinical studies.[6]
Plasma Protein Binding Data not availableData not available89.6% (rat), 97.2% (dog), 96.9% (monkey), 97.7% (human).[5]
Brain-to-Plasma Ratio Data not availableBrain concentrations in mice were shown to be influenced by co-administered drugs.[9][10]Preclinical studies suggest it is rapidly brain-penetrant.[8]
Clearance (CL) Data not availableHigh (~27 mL/min/kg) following intravenous administration in extensive metabolizers.[6]Data not available

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This section outlines a typical experimental protocol for determining the pharmacokinetic profile of a compound after oral administration in rats. This protocol is a generalized representation and specific details may vary between studies.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required.

  • Acclimatization: Animals are acclimated to the facility for at least one week prior to the experiment.

2. Dosing:

  • Formulation: The test compound is typically formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: A single oral dose is administered via gavage.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collection Site: Blood is typically collected from the jugular vein via a cannula or from the tail vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalysis:

  • Method: The concentration of the test compound and its metabolites in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters: Key parameters calculated include Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).

Signaling Pathways and Experimental Workflows

NR2B Subunit Signaling Pathway

The NR2B subunit of the NMDA receptor is a critical component of excitatory neurotransmission and is implicated in various physiological and pathological processes. Upon binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, leading to an influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events.

NR2B_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate NR2B GluN2B Glutamate->NR2B Glycine Glycine / D-Serine NR1 GluN1 Glycine->NR1 NR2B_NAM NR2B NAM NR2B_NAM->NR2B Inhibition CaMKII CaMKII NR1->CaMKII Ca2+ Influx NR2B->CaMKII STEP STEP NR2B->STEP Activation ERK_MAPK ERK/MAPK Pathway CaMKII->ERK_MAPK STEP->ERK_MAPK Inactivation CREB CREB ERK_MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival/Death) CREB->Gene_Expression

Caption: Downstream signaling cascade of the NR2B-containing NMDA receptor.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in a preclinical model.

PK_Workflow start Start: Animal Acclimatization dosing Oral Gavage Administration start->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End: Data Reporting calculation->end

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

References

Safety Operating Guide

Prudent Disposal of Investigational Compound Mij821: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) for the investigational compound Mij821 (onfasprodil) is not publicly accessible. The following disposal procedures are based on established best practices for the handling and disposal of investigational pharmaceutical compounds and analogous substances, such as other N-methyl-D-aspartate (NMDA) receptor antagonists used in clinical trials. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.

This compound is identified as a novel, selective NMDA receptor antagonist being investigated for the treatment of depression.[1][2] While clinical studies suggest it has a good safety and tolerability profile in controlled doses, proper laboratory hygiene and disposal protocols are paramount to ensure personnel safety and environmental protection.[1][3][4]

General Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on general laboratory standards for handling chemical compounds, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data on Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific neutralization parameters, are not available due to its investigational status. The disposal of investigational drugs typically requires incineration through a licensed hazardous waste vendor. The following table outlines the general procedural steps rather than quantitative thresholds.

StepActionRationale
1Waste Identification & Classification Determine if the waste is considered hazardous. As an investigational drug, this compound should be treated as potentially hazardous waste.
2Segregation Keep this compound waste separate from other laboratory waste streams (e.g., regular trash, sharps, biological waste).
3Containment & Labeling Store in a designated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
4Contact EHS Notify your institution's Environmental Health and Safety department to arrange for pickup and disposal.
5Documentation Maintain a log of all disposed this compound, including dates and quantities, for regulatory compliance.

Experimental Protocol for Disposal of this compound

The following protocol provides a step-by-step guide for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to be general and should be adapted to comply with your institution's specific policies.

Materials:

  • Appropriate PPE (safety glasses, gloves, lab coat)

  • Designated hazardous waste container (sealable, chemically resistant)

  • Hazardous waste labels

  • Waste disposal logbook

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE.

  • Prepare the Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, in good condition, and properly labeled with a hazardous waste tag.

  • Segregate the Waste:

    • Solid Waste: Collect any solid this compound waste (e.g., contaminated filter paper, weighing boats) and place it directly into the designated hazardous waste container.

    • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless approved by EHS.

    • Empty Containers: Any containers that held this compound should be treated as hazardous waste and placed in the solid waste container, unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Seal and Label the Container: Once the waste has been placed in the container, securely seal the lid. Fill out the hazardous waste label completely, including the full chemical name ("this compound"), the estimated quantity of waste, and the date.

  • Store the Waste: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area until it is collected by EHS.

  • Documentation: Record the date, quantity, and type of this compound waste in your laboratory's waste disposal log.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][6] Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final_disposal Final Disposal Protocol start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream (Solid, Liquid, Sharps) ppe->classify solid_waste Place in Labeled Solid Hazardous Waste Container classify->solid_waste Solid liquid_waste Place in Labeled Liquid Hazardous Waste Container classify->liquid_waste Liquid seal_label Securely Seal and Complete Waste Label solid_waste->seal_label liquid_waste->seal_label store Store in Designated Secure Waste Area seal_label->store log Log Waste in Disposal Record store->log contact_ehs Contact EHS for Pickup log->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Investigational Compound Mij821

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data on the investigational drug Mij821 (onfasprodil) necessitates a safety-first approach grounded in established principles for handling novel chemical entities. While clinical trial data outlines its therapeutic use and safety in human subjects, publicly accessible information regarding its handling as a raw chemical, including a Material Safety Data Sheet (MSDS), is not available.[1][2][3][4][5][6]

Researchers, scientists, and drug development professionals must therefore operate under the assumption that this compound is a potentially hazardous substance and implement rigorous safety protocols. The primary source of detailed handling, personal protective equipment (PPE), and disposal information must be the forthcoming official MSDS from the manufacturer or supplier.

General Guidance for Handling Investigational Pharmaceutical Compounds

In the absence of specific data for this compound, the following general procedures for handling potent or novel investigational compounds should be implemented.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure during any handling of this compound. The following table outlines recommended PPE based on general best practices for handling potent pharmaceutical compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield to protect against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended for any direct handling of the pure substance.
Body Protection A dedicated lab coat or disposable gown to prevent contamination of personal clothing.
Respiratory Protection If there is a risk of aerosolization or if handling a powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) should be used.
Operational Plan

A clear and concise operational plan ensures that all personnel are aware of the potential hazards and the necessary precautions.

  • Restricted Access: Designate a specific area for the handling and storage of this compound. Access should be limited to authorized and trained personnel.

  • Engineering Controls: All manipulations of this compound, particularly those involving powders or the potential for aerosol generation, should be conducted within a certified chemical fume hood or a glove box.

  • Decontamination: Establish and validate procedures for the decontamination of surfaces, glassware, and equipment.

  • Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.

Disposal Plan

The disposal of investigational compounds must comply with all local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, glassware, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Waste Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste management company.[7][8] It is imperative not to dispose of this material down the drain or in regular trash.[7][9] For unused or partially used clinical materials, there are often return programs or specific disposal protocols outlined by the sponsor.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of an investigational compound like this compound, from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving Receive Compound (Verify Integrity) storage Secure & Segregated Storage receiving->storage Log in Inventory ppe Don Appropriate PPE storage->ppe Retrieve for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate Segregate Contaminated Waste decontaminate->segregate Collect Waste dispose Dispose via Licensed Hazardous Waste Vendor segregate->dispose

Generalized workflow for safe handling of investigational compounds.

Disclaimer: This guidance is based on general laboratory safety principles for handling unknown or potent compounds. It is not a substitute for the specific handling and safety information that must be provided by the manufacturer in a formal Material Safety Data Sheet (MSDS) for this compound. All laboratory activities must be conducted in accordance with institutional safety policies and regulations.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.